molecular formula C14H8O4 B075676 Alizarin CAS No. 1322-60-7

Alizarin

货号: B075676
CAS 编号: 1322-60-7
分子量: 240.21 g/mol
InChI 键: RGCKGOZRHPZPFP-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
通常有库存
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Alizarin (1,2-dihydroxyanthraquinone) is a historically significant and versatile anthraquinone dye with profound utility in modern biological and materials research. Its primary research value stems from its dual functionality as a colorimetric stain and a selective metal chelator. Most notably, this compound is a cornerstone in skeletal biology for its ability to selectively bind calcium ions, forming a deep red-lake complex. This property is exploited in "this compound Red S Staining," a fundamental technique for the histological identification and quantification of calcium deposits in vitro, enabling the study of osteogenesis, mineralization, and calcification in cell cultures, particularly with mesenchymal stem cells and osteoblasts. Furthermore, in developmental biology, it is used in whole-mount staining to visualize the entire skeletal structure of small vertebrate specimens like zebrafish and mouse fetuses.

Structure

3D Structure

Interactive Chemical Structure Model





属性

IUPAC Name

1,2-dihydroxyanthracene-9,10-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H8O4/c15-10-6-5-9-11(14(10)18)13(17)8-4-2-1-3-7(8)12(9)16/h1-6,15,18H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RGCKGOZRHPZPFP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=O)C3=C(C2=O)C(=C(C=C3)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H8O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID5045960
Record name Alizarin
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID5045960
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

240.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Red-orange crystals slightly soluble in water; [Sax]
Record name Alizarin
Source Haz-Map, Information on Hazardous Chemicals and Occupational Diseases
URL https://haz-map.com/Agents/1958
Description Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents.
Explanation Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission.

CAS No.

72-48-0
Record name Alizarin
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=72-48-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Alizarin
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000072480
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Alizarin
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=7212
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 9,10-Anthracenedione, 1,2-dihydroxy-
Source EPA Chemicals under the TSCA
URL https://www.epa.gov/chemicals-under-tsca
Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name Alizarin
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID5045960
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1,2-dihydroxyanthraquinone
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.000.711
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name ALIZARIN
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/60MEW57T9G
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Foundational & Exploratory

An In-depth Technical Guide to the Chemical Properties and Applications of Alizarin

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of Alizarin (1,2-dihydroxyanthraquinone), a historically significant dye that continues to find applications in modern scientific research. This document details its chemical structure, physicochemical properties, synthesis, and key experimental applications, with a focus on its utility for researchers in the fields of biology and drug development.

Chemical Identity and Structure

This compound is an organic compound belonging to the anthraquinone (B42736) family.[1] Historically extracted from the roots of the madder plant, it was the first natural dye to be synthetically produced in 1869.[2] Its structure consists of an anthracene (B1667546) core with two ketone groups at positions 9 and 10, and two hydroxyl groups at positions 1 and 2.[3][4]

  • IUPAC Name : 1,2-dihydroxyanthracene-9,10-dione[4]

  • Molecular Formula : C₁₄H₈O₄[3]

  • CAS Number : 72-48-0[3]

  • Synonyms : 1,2-Dihydroxyanthraquinone, Mordant Red 11, C.I. 58000, Turkey Red[2][5]

alizarin_structure cluster_anthraquinone This compound (C14H8O4) Alizarin_img Alizarin_img

Caption: Chemical structure of this compound.

Physicochemical and Spectroscopic Data

The utility of this compound in various applications is dictated by its distinct physicochemical and spectroscopic properties. These quantitative data are summarized below for reference.

Table 1: Physicochemical Properties of this compound
PropertyValueReference(s)
Molecular Weight240.21 g/mol [3][5]
AppearanceOrange to orange-red crystalline powder[6]
Melting Point277-290 °C[2][6][7]
Boiling Point430 °C (sublimes)[7]
Water SolubilitySlightly soluble[7][8]
SolubilitySoluble in hexane, chloroform, ethanol, benzene, and alkali solutions[7][8]
pKa6.77 - 6.94[7][8]
logP (octanol/water)2.479 (estimated)[8]
Table 2: Spectroscopic Data for this compound
Spectroscopic TechniqueCharacteristic Peaks / Maxima (λmax)Reference(s)
UV-Visible pH-dependent: ~433 nm (neutral), ~526 nm (mono-ionized), ~567 nm (di-ionized)[9]
274 nm[10]
Infrared (IR) ~3459-3663 cm⁻¹ (O-H stretch)[11][12]
~1663 cm⁻¹ & 1631 cm⁻¹ (C=O stretch, carbonyl)[12][13]
~1586 cm⁻¹ & 1450 cm⁻¹ (C=C stretch, aromatic)[12]
¹H NMR (in DMSO-d₆): δ ~8.16, 8.11, 7.86, 7.60, 7.19 ppm[14]

Experimental Protocols

This section provides detailed methodologies for the chemical synthesis of this compound and its application in a key biological staining procedure.

Laboratory Synthesis of this compound from Anthraquinone

This compound can be synthesized via the sulfonation of anthraquinone, followed by an alkali fusion. This method is a foundational technique in organic chemistry.[4][15]

Materials:

  • Anthraquinone

  • Fuming sulfuric acid (or concentrated sulfuric acid)

  • Sodium hydroxide (B78521) (caustic soda)

  • Potassium chlorate

  • Water

  • Hydrochloric acid (for acidification)

Procedure:

  • Sulfonation: Anthraquinone is sulfonated using fuming or concentrated sulfuric acid at a high temperature. This reaction yields anthraquinone-2-sulfonic acid.[5][15]

  • Formation of Sodium Salt: The resulting sulfonic acid is reacted with sodium hydroxide to form its sodium salt.[5]

  • Alkali Fusion: The sodium salt of anthraquinone-2-sulfonic acid is heated with sodium hydroxide and an oxidizing agent, such as potassium chlorate, to approximately 200°C under pressure.[5] This fusion step introduces the two hydroxyl groups onto the anthraquinone core.

  • Acidification and Isolation: The reaction mixture is dissolved in water and then acidified (e.g., with HCl). This causes the this compound to precipitate out of the solution.[15]

  • Purification: The crude this compound precipitate is collected by filtration, washed thoroughly with water to remove any remaining salts and impurities, and then dried. Further purification can be achieved by recrystallization from a suitable solvent like glacial acetic acid or ethanol.[8]

This compound Red S Staining for Osteogenic Differentiation

This compound Red S, a sulfonated derivative of this compound, is widely used to stain and quantify calcium deposits, serving as a reliable marker for osteogenesis in cell cultures.[3][16][17]

Materials:

  • Cultured cells (e.g., mesenchymal stem cells induced towards an osteogenic lineage)

  • Phosphate-buffered saline (PBS)

  • Fixative: 4% paraformaldehyde (PFA) or 10% formalin

  • This compound Red S (ARS) staining solution (2% w/v, pH adjusted to 4.1-4.3)[2][16]

  • Distilled water

  • For quantification (optional): 10% cetylpyridinium (B1207926) chloride (CPC) or 10% acetic acid[3][16]

Procedure:

  • Cell Culture: Grow and differentiate cells in a multi-well plate for 10-21 days using osteogenic differentiation medium.[2]

  • Wash: Carefully aspirate the culture medium and gently wash the cell monolayer 2-3 times with PBS.[3]

  • Fixation: Add the fixative solution to each well and incubate at room temperature for 30-60 minutes.[2][3]

  • Post-Fixation Wash: Aspirate the fixative and wash the cells 2-3 times with distilled water to remove any residual fixative.[2][3]

  • Staining: Add the this compound Red S working solution to each well, ensuring the cell monolayer is completely covered. Incubate at room temperature in the dark for 20-45 minutes.[2][3] Mineralized nodules will stain a bright orange-red.

  • Final Wash: Aspirate the staining solution and gently wash the cells 2-4 times with distilled water until the excess, unbound dye is removed.[2][3]

  • Visualization: Add PBS to the wells to prevent drying and visualize the stained calcium deposits under a bright-field microscope.

  • Quantification (Optional): To quantify the staining, add 10% CPC or 10% acetic acid to each well and incubate with shaking to elute the bound dye. Transfer the supernatant to a microplate and measure the absorbance at approximately 562 nm.[3][16]

ars_workflow cluster_prep Cell Preparation cluster_stain Staining cluster_analysis Analysis Culture 1. Culture & Differentiate Cells (e.g., MSCs for 10-21 days) Wash1 2. Wash with PBS Culture->Wash1 Fix 3. Fix with 4% PFA (30-60 min) Wash1->Fix Wash2 4. Wash with dH2O Fix->Wash2 Stain 5. Add this compound Red S (pH 4.2) (20-45 min, dark) Wash2->Stain Wash3 6. Wash with dH2O Stain->Wash3 Visualize 7. Visualize (Microscope) Wash3->Visualize Quantify 8. Quantify (Optional) (Elute with CPC, Read Absorbance) Visualize->Quantify

Caption: Experimental workflow for this compound Red S staining.

Biological Activity in Drug Development

Recent studies have highlighted this compound's potential as an anticancer agent, particularly in pancreatic cancer models. Its mechanism of action involves the modulation of key inflammatory and cell survival pathways.

Inhibition of the NF-κB Signaling Pathway

This compound has been shown to inhibit the growth of pancreatic cancer cells by inducing cell cycle arrest and apoptosis.[1][18] The primary mechanism is the abrogation of the Nuclear Factor-kappa B (NF-κB) signaling pathway. Specifically, this compound blocks the nuclear translocation of the p65 subunit of NF-κB. This action suppresses the transcription of NF-κB target genes that are critical for cell survival and proliferation, such as Bcl-2, Bcl-xL, XIAP, and Cyclin D.[1][18][19] The upstream regulation appears to involve the inhibition of the TNF-α-TAK1 signaling axis, which is a key activator of NF-κB.[1]

nfkb_pathway TNFa TNF-α TNFR TNFR TNFa->TNFR Binds TAK1 TAK1 TNFR->TAK1 Activates IKK IKK Complex TAK1->IKK Activates IkB IκBα IKK->IkB Phosphorylates (for degradation) NFkB NF-κB (p65/p50) IkB->NFkB Inhibits Nucleus Nucleus NFkB->Nucleus Translocates This compound This compound This compound->NFkB Blocks Nuclear Translocation Transcription Gene Transcription (Bcl-2, Cyclin D, etc.) Proliferation Cell Proliferation & Survival Transcription->Proliferation Promotes

Caption: this compound's inhibition of the NF-κB pathway.

References

Alizarin Dye: A Comprehensive Technical Guide to its History and Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Alizarin (1,2-dihydroxyanthraquinone), a vibrant red dye of significant historical and scientific importance, has a rich history transitioning from a natural colorant to a synthetically produced chemical. Originally extracted from the roots of the madder plant (Rubia tinctorum), it was one of the most valuable dyes of antiquity. The successful synthesis of this compound in 1868 by Carl Graebe and Carl Liebermann marked a pivotal moment in the history of chemistry, heralding the dawn of the synthetic dye industry. This technical guide provides an in-depth exploration of the history of this compound, its natural origins, and the evolution of its chemical synthesis. Detailed experimental protocols for both classical and modern synthetic methods are presented, alongside quantitative data and safety information. The synthesis pathways are visually elucidated through chemical reaction diagrams.

A Rich History: From Ancient Roots to Synthetic Triumph

The use of this compound as a red dye dates back thousands of years, with evidence of its application found in ancient Egyptian textiles, Roman garments, and Persian carpets.[1][2] The primary natural source of this compound is the root of the madder plant, which was cultivated extensively for its dyeing properties.[3] The traditional process of extracting the dye was complex and often involved fermentation of the madder roots to hydrolyze the glycoside, ruberythric acid, into this compound and a sugar.

The 19th century witnessed significant advancements in the understanding of this compound's chemical nature. In 1826, the French chemists Pierre-Jean Robiquet and Jean-Jacques Colin isolated two distinct colorants from madder root: the vibrant red this compound and the less stable purple-red purpurin.[1] However, it was the groundbreaking work of German chemists Carl Graebe and Carl Liebermann in 1868 that revolutionized the world of dyes. They successfully synthesized this compound from anthracene (B1667546), a component of coal tar.[1][2] This achievement not only made the brilliant red dye widely accessible and affordable but also dealt a significant blow to the madder cultivation industry.[1][4] The synthesis of this compound is a landmark in organic chemistry, demonstrating that a natural product could be created in the laboratory, thus paving the way for the development of a vast array of synthetic dyes and other organic compounds.[2]

Chemical Synthesis of this compound: From Historical Methods to Modern Protocols

The synthesis of this compound has evolved from the original Graebe-Liebermann method to more efficient industrial processes. The primary starting materials for modern syntheses are typically derived from coal tar, such as anthracene or phthalic anhydride.

The Graebe-Liebermann Synthesis (from Anthracene via Bromination)

The historical synthesis developed by Graebe and Liebermann involved the bromination of anthraquinone, which itself is derived from the oxidation of anthracene.

Graebe_Liebermann Anthracene Anthracene Anthraquinone Anthraquinone Anthracene->Anthraquinone Oxidation (e.g., Chromic Acid) Dibromoanthraquinone 1,2-Dibromoanthraquinone Anthraquinone:e->Dibromoanthraquinone:w Br₂, sealed tube, 100°C This compound This compound Dibromoanthraquinone:e->this compound:w 1. KOH, 170°C 2. Acid Industrial_Synthesis Anthraquinone Anthraquinone AQ2SA Anthraquinone-2-sulfonic acid Anthraquinone->AQ2SA Fuming H₂SO₄, 180°C Na_this compound Sodium Alizarinate AQ2SA->Na_this compound NaOH, KClO₃, 200°C, pressure This compound This compound Na_this compound->this compound Acidification (e.g., H₂SO₄) Phthalic_Anhydride_Catechol PhthalicAnhydride Phthalic Anhydride Intermediate Intermediate Catechol Catechol Catechol->Intermediate conc. H₂SO₄ or AlCl₃, 70°C This compound This compound Intermediate->this compound Cyclization

References

Unveiling the Therapeutic Potential of Alizarin and its Derivatives: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Alizarin (1,2-dihydroxyanthraquinone), a naturally occurring anthraquinone (B42736) pigment historically prized for its vibrant red hue, has emerged as a molecule of significant interest in the biomedical field.[1] Beyond its traditional use as a dye, a growing body of scientific evidence highlights the diverse and potent biological activities of this compound and its synthetic derivatives. These compounds have demonstrated promising anticancer, antimicrobial, antioxidant, and anti-inflammatory properties, positioning them as valuable lead structures in the quest for novel therapeutic agents. This technical guide provides an in-depth exploration of the biological activities of this compound and its derivatives, with a focus on quantitative data, detailed experimental methodologies, and the underlying molecular mechanisms.

Anticancer Activity

This compound and its derivatives have exhibited significant cytotoxic effects against a range of cancer cell lines. The primary mechanism of action often involves the induction of apoptosis and cell cycle arrest, frequently mediated through the modulation of key signaling pathways.

Quantitative Anticancer Data

The cytotoxic potential of this compound and its derivatives has been quantified using the half-maximal inhibitory concentration (IC50), which represents the concentration of a compound required to inhibit the growth of 50% of a cell population.

CompoundCancer Cell LineIC50 (µM)Reference
This compoundPancreatic (PANC-1)12.3[1]
This compoundPancreatic (MIA PaCa-2)-[1]
This compoundHepatoma (HepG2)160.4 - 216.8[2]
This compoundOsteosarcoma (Saos-2)27.5 (µg/mL)[3]
This compoundOsteosarcoma (MG-63)29.0 (µg/mL)[3]
This compoundOsteosarcoma (U-2OS)69.9 (µg/mL)[3]
This compoundBreast (MDA-MB-231)62.1 (µg/mL)[3]
2-methyl this compoundHepatoma (HepG2)8.878 (µg/mL)[4]
This compound Derivative 8d Ovarian (SK-OV-3)7.09[5]

Note: IC50 values can vary depending on the specific experimental conditions, including cell density and incubation time.

Experimental Protocol: MTT Assay for Cytotoxicity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability.

Materials:

  • 96-well plates

  • Cancer cell lines

  • Complete cell culture medium

  • This compound or its derivatives (dissolved in a suitable solvent, e.g., DMSO)

  • MTT solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO, or a solution of 40% DMF, 2% glacial acetic acid, and 16% SDS)[6]

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cancer cells into a 96-well plate at a density of 5x10³ cells/well and allow them to adhere overnight.[1]

  • Compound Treatment: Treat the cells with various concentrations of this compound or its derivatives (e.g., 0, 5, 10, 20, 40, 80 µM) for a specified duration (e.g., 24, 48, 72 hours).[1]

  • MTT Addition: After the incubation period, add 10-20 µL of MTT solution to each well and incubate for 2-4 hours at 37°C until a purple formazan (B1609692) precipitate is visible.[7]

  • Solubilization: Carefully remove the medium and add 100-150 µL of the solubilization solution to each well to dissolve the formazan crystals.[6]

  • Absorbance Measurement: Shake the plate for 15 minutes to ensure complete dissolution and measure the absorbance at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value.

cluster_workflow MTT Assay Workflow Seed Cells Seed cancer cells in 96-well plate Treat Treat with this compound/derivatives Seed Cells->Treat Add MTT Add MTT solution Treat->Add MTT Incubate Incubate (2-4h, 37°C) Add MTT->Incubate Solubilize Add solubilization solution Incubate->Solubilize Measure Measure absorbance at 570 nm Solubilize->Measure

MTT Assay Workflow for Cytotoxicity Assessment.
Signaling Pathways in Anticancer Activity

This compound has been shown to exert its anticancer effects by modulating several critical signaling pathways, most notably the NF-κB, PI3K/Akt, and MAPK pathways.

NF-κB Signaling Pathway: In pancreatic cancer, this compound inhibits the TNF-α-induced activation of the NF-κB pathway.[1][6] It prevents the phosphorylation and subsequent degradation of IκBα, which in turn blocks the nuclear translocation of the p65 subunit of NF-κB. This leads to the downregulation of NF-κB target genes involved in cell survival and proliferation, such as Bcl-2, Bcl-xL, XIAP, and cyclin D1, ultimately inducing apoptosis and cell cycle arrest.[6]

TNFa TNF-α TNFR TNFR TNFa->TNFR TAK1 TAK1 TNFR->TAK1 IKK IKK TAK1->IKK IkBa IκBα IKK->IkBa phosphorylates p65 p65/NF-κB IkBa->p65 Nucleus Nucleus p65->Nucleus translocation Gene Gene Transcription (Bcl-2, Cyclin D1) Nucleus->Gene Apoptosis Apoptosis Inhibition Gene->Apoptosis This compound This compound This compound->IKK inhibits

This compound's inhibition of the NF-κB signaling pathway.

PI3K/Akt Signaling Pathway: this compound has been reported to regulate the PI3K/Akt signaling pathway.[8] This pathway is crucial for cell survival, growth, and proliferation. By modulating this pathway, this compound can influence glucose uptake and potentially induce apoptosis in cancer cells.[2]

GF Growth Factor GFR Growth Factor Receptor GF->GFR PI3K PI3K GFR->PI3K PIP3 PIP3 PI3K->PIP3 converts PIP2 PIP2 Akt Akt PIP3->Akt activates Downstream Downstream Effectors (e.g., mTOR) Akt->Downstream Proliferation Cell Proliferation & Survival Downstream->Proliferation This compound This compound This compound->PI3K regulates

Modulation of the PI3K/Akt signaling pathway by this compound.

Antimicrobial Activity

This compound and its derivatives have demonstrated notable activity against a variety of microorganisms, including bacteria and fungi. Their mode of action often involves the disruption of biofilm formation and inhibition of virulence factors.

Quantitative Antimicrobial Data

The antimicrobial efficacy is typically measured by the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.

CompoundMicroorganismMIC (µg/mL)Reference
This compoundStaphylococcus aureus>1000[9]
This compoundStaphylococcus epidermidis>1000[9]
Quinthis compoundCandida albicans0.5 - 128[10]
This compoundCandida albicans-[11]
ChrysazinCandida albicans-[11]
Hydrolysed Rubia tinctorum extractAspergillus ochraceus-[10]
Hydrolysed Rubia tinctorum extractAspergillus niger-[10]

Note: The high MIC values for this compound against S. aureus and S. epidermidis suggest that its primary antibacterial action may be through mechanisms other than direct growth inhibition, such as anti-biofilm activity.

Experimental Protocol: Antimicrobial Susceptibility Testing (Broth Microdilution)

This method is used to determine the MIC of an antimicrobial agent.

Materials:

  • 96-well microplates

  • Bacterial or fungal strains

  • Appropriate broth medium (e.g., Mueller-Hinton Broth, RPMI 1640)

  • This compound or its derivatives

  • Positive control antibiotic

  • Spectrophotometer or microplate reader

Procedure:

  • Preparation of Inoculum: Prepare a standardized inoculum of the test microorganism.

  • Serial Dilutions: Perform serial twofold dilutions of the this compound compound in the broth medium in the wells of a 96-well plate.

  • Inoculation: Add the microbial inoculum to each well.

  • Incubation: Incubate the plates at an appropriate temperature and duration (e.g., 37°C for 24 hours for bacteria).[10]

  • MIC Determination: The MIC is the lowest concentration of the compound at which no visible growth of the microorganism is observed.

Antioxidant Activity

This compound and its derivatives possess antioxidant properties, which are attributed to their ability to scavenge free radicals. This activity is crucial in combating oxidative stress, a key factor in the pathogenesis of various diseases.

Quantitative Antioxidant Data

The antioxidant capacity is often expressed as the IC50 value, representing the concentration of the compound required to scavenge 50% of the free radicals.

CompoundAssayIC50 (µg/mL)Reference
PurpurinDPPH3.491[8]
Hydrolysed R. tinctorum extractABTS5.65[12]
Experimental Protocol: DPPH and ABTS Radical Scavenging Assays

These are common spectrophotometric assays for determining antioxidant activity.

DPPH (2,2-diphenyl-1-picrylhydrazyl) Assay:

  • Reagent Preparation: Prepare a stock solution of DPPH in methanol.[11]

  • Reaction Mixture: Mix various concentrations of the this compound compound with the DPPH solution.

  • Incubation: Incubate the mixture in the dark at room temperature for 30 minutes.[11]

  • Absorbance Measurement: Measure the decrease in absorbance at approximately 517 nm.[11]

ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Assay:

  • Radical Generation: Generate the ABTS radical cation (ABTS•+) by reacting ABTS with potassium persulfate.[11]

  • Reaction Mixture: Mix different concentrations of the this compound compound with the ABTS•+ solution.

  • Incubation: Incubate for a short period (e.g., 6 minutes) at room temperature.[11]

  • Absorbance Measurement: Measure the decrease in absorbance at approximately 734 nm.[11]

cluster_workflow Antioxidant Assay Workflow Prepare Reagent Prepare DPPH or ABTS•+ solution Mix Mix with this compound/derivative Prepare Reagent->Mix Incubate Incubate in the dark Mix->Incubate Measure Measure absorbance decrease Incubate->Measure

General Workflow for DPPH and ABTS Antioxidant Assays.

Anti-inflammatory Activity

This compound has demonstrated anti-inflammatory effects, primarily by inhibiting the production of pro-inflammatory mediators such as nitric oxide (NO).

Experimental Protocol: Nitric Oxide (NO) Inhibitory Assay

This assay measures the ability of a compound to inhibit the production of NO in lipopolysaccharide (LPS)-stimulated macrophages (e.g., RAW 264.7 cells).

Materials:

  • RAW 264.7 macrophage cell line

  • 96-well plates

  • DMEM medium

  • LPS

  • This compound or its derivatives

  • Griess reagent (1% sulfanilamide (B372717) and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride (B599025) in 2.5% phosphoric acid)[13]

  • Microplate reader

Procedure:

  • Cell Culture: Seed RAW 264.7 cells in a 96-well plate and allow them to adhere.

  • Treatment: Pre-treat the cells with various concentrations of the this compound compound for 1-2 hours.[10]

  • Stimulation: Stimulate the cells with LPS (1 µg/mL) for 24 hours to induce NO production.[13]

  • Griess Reaction: Collect the cell culture supernatant and mix it with an equal volume of Griess reagent.[13]

  • Absorbance Measurement: After a short incubation, measure the absorbance at 540 nm. The amount of nitrite, a stable product of NO, is indicative of NO production.[13]

Signaling Pathways in Anti-inflammatory Activity

The anti-inflammatory effects of this compound are linked to the modulation of inflammatory signaling pathways, such as the MAPK pathway.

MAPK Signaling Pathway: Mitogen-activated protein kinases (MAPKs), including p38 and JNK, play a crucial role in regulating the expression of pro-inflammatory genes. By inhibiting the activation of these kinases, this compound can suppress the production of inflammatory mediators.

LPS LPS TLR4 TLR4 LPS->TLR4 MAPKKK MAPKKK TLR4->MAPKKK MAPKK MAPKK MAPKKK->MAPKK MAPK MAPK (p38, JNK) MAPKK->MAPK Transcription Transcription Factors (e.g., AP-1) MAPK->Transcription Inflammation Pro-inflammatory Gene Expression (e.g., iNOS) Transcription->Inflammation NO Nitric Oxide (NO) Inflammation->NO This compound This compound This compound->MAPK inhibits

References

Alizarin as a pH Indicator: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Alizarin, known chemically as 1,2-dihydroxyanthraquinone, is an organic compound that has been historically significant as a prominent red dye.[1] Its molecular formula is C₁₄H₈O₄.[2] Beyond its role as a pigment, this compound serves as a valuable pH indicator in analytical chemistry.[1][2][3] Like many pH indicators, it is a weak acid that exhibits distinct color changes in response to varying hydrogen ion concentrations.[4][5] This guide provides an in-depth exploration of the principles, quantitative data, and experimental protocols associated with the use of this compound as a pH indicator, tailored for researchers and drug development professionals.

Core Principle of this compound as a pH Indicator

The functionality of any pH indicator is rooted in its ability to exist in different structural forms, each possessing a unique color.[5][6] The transition between these forms is dependent on the pH of the solution.[4] this compound operates on this principle, functioning as a diprotic weak acid due to its two hydroxyl groups.[2]

The color of this compound is determined by the extent of protonation of these hydroxyl groups.

  • In strongly acidic to slightly acidic solutions (below pH 5.5) , this compound exists predominantly in its fully protonated, neutral molecular form (H₂A). This form absorbs light in a way that makes the solution appear yellow.[3][7]

  • As the pH increases into the range of 5.5 to 6.8 , the first hydroxyl group loses a proton, forming the mono-anionic conjugate base (HA⁻). This deprotonation alters the molecule's electronic structure and its light-absorbing properties, causing the solution to turn red.[3][7]

  • In strongly alkaline solutions (above pH 10.1) , the second hydroxyl group deprotonates, resulting in the di-anionic form (A²⁻). This second structural change causes a further shift in light absorption, and the solution appears purple.[3][7]

This pH-dependent equilibrium between different colored species is what allows this compound to visually signal changes in the acidity or basicity of a solution.[7]

Quantitative Data

The transition points in an indicator's color change are defined by its acid dissociation constant(s), or pKa value(s). This compound has two distinct pKa values corresponding to the sequential deprotonation of its two hydroxyl groups.

ParameterValueCorresponding TransitionSource
pKa₁ ~5.5 - 6.8Yellow to Red[3]
pKa₂ ~10.1 - 12.1Red to Purple[3]
pH Range 1 5.5 – 6.8Yellow → Red[3]
pH Range 2 10.1 – 12.1Red → Purple[3]

Visualizing the Chemical Mechanism

The equilibrium of this compound's protonation states can be represented as a signaling pathway. The following diagram illustrates the transition between the different colored species as a function of pH.

Alizarin_pH_Equilibrium H2A Protonated Form (H₂A) Yellow HA_minus Mono-anionic Form (HA⁻) Red H2A->HA_minus + OH⁻ / - H₂O (pH > 5.5) HA_minus->H2A + H⁺ (pH < 5.5) A2_minus Di-anionic Form (A²⁻) Purple HA_minus->A2_minus + OH⁻ / - H₂O (pH > 10.1) A2_minus->HA_minus + H⁺ (pH < 10.1)

This compound's pH-dependent chemical equilibrium.

Experimental Protocols

1. Preparation of this compound Indicator Solution (0.1% w/v)

This protocol describes the preparation of a 0.1% this compound solution, suitable for use in typical laboratory titrations.

  • Reagents and Materials:

    • This compound powder (C₁₄H₈O₄)

    • Ethanol (B145695) (95% or absolute)

    • Deionized or distilled water

    • 100 mL volumetric flask

    • Analytical balance

    • Stirring rod or magnetic stirrer

  • Methodology:

    • Weigh out 0.1 g of this compound powder using an analytical balance.

    • Transfer the powder to the 100 mL volumetric flask.

    • Add approximately 50 mL of ethanol to the flask. This compound is more soluble in ethanol than in water.[2]

    • Swirl the flask or use a magnetic stirrer to dissolve the this compound powder completely. Gentle heating may be applied if necessary, but ensure the solution cools to room temperature before proceeding.

    • Once the solid is fully dissolved, add deionized water to bring the final volume up to the 100 mL mark on the flask.

    • Stopper the flask and invert it several times to ensure the solution is homogeneous.

    • Store the resulting indicator solution in a clearly labeled, sealed bottle, protected from light.

2. Protocol for Acid-Base Titration using this compound Indicator

This protocol outlines the general steps for performing a standard acid-base titration. The choice of this compound is suitable for titrations where the endpoint is expected to fall within one of its transition ranges (e.g., titrating a weak acid with a strong base where the endpoint is in the pH 5.5-6.8 range).

  • Objective: To determine the concentration of an unknown acidic or basic solution.

  • Methodology:

    • Preparation of Analyte: Accurately pipette a known volume of the solution with unknown concentration (the analyte) into a clean Erlenmeyer flask.

    • Dilution: If the analyte is highly concentrated, dilute it with a known volume of deionized water to make the color change at the endpoint more easily observable.

    • Indicator Addition: Add 2-3 drops of the prepared 0.1% this compound indicator solution to the Erlenmeyer flask. Swirl the flask gently to mix. The solution should adopt the color corresponding to its initial pH (e.g., yellow for an acidic solution).

    • Titration Setup: Fill a burette with a standard solution of known concentration (the titrant) that will react with the analyte. Record the initial volume of the titrant in the burette.

    • Titration Process: Slowly add the titrant from the burette to the analyte in the Erlenmeyer flask, constantly swirling the flask to ensure thorough mixing.

    • Endpoint Detection: Continue adding the titrant dropwise as the expected endpoint is approached. The endpoint is reached when the indicator undergoes a permanent color change (e.g., from yellow to the first hint of persistent red).

    • Volume Recording: Immediately stop the addition of titrant once the color change is stable. Record the final volume of the titrant in the burette.

    • Calculation: Calculate the concentration of the analyte using the stoichiometry of the reaction and the volume of titrant used (V_titrant = V_final - V_initial).

Visualizing the Experimental Workflow

The following diagram outlines the logical flow of an acid-base titration experiment using this compound as an indicator.

Titration_Workflow start Start: Prepare Analyte and Titrant add_indicator Add 2-3 drops of this compound Indicator to Analyte start->add_indicator observe_initial Observe Initial Color (e.g., Yellow in Acid) add_indicator->observe_initial titrate Add Titrant from Burette to Analyte with Swirling observe_initial->titrate endpoint_check Color Change? titrate->endpoint_check endpoint_check->titrate No observe_final Observe Permanent Color Change (e.g., Red) endpoint_check->observe_final Yes record_volume Record Final Burette Volume observe_final->record_volume calculate Calculate Analyte Concentration record_volume->calculate end End calculate->end

Workflow for a typical acid-base titration.

References

Alizarin: A Comprehensive Technical Guide to Safety and Handling in a Laboratory Setting

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Alizarin (1,2-dihydroxyanthraquinone) is a historically significant orange-red crystalline compound, originally derived from the roots of the madder plant. Today, it is primarily produced synthetically and finds applications as a textile dye, a biological stain, and a complexometric indicator. In the realm of biomedical research, this compound and its derivatives are utilized for their unique properties, including the staining of calcium deposits in tissues and their potential as therapeutic agents. However, despite its utility, a thorough understanding of its safety profile and proper handling procedures is paramount to ensure the well-being of laboratory personnel. This guide provides an in-depth overview of the known hazards of this compound, detailed handling and safety protocols, and a summary of toxicological data, presented in a format tailored for the scientific community.

Hazard Identification and Classification

This compound is classified as a hazardous substance. The primary routes of exposure are inhalation, ingestion, and skin or eye contact. Based on available safety data sheets (SDS), the key hazards are summarized below.

GHS Hazard Statements:
  • H302: Harmful if swallowed.

  • H315: Causes skin irritation.

  • H317: May cause an allergic skin reaction.

  • H318: Causes serious eye damage.[1]

  • H319: Causes serious eye irritation.[2]

Toxicological Data

The toxicological profile of this compound is not exhaustively characterized, and data for certain endpoints are limited. The available quantitative data are summarized in the tables below.

Table 1: Acute Toxicity Data for this compound
Route of ExposureSpeciesTestValueReference
OralRatLD501000 mg/kg[3]
OralWild BirdLD50316 mg/kg[4]
IntravenousMouseLD5070 mg/kg[5]
DermalRabbitLD50No data available[4][6]
InhalationRatLC50No data available[4][6]

LD50: Lethal Dose, 50%. The dose of a substance that is lethal to 50% of the test population. LC50: Lethal Concentration, 50%. The concentration of a substance in the air that is lethal to 50% of the test population.

Table 2: Irritation and Sensitization Data for this compound
EndpointSpeciesResultReference
Skin IrritationRabbitIrritant[2]
Eye IrritationRabbitMild to Serious Irritant/Damage[1][2][4]
Skin Sensitization-Potential Sensitizer[1]

Mechanisms of Toxicity: Signaling Pathways

Recent studies have begun to elucidate the molecular mechanisms underlying this compound's biological effects, including its toxicity. Two key signaling pathways have been identified as being modulated by this compound: the Aryl Hydrocarbon Receptor (AHR) pathway and the Nuclear Factor-kappa B (NF-κB) pathway.

Aryl Hydrocarbon Receptor (AHR) Signaling Pathway

This compound has been identified as an agonist of the Aryl Hydrocarbon Receptor (AHR), a ligand-activated transcription factor involved in regulating the expression of genes associated with xenobiotic metabolism.[7][8][9][10] Upon binding to this compound, the AHR translocates to the nucleus, where it dimerizes with the AHR Nuclear Translocator (ARNT). This complex then binds to Xenobiotic Response Elements (XREs) in the DNA, leading to the increased transcription of target genes, most notably Cytochrome P450 1A1 (CYP1A1).[7][8][11] The induction of CYP1A1 can lead to the metabolic activation of other xenobiotics, potentially increasing their toxicity.[8]

AHR_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus This compound This compound AHR_complex AHR-Hsp90-XAP2-p23-Src This compound->AHR_complex Binds Activated_AHR Activated AHR-Alizarin Complex AHR_complex->Activated_AHR Conformational Change AHR_ARNT AHR-Alizarin-ARNT Heterodimer Activated_AHR->AHR_ARNT Translocates & Dimerizes with ARNT ARNT ARNT ARNT->AHR_ARNT XRE XRE (DNA) AHR_ARNT->XRE Binds to CYP1A1 CYP1A1 Gene AHR_ARNT->CYP1A1 Induces Transcription mRNA CYP1A1 mRNA CYP1A1->mRNA Protein CYP1A1 Protein mRNA->Protein Translation

Figure 1: this compound-mediated activation of the AHR signaling pathway.
NF-κB Signaling Pathway

This compound has also been shown to inhibit the activation of the NF-κB signaling pathway.[1][12] NF-κB is a key transcription factor that plays a critical role in inflammation, immunity, and cell survival. In the context of some cancers, the NF-κB pathway is constitutively active, promoting cell proliferation and inhibiting apoptosis. This compound has been observed to inhibit the TNF-α-stimulated activation and nuclear translocation of NF-κB, leading to the downregulation of its target genes involved in cell survival and proliferation.[1][12]

NFkB_Pathway cluster_outside Extracellular cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus TNFa TNF-α TNFR TNFR TNFa->TNFR TAK1 TAK1 TNFR->TAK1 Activates IKK IKK Complex TAK1->IKK Activates IkB IκB IKK->IkB Phosphorylates NFkB_IkB NF-κB-IκB Complex NFkB NF-κB (p65/p50) NFkB->NFkB_IkB NFkB_nuc NF-κB (p65/p50) NFkB->NFkB_nuc Translocates NFkB_IkB->NFkB IκB Degradation This compound This compound This compound->TAK1 Inhibits DNA DNA NFkB_nuc->DNA Binds Target_Genes Target Gene Transcription (e.g., Bcl-2, Cyclin D1) DNA->Target_Genes

Figure 2: Inhibition of the NF-κB signaling pathway by this compound.

Safe Handling and Storage

Adherence to strict safety protocols is essential when working with this compound to minimize exposure and mitigate risks.

Personal Protective Equipment (PPE)
  • Eye Protection: Chemical safety goggles or a face shield are mandatory to prevent eye contact.

  • Hand Protection: Wear compatible chemical-resistant gloves (e.g., nitrile rubber).

  • Skin and Body Protection: A lab coat or other protective clothing should be worn. In cases of potential significant exposure, a chemical-resistant apron may be necessary.

  • Respiratory Protection: If there is a risk of inhaling dust, a NIOSH-approved respirator with a particulate filter should be used.

Engineering Controls
  • Work with this compound should be conducted in a well-ventilated area, preferably within a chemical fume hood, especially when handling the powder form to avoid dust generation.

  • An eyewash station and a safety shower must be readily accessible in the immediate work area.

Handling Procedures
  • Avoid the formation of dust and aerosols.

  • Do not breathe dust, vapor, mist, or gas.

  • Avoid contact with skin and eyes.

  • Wash hands thoroughly after handling.

  • Do not eat, drink, or smoke in the laboratory.

Storage
  • Store in a tightly closed container in a cool, dry, and well-ventilated area.

  • Keep away from incompatible materials such as strong oxidizing agents and strong bases.

Emergency Procedures

First Aid Measures
  • After eye contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.

  • After skin contact: Immediately wash the affected area with soap and plenty of water. Remove contaminated clothing. If irritation develops or persists, seek medical attention.

  • After inhalation: Remove the victim to fresh air. If not breathing, give artificial respiration. If breathing is difficult, give oxygen. Seek medical attention.

  • After ingestion: Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.

Accidental Release Measures
  • Minor Spills:

    • Wear appropriate PPE.

    • Avoid generating dust.

    • Carefully sweep up the spilled solid and place it into a labeled, sealed container for disposal.

    • Clean the spill area with a damp cloth.

  • Major Spills:

    • Evacuate the area.

    • Ensure adequate ventilation.

    • Follow the same procedure as for minor spills, using appropriate respiratory protection.

Fire-Fighting Measures
  • This compound is a non-flammable solid.

  • In case of fire in the surrounding area, use a dry chemical, carbon dioxide, water spray, or alcohol-resistant foam to extinguish.

  • Firefighters should wear self-contained breathing apparatus (SCBA) and full protective gear.

  • Hazardous combustion products may include carbon monoxide and carbon dioxide.

Disposal Considerations

Dispose of this compound and any contaminated materials in accordance with all applicable federal, state, and local environmental regulations. Do not allow the chemical to enter drains or waterways.

Experimental Protocols for Safety Assessment

The following are generalized methodologies for key toxicological assessments, based on OECD guidelines. Specific experimental parameters may need to be optimized for this compound.

Experimental Workflow for Chemical Safety Assessment

Experimental_Workflow Start Start: Chemical Safety Assessment PhysChem Physicochemical Characterization Start->PhysChem InSilico In Silico / QSAR Analysis PhysChem->InSilico InVitro In Vitro Toxicity Testing (e.g., Skin/Eye Irritation, Mutagenicity) InSilico->InVitro AcuteTox Acute Systemic Toxicity (Oral, Dermal, Inhalation) InVitro->AcuteTox If necessary RiskAssessment Risk Assessment & Classification InVitro->RiskAssessment Sufficient for classification RepeatedDose Repeated Dose Toxicity AcuteTox->RepeatedDose If necessary ReproTox Reproductive/Developmental Toxicity RepeatedDose->ReproTox If necessary Carcinogenicity Carcinogenicity Studies ReproTox->Carcinogenicity If necessary Carcinogenicity->RiskAssessment

Figure 3: General experimental workflow for chemical safety assessment.
Acute Oral Toxicity - Up-and-Down Procedure (UDP) (Based on OECD TG 425)

  • Principle: A sequential dosing method where the dose for each subsequent animal is adjusted up or down depending on the outcome for the previous animal. This method minimizes the number of animals required to estimate the LD50.

  • Animals: Healthy, young adult rats of a single sex (typically females).

  • Procedure: a. A single animal is dosed at a starting dose level just below the best preliminary estimate of the LD50. b. The animal is observed for up to 14 days for signs of toxicity and mortality. c. If the animal survives, the next animal is dosed at a higher dose level. If the animal dies, the next animal is dosed at a lower dose level. d. The process is continued until the stopping criteria are met (e.g., a specified number of reversals in outcome have occurred).

  • Data Analysis: The LD50 is calculated using the maximum likelihood method.

In Vitro Skin Irritation: Reconstructed Human Epidermis (RhE) Test Method (Based on OECD TG 439)
  • Principle: This in vitro method uses a reconstructed human epidermis model to assess the potential of a chemical to cause skin irritation.

  • Test System: A commercially available RhE model (e.g., EpiDerm™, EpiSkin™).

  • Procedure: a. The test chemical is applied topically to the surface of the RhE tissue. b. After a defined exposure period, the chemical is removed by washing. c. The viability of the tissue is assessed using a cell viability assay (e.g., MTT assay).

  • Data Analysis: A chemical is identified as an irritant if the mean tissue viability is below a defined threshold (typically ≤ 50%) compared to the negative control.

In Vitro Eye Irritation: Bovine Corneal Opacity and Permeability (BCOP) Test Method (Based on OECD TG 437)
  • Principle: This ex vivo method uses isolated bovine corneas to assess the potential of a chemical to cause severe eye damage or irritation.

  • Test System: Freshly isolated bovine corneas.

  • Procedure: a. The test chemical is applied to the epithelial surface of the cornea. b. After a defined exposure period, the cornea is rinsed. c. Corneal opacity is measured using an opacitometer. d. Corneal permeability is measured by the amount of fluorescein (B123965) that passes through the cornea.

  • Data Analysis: The in vitro scores for opacity and permeability are used in a regression formula to predict the in vivo Draize eye irritation score.

Skin Sensitization: In Chemico Direct Peptide Reactivity Assay (DPRA) (Based on OECD TG 442C)
  • Principle: This in chemico method assesses the potential of a chemical to induce skin sensitization by measuring its reactivity with synthetic peptides containing cysteine or lysine.

  • Procedure: a. The test chemical is incubated with synthetic peptides containing either cysteine or lysine. b. After a defined incubation period, the concentration of the remaining non-depleted peptide is measured by HPLC.

  • Data Analysis: The percentage of peptide depletion is calculated, and the chemical is classified as having low, moderate, or high reactivity based on the depletion of both peptides.

Conclusion

This compound is a valuable chemical in various scientific disciplines, but it is not without its hazards. A comprehensive understanding of its toxicological profile, including its effects on the AHR and NF-κB signaling pathways, is crucial for its safe use. By adhering to the stringent handling, storage, and emergency procedures outlined in this guide, and by following established experimental protocols for safety assessment, researchers can minimize their risk of exposure and ensure a safe laboratory environment. As with all chemicals, a culture of safety and a thorough understanding of the available data are the cornerstones of responsible scientific practice.

References

Alizarin for Research: A Technical Guide to Commercial Sources, Purity, and Experimental Applications

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of Alizarin and its derivative, this compound Red S, for research applications. It covers commercially available sources, typical purity levels, and detailed experimental protocols for their use in biological staining and the investigation of cellular signaling pathways.

Commercial Sources and Purity of this compound and this compound Red S

For research purposes, this compound and this compound Red S are available from various chemical suppliers. The purity of these compounds is crucial for reliable and reproducible experimental results. High-performance liquid chromatography (HPLC) is a common method used to assess the purity of this compound.[1] Below is a summary of representative commercial sources and their product specifications.

SupplierProduct NameCAS NumberPurityFormQuantityCatalog Number (Example)
Thermo Fisher Scientific This compound, 97%, pure72-48-097%Fine Powder25 g153690250[2]
This compound Red S, pure, certified130-22-3CertifiedPowder100 gAC400481000[3]
Sigma-Aldrich (Merck) This compound phyproof® Reference Substance72-48-0≥95.0% (HPLC)Neat-PHL89236[1]
This compound Red S130-22-3Certified by the Biological Stain CommissionPowder-A5533[4]
Santa Cruz Biotechnology This compound72-48-0-Powder-sc-205999[5]
This compound Red S130-22-3-Powder-sc-203730[6]
TCI America This compound72-48-0>95.0% (HPLC)Orange to Brown powder to crystal-D0242
AdooQ Bioscience This compound72-48-0>99% (HPLC)--A10542[7]
Molecular Depot This compound (Highly Pure)72-48-0Biotechnology GradeLyophilized Powder5 gB2012820[8]
MP Biomedicals This compound Red S130-22-3-Powder25 g0210064925[9]
Spectrum Chemical This compound Red S130-22-3-Powder-AL200[10]
Extrasynthese This compound72-48-0Analytical Standard--0411[11]
Otto Chemie Pvt. Ltd. This compound red S130-22-3-Powder25 g, 100 gA 1645[12]
APExBIO 2% this compound Red S Staining Solution, pH4.2130-22-32% SolutionSolution100ml, 500mlK2605[13]
Bioworld This compound Red S130-22-3-Crystalline powder25 g50-199-185[14]
Amerigo Scientific This compound red S130-22-3----[15]
LGC Standards This compound(P)72-48-0----[16]

Experimental Protocols

This compound Red S Staining for Calcium Deposition

This compound Red S is widely used to stain calcium deposits in cell cultures and tissue sections, a key indicator of osteogenesis. The staining procedure involves fixation, staining with an this compound Red S solution at a specific pH, and subsequent washing. For quantitative analysis, the stain can be extracted and measured spectrophotometrically.[17][18][19]

Materials:

Protocol:

  • Preparation of 2% this compound Red S Staining Solution:

    • Dissolve 2 grams of this compound Red S powder in 100 mL of distilled water.

    • Adjust the pH of the solution to 4.1-4.3 using 0.1% ammonium hydroxide or dilute HCl. The pH is critical for specific staining.[17]

    • For cell culture applications, sterilize the solution by passing it through a 0.22 µm filter.[17]

    • Store the solution at 4°C, protected from light. It is recommended to make the solution fresh or check the pH if it is more than a month old.[17]

  • Cell/Tissue Fixation:

    • Wash the cells or tissue sections twice with PBS.[17]

    • Fix the samples with 4% PFA for 15-20 minutes at room temperature.[17]

    • Wash the samples once with PBS to remove the fixative.[17]

  • Staining:

    • Add a sufficient volume of the 2% this compound Red S staining solution to completely cover the sample.

    • Incubate for 20-30 minutes at room temperature in the dark.[17]

    • Gently wash the samples 3-5 times with distilled water to remove any unbound dye.[17]

  • Visualization:

    • Visualize the orange-red calcium deposits under a bright-field microscope.

  • Quantification of Staining:

    • To each stained well or sample, add 1 mL of 10% acetic acid or 10% cetylpyridinium chloride to extract the bound stain.

    • Incubate for 15-30 minutes at room temperature with shaking.

    • Transfer the resulting solution to a microcentrifuge tube.

    • Centrifuge at 12,000 rpm for 10 minutes to pellet cell debris.

    • Measure the absorbance of the supernatant at a wavelength between 405-550 nm.[17]

G cluster_prep Sample Preparation cluster_stain Staining cluster_analysis Analysis A Cell Culture / Tissue Section B Wash with PBS A->B C Fix with 4% PFA B->C D Wash with PBS C->D E Add this compound Red S Solution (pH 4.1-4.3) D->E F Incubate 20-30 min E->F G Wash with Distilled Water F->G H Qualitative: Microscopic Visualization G->H I Quantitative: Extract Stain G->I J Measure Absorbance (405-550 nm) I->J

Fig. 1: Experimental Workflow for this compound Red S Staining and Quantification.
Preparation of this compound for Cell Culture Signaling Studies

For investigating the effects of this compound on cellular signaling pathways, a stock solution is typically prepared in an organic solvent and then diluted to the desired working concentration in the cell culture medium.

Materials:

  • This compound powder (CAS 72-48-0)

  • Dimethyl sulfoxide (B87167) (DMSO)

  • Cell culture medium

Protocol:

  • Preparation of this compound Stock Solution:

    • Prepare a high-concentration stock solution of this compound (e.g., 10-100 mM) in sterile DMSO. The exact concentration will depend on the solubility of the specific batch of this compound and the desired final concentrations for the experiment.

    • Ensure the this compound is completely dissolved. Gentle warming or vortexing may be necessary.

    • Store the stock solution in small aliquots at -20°C or -80°C to avoid repeated freeze-thaw cycles.

  • Treatment of Cells:

    • Thaw an aliquot of the this compound stock solution.

    • Dilute the stock solution directly into the cell culture medium to achieve the desired final concentrations (e.g., 5, 10, 20, 40, 80 µM).[20]

    • Ensure the final concentration of DMSO in the culture medium is non-toxic to the cells (typically ≤ 0.1%).

    • Incubate the cells with the this compound-containing medium for the desired period (e.g., 24, 48, or 72 hours) before proceeding with downstream analysis.[20]

This compound in Cellular Signaling Pathways

This compound has been shown to modulate several key signaling pathways involved in cell proliferation, apoptosis, and inflammation.

NF-κB Signaling Pathway

This compound has been demonstrated to inhibit the nuclear factor-kappa B (NF-κB) signaling pathway, which plays a crucial role in inflammation and cancer.[21] In pancreatic cancer cells, this compound inhibits the nuclear translocation of the p65 subunit of NF-κB.[20] This inhibitory action is believed to occur through the inactivation of the TNF-α-TAK1-NF-κB signaling cascade.[21] By blocking NF-κB activation, this compound can downregulate the expression of downstream target genes involved in cell survival and proliferation, such as Bcl-2, Bcl-xL, XIAP, and cyclin D.[21]

G cluster_cytoplasm Cytoplasm TNFa TNF-α TAK1 TAK1 TNFa->TAK1 IKK IKK complex TAK1->IKK IkB IκB IKK->IkB phosphorylates IkB_NFkB IκB-NF-κB complex IKK->IkB_NFkB phosphorylates IκB NFkB NF-κB (p65/p50) IkB->IkB_NFkB NFkB_nucleus NF-κB (nucleus) NFkB->NFkB_nucleus translocation TargetGenes Target Gene Expression (Bcl-2, Cyclin D, etc.) NFkB_nucleus->TargetGenes activates This compound This compound This compound->TAK1 inhibits This compound->NFkB_nucleus inhibits translocation IkB_NFkB->NFkB IkB_NFkB->NFkB IκB degradation

Fig. 2: this compound's Inhibition of the NF-κB Signaling Pathway.
Aryl Hydrocarbon Receptor (AHR) Signaling Pathway

This compound can act as an agonist of the Aryl Hydrocarbon Receptor (AHR), leading to the activation of the AHR-CYP1A1 signaling pathway.[22][23] Upon binding to this compound, the AHR translocates to the nucleus, dimerizes with the AHR Nuclear Translocator (ARNT), and binds to Xenobiotic Response Elements (XREs) in the promoter regions of target genes, such as CYP1A1. This leads to the increased expression and enzymatic activity of CYP1A1, a phase I metabolizing enzyme.[22]

G cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus This compound This compound AHR AHR This compound->AHR binds AHR_ARNT AHR-ARNT Complex AHR->AHR_ARNT translocates & dimerizes with ARNT ARNT ARNT XRE XRE CYP1A1 CYP1A1 Gene XRE->CYP1A1 activates transcription CYP1A1_mRNA CYP1A1 mRNA CYP1A1->CYP1A1_mRNA CYP1A1_protein CYP1A1 Protein CYP1A1_mRNA->CYP1A1_protein translation AHR_ARNT->XRE binds to

Fig. 3: this compound's Activation of the AHR Signaling Pathway.
ERK Signaling Pathway

The Extracellular signal-Regulated Kinase (ERK) pathway is a critical signaling cascade involved in cell proliferation, differentiation, and survival. While the direct interaction of this compound with the ERK pathway is an area of ongoing research, it has been noted that this compound can suppress tumor expansion by inhibiting ERK-pathway related phosphorylation. The ERK pathway is typically activated by growth factors binding to receptor tyrosine kinases (RTKs), leading to the activation of Ras, which in turn activates a kinase cascade involving Raf, MEK, and finally ERK. Activated ERK can then translocate to the nucleus and phosphorylate transcription factors, leading to changes in gene expression that promote cell growth and proliferation.

G GrowthFactor Growth Factor RTK Receptor Tyrosine Kinase (RTK) GrowthFactor->RTK binds Ras Ras RTK->Ras activates Raf Raf Ras->Raf activates MEK MEK Raf->MEK phosphorylates ERK ERK MEK->ERK phosphorylates ERK_nucleus ERK (nucleus) ERK->ERK_nucleus translocates TranscriptionFactors Transcription Factors ERK_nucleus->TranscriptionFactors phosphorylates GeneExpression Gene Expression (Proliferation, Survival) TranscriptionFactors->GeneExpression activates This compound This compound This compound->ERK inhibits phosphorylation

References

A Comparative Guide to Calcium Staining in Osteogenic Research: Alizarin Red S and Beyond

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

The accurate detection and quantification of extracellular calcium deposition is a cornerstone of in vitro osteogenesis assessment. For decades, Alizarin Red S (ARS) has been the gold standard for visualizing mineralized nodules in cultured cells. However, a variety of other dyes, each with unique properties, are available to researchers. This technical guide provides a comprehensive comparison of this compound Red S with other prevalent calcium-staining dyes, offering insights into their mechanisms, detailed experimental protocols, and quantitative comparisons to aid in the selection of the most appropriate method for your research needs.

Core Concepts in Calcium Staining

The fundamental principle behind most calcium staining techniques is the ability of specific dyes to chelate or bind to calcium ions present in the mineralized extracellular matrix. This interaction results in a colored or fluorescent product that can be visualized and quantified. The choice of dye often depends on the experimental requirements, such as the need for live-cell imaging, the desired level of quantification, and the available imaging equipment.

Comparative Analysis of Calcium Staining Dyes

The following table summarizes the key characteristics of commonly used calcium-staining dyes to facilitate a direct comparison.

FeatureThis compound Red SCalceinVon KossaXylenol OrangeCalcein Blue
Principle Chelation of calcium ions by the anthraquinone (B42736) dye, forming a red-orange complex.[1]Binds to calcium in hydroxyapatite, fluorescing green.[2][3]Silver ions react with phosphate, and are then reduced to black metallic silver, indirectly indicating calcium phosphate.[4][5]A calcium-chelating fluorochrome that fluoresces red.[5][6]A calcium-chelating fluorochrome that fluoresces blue.[5][6]
Detection Method Brightfield MicroscopyFluorescence Microscopy (FITC filter)Brightfield MicroscopyFluorescence Microscopy (Rhodamine filter)Fluorescence Microscopy (DAPI filter)
Cell State Fixed cellsLive or fixed cellsFixed cellsLive or fixed cellsLive or fixed cells
Optimal Concentration 2% (w/v) solution (pH 4.1-4.3)[7]1-10 µM for live cells5% Silver Nitrate20 µM[5]30 µM[5]
Incubation Time 20-45 minutes[7]15-60 minutes for live cells[3]~60 minutes (with UV exposure)[5]Overnight[6]Overnight[6]
Quantification Extraction and spectrophotometry (405 nm or 550-570 nm).[7][8]Fluorescence intensity measurement.[9]Image analysis of stained area.[10]Fluorescence intensity measurement.Fluorescence intensity measurement.
Key Advantage Well-established, robust, and allows for easy quantification.[11]Suitable for live-cell imaging and time-course studies; lower background than ARS.[2][12]Stains phosphate, providing an alternative perspective on mineralization.[4]Can be used in conjunction with other fluorescent markers for multiplexing.[5]Provides a different fluorescent color for multiplexing with green and red fluorophores.[5]
Limitations Requires cell fixation; pH-sensitive.[3]Signal can be quenched at high concentrations.Indirectly stains calcium; can have non-specific staining.[5]Requires fluorescence microscopy.Requires fluorescence microscopy.

Signaling Pathways in Osteoblast Differentiation and Mineralization

The process of osteogenesis is tightly regulated by a complex network of signaling pathways. The deposition of a mineralized matrix, which is visualized by calcium staining, represents the culmination of these signaling cascades. Understanding these pathways is crucial for interpreting the results of mineralization assays.

Wnt/β-catenin Signaling Pathway

The canonical Wnt/β-catenin pathway is a critical regulator of osteoblast differentiation and bone formation.[13][14] Activation of this pathway leads to the accumulation of β-catenin in the nucleus, where it activates the transcription of osteogenic genes.[15]

Wnt_Signaling cluster_nucleus Wnt Wnt Ligand Frizzled Frizzled Receptor Wnt->Frizzled LRP56 LRP5/6 Co-receptor Wnt->LRP56 Dsh Dishevelled (Dsh) Frizzled->Dsh LRP56->Dsh GSK3b GSK3β Dsh->GSK3b beta_catenin β-catenin GSK3b->beta_catenin Phosphorylation & Degradation Axin Axin APC APC TCF_LEF TCF/LEF beta_catenin->TCF_LEF Binds to nucleus Nucleus beta_catenin->nucleus Osteogenic_Genes Osteogenic Gene Transcription TCF_LEF->Osteogenic_Genes Activates VEGF_Signaling VEGF VEGF VEGFR VEGFR VEGF->VEGFR PI3K PI3K VEGFR->PI3K AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR Angiogenesis Angiogenesis mTOR->Angiogenesis Osteogenesis Osteogenesis mTOR->Osteogenesis JAK_STAT_Signaling cluster_nucleus Cytokine Cytokine Receptor Cytokine Receptor Cytokine->Receptor JAK JAK Receptor->JAK Activates STAT STAT JAK->STAT Phosphorylates STAT_dimer STAT Dimer STAT->STAT_dimer Dimerizes nucleus Nucleus STAT_dimer->nucleus Gene_Transcription Gene Transcription (e.g., Runx2, VEGF) STAT_dimer->Gene_Transcription Activates Experimental_Workflow Cell_Seeding Seed Osteoprogenitor Cells Osteogenic_Induction Induce Osteogenic Differentiation Cell_Seeding->Osteogenic_Induction Time_Course Culture for 7-21 days Osteogenic_Induction->Time_Course Live_Cell_Imaging Live Cell Calcium Staining (e.g., Calcein) Time_Course->Live_Cell_Imaging Fixation Cell Fixation Time_Course->Fixation Microscopy Microscopy Live_Cell_Imaging->Microscopy Fixed_Staining Fixed Cell Calcium Staining (e.g., this compound Red S, Von Kossa) Fixation->Fixed_Staining Immunofluorescence Immunofluorescence (e.g., Osteocalcin) Fixation->Immunofluorescence Fixed_Staining->Microscopy Immunofluorescence->Microscopy Quantification Image Analysis & Spectrophotometry Microscopy->Quantification Data_Analysis Data Analysis & Interpretation Quantification->Data_Analysis

References

The Molecular Ballet: An In-depth Guide to the Interaction of Alizarin with Biomolecules

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Alizarin (1,2-dihydroxyanthraquinone), a prominent member of the anthraquinone (B42736) family, has a long history as a textile dye and pigment. Beyond its chromatic properties, this compound exhibits a fascinating and complex range of interactions with key biological macromolecules. These interactions form the basis of its diverse bioactivities, including anticancer, antioxidant, and anti-inflammatory effects. This technical guide provides a comprehensive overview of the molecular interactions between this compound and critical biomolecules such as proteins and nucleic acids. It details the thermodynamic and kinetic parameters of these binding events, summarizes quantitative inhibition data against key enzymes, and elucidates this compound's modulatory effects on crucial cellular signaling pathways. This document aims to serve as a foundational resource for professionals in drug discovery and molecular biology, offering detailed experimental protocols and structured data to facilitate further research and application.

Interaction with Proteins

This compound's interaction with proteins is a critical aspect of its biological activity, influencing its transport, distribution, and therapeutic efficacy. The primary mode of interaction involves non-covalent forces, including hydrophobic interactions, hydrogen bonding, and electrostatic forces.

Human Serum Albumin (HSA)

Human Serum Albumin is the most abundant protein in blood plasma and plays a crucial role in the transport of various endogenous and exogenous compounds. This compound binds to HSA, a process that has been characterized using spectroscopic techniques.

Studies have revealed that this compound quenches the intrinsic fluorescence of HSA through a static quenching mechanism, indicating the formation of a stable ground-state complex.[1] The binding occurs at a single site with a 1:1 stoichiometric ratio.[2] Site-specific probe displacement experiments have identified this binding location as Sudlow's site II, which is located in subdomain IIIA of the protein.[2]

The thermodynamic profile of the this compound-HSA interaction indicates that the binding is a spontaneous process (ΔG < 0). The negative enthalpy change (ΔH < 0) and positive entropy change (ΔS > 0) suggest that both electrostatic forces and hydrophobic interactions are the main driving forces for the complex formation.[1] The distance between the this compound binding site and the nearest tryptophan residue (Trp-214) in HSA has been calculated to be approximately 1.83 nm, confirming the potential for non-radiative energy transfer.[1]

Table 1: Thermodynamic Parameters for this compound-HSA Interaction

ParameterValue/SignImplication
Binding Stoichiometry (n)~1One this compound molecule binds to one HSA molecule.
Gibbs Free Energy (ΔG)< 0Spontaneous binding process.
Enthalpy Change (ΔH)< 0The binding process is exothermic.
Entropy Change (ΔS)> 0Increased disorder, suggesting a significant role for hydrophobic interactions.

Source: Data synthesized from fluorescence spectroscopy studies.[1]

Enzyme Inhibition

This compound has been evaluated for its inhibitory activity against several key enzymes involved in physiological and pathological processes. This inhibitory potential is a cornerstone of its therapeutic interest. Quantitative data from these studies are crucial for understanding its mechanism of action and for potential drug development.

A study by Zengin et al. investigated the inhibitory effects of this compound on acetylcholinesterase (AChE), an enzyme critical in neurotransmission; tyrosinase, a key enzyme in melanin (B1238610) synthesis; and α-amylase, which is involved in carbohydrate digestion.[3]

Table 2: Enzyme Inhibitory Activity of this compound

EnzymeInhibition ValueUnitMethod of Analysis
Acetylcholinesterase (AChE)4.38 ± 0.11mg GALAE/gEllman's Method
Tyrosinase134.11 ± 1.11mg KAE/gDopachrome Method
α-Amylase0.58 ± 0.02mmol ACAE/gStarch-Iodine Method

GALAE: Galantamine equivalents; KAE: Kojic acid equivalents; ACAE: Acarbose equivalents. Data from Zengin, G. et al.[3]

These results demonstrate that this compound possesses moderate inhibitory activity against these enzymes, suggesting its potential role in managing conditions related to neurodegeneration, hyperpigmentation, and hyperglycemia.

Interaction with Nucleic Acids (DNA)

The interaction of small molecules with DNA is a fundamental mechanism for many anticancer drugs. Anthraquinone derivatives are well-known DNA-binding agents, often acting as intercalators or groove binders.[4]

Spectroscopic and in-silico studies on the interaction between this compound and calf-thymus DNA (CT-DNA) suggest that this compound binds to DNA primarily through an external binding mode.[3][5] This is in contrast to classic intercalators, which insert themselves between the DNA base pairs. The external interaction likely involves groove binding or electrostatic interactions with the phosphate (B84403) backbone of the DNA.[3][6]

While a definitive quantitative binding constant (Kd) for the this compound-DNA interaction is not prominently available in the reviewed literature, comparative studies with other anthraquinones like purpurin (B114267) indicate that this compound has a moderate binding affinity.[3] The exact thermodynamic signature (ΔG, ΔH, ΔS) for this compound's DNA binding remains an area for further detailed investigation.

Modulation of Cellular Signaling Pathways

This compound exerts significant biological effects by modulating key intracellular signaling pathways, particularly those involved in cancer progression, inflammation, and cellular metabolism.

NF-κB Signaling Pathway

The Nuclear Factor-kappa B (NF-κB) pathway is a central regulator of inflammation, immunity, and cell survival. Its aberrant activation is a hallmark of many cancers, including pancreatic cancer.[2] this compound has been shown to be a potent inhibitor of this pathway.[2][7]

In pancreatic cancer cells, this compound inhibits the activation of NF-κB stimulated by Tumor Necrosis Factor-alpha (TNF-α).[2] It prevents the nuclear translocation of the p65 subunit of NF-κB, thereby blocking its transcriptional activity.[2] Mechanistically, this compound disrupts the TNF-α-TAK1-NF-κB signaling cascade by inhibiting the phosphorylation of key upstream kinases like TAK1 and IKBα.[2] This abrogation of NF-κB activity leads to the downregulation of anti-apoptotic genes (e.g., Bcl-2, Bcl-xL, XIAP) and cell cycle regulators (e.g., cyclin D1), ultimately inducing cell cycle arrest and apoptosis in cancer cells.[7]

NFKB_Pathway cluster_nucleus Nucleus TNFa TNF-α TNFR TNFR TNFa->TNFR Binds TAK1 TAK1 TNFR->TAK1 Activates NFkB_IkBa NF-κB-IκBα (Inactive Complex) IKK IKK Complex TAK1->IKK Phosphorylates IkBa IκBα IKK->IkBa Phosphorylates NFkB NF-κB (p65/p50) Nucleus Nucleus NFkB->Nucleus Translocation Genes Target Gene Expression (Bcl-2, Cyclin D1, etc.) NFkB_IkBa->NFkB Degradation of IκBα NFkB_nuc NF-κB NFkB_nuc->Genes Promotes Transcription Apoptosis Apoptosis & Cell Cycle Arrest This compound This compound This compound->TAK1 This compound->NFkB Inhibits Nuclear Translocation

Figure 1: this compound's inhibition of the NF-κB signaling pathway.

Aryl Hydrocarbon Receptor (AhR) Signaling Pathway

The Aryl Hydrocarbon Receptor (AhR) is a ligand-activated transcription factor that regulates the expression of genes involved in xenobiotic metabolism, most notably the cytochrome P450 family member CYP1A1. This compound has been identified as a novel agonist of the AhR.[3]

Upon binding to this compound, the cytosolic AhR translocates to the nucleus.[3][5] In the nucleus, it forms a heterodimer with the AhR Nuclear Translocator (ARNT). This activated complex then binds to specific DNA sequences known as Dioxin Response Elements (DREs) or Xenobiotic Response Elements (XREs) in the promoter regions of target genes.[8] This binding event initiates the transcription of genes such as CYP1A1, leading to increased mRNA and protein expression.[2][3] The activation of this pathway is a key mechanism through which this compound can influence cellular metabolism and response to environmental compounds.

AhR_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus This compound This compound AhR_complex AhR-HSP90 Complex This compound->AhR_complex Binds AhR_cyt AhR (Inactive) AhR_cyt->AhR_complex HSP90 HSP90 HSP90->AhR_complex AhR_ligand This compound-AhR AhR_complex->AhR_ligand HSP90 Dissociation ARNT ARNT AhR_ligand->ARNT Nuclear Translocation AhR_ARNT AhR-ARNT Heterodimer ARNT->AhR_ARNT DRE DRE/XRE AhR_ARNT->DRE Binds CYP1A1 CYP1A1 Gene Transcription DRE->CYP1A1 mRNA CYP1A1 mRNA CYP1A1->mRNA Protein CYP1A1 Protein mRNA->Protein Translation

Figure 2: this compound-mediated activation of the AhR signaling pathway.

Experimental Protocols

This section provides detailed methodologies for key experiments used to characterize the interaction of this compound with biomolecules.

General Workflow for Studying this compound-Biomolecule Interactions

The investigation of this compound's interaction with a biomolecule (e.g., a protein or DNA) typically follows a multi-step, systematic approach, moving from initial detection to detailed thermodynamic and structural characterization.

workflow A Initial Screening (e.g., UV-Vis, Fluorescence) B Confirmation of Interaction (Spectral Shifts, Quenching) A->B C Quantitative Analysis (Binding Constant - Kd, Ka) B->C G Functional Consequence (Enzyme Assay, Cell-based Assay) B->G D Thermodynamic Characterization (ITC: ΔH, ΔS, ΔG) C->D E Binding Site Identification (Competitive Displacement Assays) C->E F Structural Analysis (CD, Molecular Docking) D->F E->F F->G

Figure 3: General experimental workflow for interaction studies.

Protein-Ligand Binding via Fluorescence Quenching

This protocol describes how to determine the binding parameters of this compound to a fluorescent protein like HSA using its intrinsic tryptophan fluorescence.

Objective: To determine the binding constant (Ka) and number of binding sites (n) for the this compound-protein interaction.

Materials:

  • Fluorometer

  • Quartz cuvettes (1 cm path length)

  • Purified protein solution (e.g., HSA, 2 μM in phosphate buffer, pH 7.4)

  • This compound stock solution (e.g., 1 mM in a suitable solvent like DMSO, ensuring final solvent concentration is <1%)

  • Phosphate buffer (pH 7.4)

Procedure:

  • Instrument Setup: Set the excitation wavelength to 295 nm (to selectively excite tryptophan residues) and record the emission spectrum from 310 nm to 450 nm. Set excitation and emission slit widths (e.g., 5 nm).

  • Initial Spectrum: Place 2 mL of the 2 μM protein solution into the cuvette and record its fluorescence spectrum. This is the F0 (fluorescence in the absence of the quencher).

  • Titration: Add small aliquots (e.g., 2-10 μL) of the this compound stock solution to the cuvette. After each addition, mix gently and allow the solution to equilibrate for 2-5 minutes.

  • Record Spectra: Record the fluorescence spectrum after each addition of this compound. A decrease in fluorescence intensity at the emission maximum (~340-350 nm) should be observed.

  • Inner Filter Effect Correction: The absorption of excitation or emission light by the ligand can cause an artificial decrease in fluorescence. Correct the observed fluorescence intensities (Fobs) using the following formula: Fcorr = Fobs * 10(Aex + Aem)/2 where Aex and Aem are the absorbances of this compound at the excitation and emission wavelengths, respectively.

  • Data Analysis (Stern-Volmer Equation): To determine the quenching mechanism, plot F0/Fcorr vs. [Q] (concentration of this compound). The relationship is described by: F0/F = 1 + Ksv[Q] = 1 + kqτ0[Q] where Ksv is the Stern-Volmer quenching constant, kq is the bimolecular quenching rate constant, and τ0 is the average lifetime of the fluorophore without the quencher (~10-8 s for many proteins). A linear plot indicates a single type of quenching mechanism. If kq is much larger than the diffusion-controlled limit (~2.0 x 1010 L·mol-1·s-1), the mechanism is static quenching.

  • Binding Constant Determination: For static quenching, the binding constant (Ka) and the number of binding sites (n) can be calculated using the double logarithm regression curve: log[(F0 - F)/F] = log(Ka) + n·log[Q] Plot log[(F0 - F)/F] versus log[Q]. The intercept gives log(Ka) and the slope gives n.

Western Blot for NF-κB Pathway Activation

This protocol details the steps to analyze the effect of this compound on the phosphorylation of IκBα and the nuclear translocation of p65.

Objective: To assess if this compound inhibits TNF-α-induced IκBα phosphorylation and p65 nuclear translocation.

Materials:

  • Cell culture reagents (e.g., PANC-1 cells, DMEM, FBS)

  • This compound and TNF-α

  • Cell lysis buffers for cytoplasmic and nuclear protein extraction (e.g., NE-PER™ Kit)

  • Protease and phosphatase inhibitor cocktails

  • BCA Protein Assay Kit

  • SDS-PAGE equipment and reagents

  • PVDF membrane

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies: anti-phospho-IκBα, anti-IκBα, anti-p65, anti-β-actin (loading control for cytoplasm), anti-Lamin B1 (loading control for nucleus)

  • HRP-conjugated secondary antibody

  • ECL detection substrate and imaging system

Procedure:

  • Cell Culture and Treatment: Seed cells (e.g., PANC-1) and grow to 70-80% confluency. Pre-treat cells with various concentrations of this compound (e.g., 5, 10, 20 μM) for 1-2 hours. Then, stimulate with TNF-α (e.g., 10 ng/mL) for 30 minutes. Include untreated and TNF-α only controls.

  • Protein Extraction: After treatment, wash cells with ice-cold PBS. Harvest the cells and perform cytoplasmic and nuclear protein fractionation according to the manufacturer's protocol. Add protease and phosphatase inhibitors to all buffers.

  • Protein Quantification: Determine the protein concentration of each cytoplasmic and nuclear lysate using the BCA assay.

  • SDS-PAGE: Normalize protein amounts (load 20-40 µg per lane) with Laemmli buffer, boil for 5 minutes, and separate proteins on a 10-12% SDS-polyacrylamide gel.

  • Protein Transfer: Transfer the separated proteins from the gel to a PVDF membrane. Confirm transfer with Ponceau S staining.

  • Blocking: Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.

  • Antibody Incubation:

    • Incubate membranes overnight at 4°C with primary antibodies diluted in blocking buffer.

    • For cytoplasmic fractions: probe for p-IκBα, total IκBα, and β-actin.

    • For nuclear fractions: probe for p65 and Lamin B1.

  • Secondary Antibody and Detection: Wash the membranes three times with TBST. Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature. Wash again three times with TBST.

  • Signal Visualization: Apply ECL substrate to the membrane and capture the chemiluminescent signal using an imaging system.

  • Analysis: Quantify the band intensities using densitometry software. Normalize the protein of interest to its respective loading control (β-actin for cytoplasmic, Lamin B1 for nuclear). Compare the levels of p-IκBα and nuclear p65 across different treatment groups.

Conclusion and Future Directions

This compound demonstrates a remarkable capacity to interact with a range of crucial biomolecules, underpinning its diverse pharmacological profile. Its well-characterized, thermodynamically favorable binding to serum albumin highlights a transport mechanism, while its ability to inhibit key enzymes points to specific therapeutic targets. Furthermore, the modulation of potent signaling cascades like NF-κB and AhR provides a molecular basis for its observed anticancer and metabolic effects. The interaction with DNA, while less quantitatively defined, appears to favor external binding, distinguishing it from classical intercalating agents.

For drug development professionals, this compound serves as a valuable scaffold. Future research should focus on synthesizing derivatives to enhance specificity and potency against desired targets, such as specific kinases in the NF-κB pathway. A more detailed, quantitative characterization of this compound's interaction with various DNA sequences, including binding constants and thermodynamic profiles, is necessary to fully elucidate its genotoxic or chemotherapeutic potential. The detailed protocols and compiled data within this guide offer a robust starting point for these future investigations, paving the way for the rational design of novel this compound-based therapeutic agents.

References

Methodological & Application

Application Note: Alizarin Red S Staining for Quantification of Mineralization in Cultured Cells

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Alizarin Red S (ARS) is an anthraquinone (B42736) derivative that serves as a cornerstone histological stain for the detection and quantification of calcium deposits in cultured cells.[1] The primary application of ARS staining is in the assessment of mineralization, a critical process in osteogenic differentiation.[1][2] This makes it an indispensable tool for research in skeletal biology, regenerative medicine, and the evaluation of compounds that may modulate bone formation.[1] The underlying principle of this assay is the ability of this compound Red S to selectively chelate calcium ions, forming a stable and visible orange-red complex.[3][4] This interaction allows for the specific staining of calcium-rich deposits within the extracellular matrix. While qualitative microscopic assessment is common, spectrophotometric quantification of the extracted stain provides a more objective and reproducible measure of the extent of mineralization.[4] This application note provides a detailed protocol for staining cultured cells with this compound Red S, followed by a robust method for quantification.

Principle of the Assay

The mechanism of this compound Red S staining is based on a chelation reaction with calcium ions.[1] The hydroxyl and sulfonate groups of the ARS molecule bind to calcium ions present in mineralized nodules, forming an insoluble, orange-red precipitate.[1][2] The amount of this colored complex is directly proportional to the amount of calcium deposited by the cultured cells. For quantitative analysis, the stain is eluted from the cell layer and the absorbance is measured, providing a reliable method to compare the extent of mineralization between different experimental conditions.[4]

Experimental Protocols

Materials and Reagents

ReagentCompanyCatalog Number
This compound Red S PowderSigma-AldrichA5533
Paraformaldehyde (PFA)Electron Microscopy Sciences15710
Phosphate-Buffered Saline (PBS)Gibco10010023
Acetic Acid, GlacialFisher ScientificA38-212
Ammonium (B1175870) Hydroxide (B78521)Sigma-Aldrich221228
Deionized Water (diH₂O)------
Cetylpyridinium (B1207926) Chloride (CPC)Sigma-AldrichC9002

Equipment

  • Cell culture plates (e.g., 6-well, 12-well, or 24-well)

  • Light microscope

  • Spectrophotometer (plate reader)

  • Pipettes and tips

  • pH meter or pH strips[2]

  • Microcentrifuge tubes

  • Shaker/rocker

Reagent Preparation

  • 4% Paraformaldehyde (PFA) in PBS: Dissolve 4 g of PFA in 100 mL of PBS. Heat to 60°C and stir until dissolved. Adjust pH to 7.4. Safety Note: PFA is toxic and should be handled in a fume hood.

  • 2% this compound Red S Staining Solution (pH 4.1-4.3):

    • Dissolve 2 g of this compound Red S powder in 100 mL of deionized water.[5]

    • Adjust the pH to 4.1-4.3 using 0.1% ammonium hydroxide or dilute hydrochloric acid.[2][5] The pH is critical for selective staining.[6]

    • The solution can be stored at 4°C, protected from light, for up to one month.[2]

  • 10% Acetic Acid: Dilute glacial acetic acid with deionized water.

  • 10% Cetylpyridinium Chloride (CPC): Dissolve 10 g of CPC in 100 mL of deionized water.

  • 10% Ammonium Hydroxide: Dilute concentrated ammonium hydroxide with deionized water.

Detailed Staining Protocol

This protocol is optimized for cells cultured in a 6-well plate format. Adjust volumes accordingly for other plate sizes.

  • Cell Culture and Induction of Mineralization: Culture cells under conditions that promote osteogenic differentiation until mineralized nodules are visible, which can vary depending on the cell type.[3]

  • Washing: Carefully aspirate the culture medium. Gently wash the cell monolayer twice with 1 mL of PBS per well.[3]

  • Fixation: Add 2 mL of 4% PFA to each well and incubate for 15-30 minutes at room temperature.[3][7]

  • Rinsing: Aspirate the fixative and wash the wells three times with 2 mL of deionized water to remove any residual fixative.[8]

  • Staining: Add 2 mL of 2% this compound Red S solution to each well, ensuring the entire cell monolayer is covered. Incubate at room temperature for 20-30 minutes with gentle shaking.[2][7]

  • Washing: Aspirate the this compound Red S solution and wash the wells four to five times with 2 mL of deionized water to remove any unbound dye.[4][7] At this stage, mineralized nodules should appear as a vibrant orange-red color.[4]

  • Imaging (Qualitative Analysis): Before proceeding to quantification, images of the stained wells can be captured using a light microscope to visually document the extent of mineralization.[9]

Quantitative Analysis Protocol

Two common methods for the elution and quantification of this compound Red S are presented below. The acetic acid method is reported to be more sensitive, especially for weakly mineralizing cultures.[10][11]

Method A: Acetic Acid Extraction

  • Elution: To each stained and washed well, add 1 mL of 10% acetic acid.[7]

  • Scraping and Collection: Incubate for 30 minutes at room temperature on a shaker to detach the cell layer and dissolve the calcium-ARS complex.[7] Transfer the cell slurry to a 1.5 mL microcentrifuge tube.[7][9]

  • Heating: Vortex the tubes for 30 seconds and heat at 85°C for 10 minutes.[9] Seal the tubes to prevent evaporation.[9]

  • Cooling and Centrifugation: Transfer the tubes to ice for 5 minutes to cool.[9] Centrifuge at 20,000 x g for 15 minutes.[9]

  • Neutralization: Transfer the supernatant to a new tube and add 10% ammonium hydroxide to neutralize the acid until the pH is between 4.1 and 4.5.[9]

  • Absorbance Measurement: Transfer 150 µL of the neutralized supernatant in triplicate to a 96-well plate and read the absorbance at 405 nm.[4][10][11]

Method B: Cetylpyridinium Chloride (CPC) Extraction

  • Elution: To each stained and washed well, add 1 mL of 10% cetylpyridinium chloride (CPC).

  • Incubation: Incubate for 15-30 minutes at room temperature with shaking to elute the stain.[2]

  • Absorbance Measurement: Transfer the supernatant to a 96-well plate and read the absorbance at 562 nm.[3]

Data Presentation

Quantitative data should be presented in a clear, tabular format. A standard curve can be prepared using known concentrations of this compound Red S to determine the exact concentration in the experimental samples.[4]

Treatment GroupAbsorbance (405 nm) - Replicate 1Absorbance (405 nm) - Replicate 2Absorbance (405 nm) - Replicate 3Mean AbsorbanceStandard Deviation
Control0.1520.1480.1550.1520.004
Treatment X0.4320.4410.4370.4370.005
Treatment Y0.2100.2150.2080.2110.004

Visualizations

AlizarinRedS_Workflow culture 1. Cell Culture & Osteogenic Induction wash1 2. Wash with PBS culture->wash1 fix 3. Fix with 4% PFA wash1->fix wash2 4. Wash with diH₂O fix->wash2 stain 5. Stain with This compound Red S Solution wash2->stain wash3 6. Wash with diH₂O stain->wash3 image 7. Qualitative Imaging (Microscopy) wash3->image quant 8. Quantitative Analysis wash3->quant image->quant Optional first elute Elution with Acetic Acid or CPC quant->elute measure Measure Absorbance (Spectrophotometer) elute->measure

Caption: Experimental workflow for this compound Red S staining and quantification.

Staining_Mechanism ars This compound Red S (ARS) complex ARS-Calcium Chelate (Orange-Red Precipitate) ars->complex Chelation ca Calcium Ions (Ca²⁺) in Extracellular Matrix ca->complex

Caption: Chemical mechanism of this compound Red S staining via calcium chelation.

References

Quantification of Alizarin Red S Staining: An In Vitro Application Note and Protocol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Alizarin Red S (ARS) is an anthraquinone (B42736) dye widely utilized in biological research to detect and quantify calcium deposits, a key indicator of extracellular matrix mineralization.[1][2][3] This staining technique is a fundamental assay for assessing osteogenic differentiation in vitro, making it an invaluable tool in bone biology research, regenerative medicine, and the screening of therapeutic compounds aimed at modulating bone formation.[1][4] The principle of ARS staining lies in its ability to chelate calcium ions, forming a vivid orange-red complex that can be both visualized microscopically and extracted for spectrophotometric quantification.[1][4][5] This application note provides detailed protocols for this compound Red S staining, its quantification, and an overview of the key signaling pathways that regulate osteogenesis.

Principle of this compound Red S Staining

This compound Red S binds to calcium in the extracellular matrix through a process called chelation.[1][5] The hydroxyl and sulfonate groups of the ARS molecule form stable coordinate bonds with calcium cations, resulting in the formation of an insoluble, brightly colored orange-red precipitate known as a "lake pigment".[1] This reaction is most effective in an acidic environment, with a critical pH range of 4.1 to 4.3 for the staining solution.[5][6][7] The amount of the precipitated ARS-calcium complex is directly proportional to the amount of calcium present in the sample, allowing for quantitative analysis.[4]

Experimental Protocols

Materials and Reagents
  • This compound Red S (CAS 130-22-3)[8]

  • Distilled or deionized water[8]

  • Phosphate-Buffered Saline (PBS)[8]

  • 4% Paraformaldehyde (PFA) or 10% Formalin for cell fixation[7][8]

  • 0.1% Ammonium (B1175870) hydroxide (B78521) (for pH adjustment)[8]

  • For Quantification:

    • 10% Acetic Acid[8]

    • 10% Ammonium Hydroxide (for neutralization)[9]

    • OR 10% Cetylpyridinium Chloride (CPC)[4]

This compound Red S Staining Protocol for Cultured Cells

This protocol is suitable for adherent cells, such as mesenchymal stem cells (MSCs) or pre-osteoblastic cell lines, cultured in multi-well plates.

  • Cell Culture and Induction of Osteogenesis: Plate cells at an appropriate density and culture in osteogenic induction medium. The duration of induction will vary depending on the cell type but is typically 14-21 days.

  • Washing: Carefully aspirate the culture medium and gently wash the cell monolayer twice with PBS.[5]

  • Fixation: Fix the cells with 4% PFA or 10% formalin for 15-30 minutes at room temperature.[7][8]

  • Rinsing: Gently remove the fixative and wash the wells three to five times with deionized water to eliminate any residual fixative.[4][5]

  • Staining: Add a sufficient volume of 2% this compound Red S solution (pH 4.1-4.3) to completely cover the cell monolayer. Incubate for 20-30 minutes at room temperature in the dark.[5][8]

  • Washing: Aspirate the ARS solution and wash the wells four to five times with deionized water to remove unbound dye. The washing is complete when the wash water runs clear.[4][5]

  • Visualization (Qualitative Assessment): After the final wash, add a small amount of PBS to prevent the cells from drying out. The mineralized nodules should be stained a vibrant orange-red and can be visualized and imaged using a bright-field microscope.[5][8]

Quantification of this compound Red S Staining

For a more objective measure of mineralization, the deposited this compound Red S can be extracted and quantified spectrophotometrically. The acetic acid extraction method is reported to be more sensitive, particularly for weakly mineralizing cultures.[3][4][9]

Acetic Acid Extraction Method:

  • Extraction: After the final wash of the stained cells, add 1 mL of 10% acetic acid to each well. Incubate for 30 minutes at room temperature with gentle shaking to detach the cell layer and dissolve the ARS-calcium complex.[8][10]

  • Collection: Scrape the detached cell layer and transfer the cell slurry and acetic acid to a 1.5 mL microcentrifuge tube.[10]

  • Heating and Cooling: Vortex the tubes for 30 seconds. Heat the samples at 85°C for 10 minutes, then transfer to ice for 5 minutes.[9][10]

  • Centrifugation: Centrifuge the slurry at 20,000 x g for 15 minutes to pellet the cell debris.[9][10]

  • Neutralization: Transfer the supernatant to a new tube and neutralize the acid by adding 10% ammonium hydroxide. The final pH should be between 4.1 and 4.5.[9][10]

  • Spectrophotometry: Transfer the neutralized supernatant to a 96-well plate and measure the absorbance at 405 nm using a plate reader.[4][9]

Cetylpyridinium Chloride (CPC) Extraction Method:

  • Extraction: After the final wash of the stained cells, add 1 mL of 10% Cetylpyridinium Chloride (CPC) to each well.

  • Incubation: Incubate for 15-30 minutes at room temperature with shaking to elute the stain.[8]

  • Spectrophotometry: Transfer the extract to a 96-well plate and measure the absorbance at a wavelength between 544 nm and 570 nm.[10]

Data Presentation and Analysis

To accurately quantify the amount of this compound Red S, a standard curve should be generated.

Preparation of this compound Red S Standard Curve
  • Stock Solution: Prepare a stock solution of this compound Red S in the same solvent used for extraction and neutralization (e.g., 10% acetic acid followed by 10% ammonium hydroxide).[4]

  • Serial Dilutions: Perform a series of dilutions to create a range of known ARS concentrations.[4]

  • Measurement: Measure the absorbance of the standards at 405 nm.[4]

  • Data Analysis: Plot the absorbance values against the known ARS concentrations to generate a standard curve. Use linear regression to obtain the equation of the line (y = mx + c) and the R² value. This equation can then be used to calculate the concentration of this compound Red S in the experimental samples.[4]

Tabulated Data

Table 1: Comparison of this compound Red S Quantification Methods

FeatureAcetic Acid ExtractionCetylpyridinium Chloride (CPC) Extraction
Principle Extraction of ARS-calcium complex at low pH, followed by neutralization.[4]Elution of the ARS stain.[4]
Sensitivity Higher, recommended for weakly mineralizing cultures.[3][4][9]Lower.
Absorbance Wavelength 405 nm[4][9]544-570 nm[10]
Advantages Greater sensitivity and a wider linear range.[3][9]Simpler procedure.
Disadvantages Requires a heating and neutralization step.[9][10]Less sensitive.

Table 2: Troubleshooting Common this compound Red S Staining Issues

IssuePotential CauseRecommended Solution
Weak or No Staining Insufficient mineralization.Extend the culture period in osteogenic medium.[7]
Incorrect pH of staining solution (not 4.1-4.3).[5][6][7]Prepare fresh staining solution and verify the pH.[5][7]
Expired or improperly stored ARS.[6]Use a fresh batch of this compound Red S.
Non-specific Background Staining Over-staining (incubation time too long).[5][6]Optimize staining time (20-30 minutes is often sufficient).[5]
Inadequate washing.Increase the number and duration of wash steps after staining.[6]
Cell overgrowth or necrosis.[5][7]Ensure cells are healthy and not over-confluent at the time of fixation.[5]
Uneven Staining or Precipitates Incomplete cell fixation.Ensure the entire cell monolayer is covered during fixation.[6]
Unfiltered staining solution.Filter the this compound Red S solution before use.[6]

Visualization of Workflows and Pathways

G Experimental Workflow for this compound Red S Staining and Quantification cluster_staining Staining Protocol cluster_quantification Quantification Protocol node_culture Cell Culture & Osteogenic Induction node_wash1 Wash with PBS node_culture->node_wash1 node_fix Fix with 4% PFA node_wash1->node_fix node_rinse Rinse with dH2O node_fix->node_rinse node_stain Stain with this compound Red S (pH 4.1-4.3) node_rinse->node_stain node_wash2 Wash with dH2O node_stain->node_wash2 node_visualize Qualitative Visualization (Microscopy) node_wash2->node_visualize node_extract Extract with 10% Acetic Acid node_wash2->node_extract node_collect Collect Cell Lysate node_extract->node_collect node_heat Heat (85°C) & Cool node_collect->node_heat node_centrifuge Centrifuge (20,000 x g) node_heat->node_centrifuge node_neutralize Neutralize Supernatant node_centrifuge->node_neutralize node_measure Measure Absorbance (405 nm) node_neutralize->node_measure

Caption: Experimental workflow for this compound Red S staining and quantification.

This compound Red S staining is an endpoint assay to measure the outcome of complex signaling pathways that regulate osteogenic differentiation.[1]

G Key Signaling Pathways in Osteogenic Differentiation cluster_pathways Signaling Cascades cluster_transcription Key Transcription Factors cluster_outcome Cellular Outcome node_wnt Wnt/β-catenin node_runx2 RUNX2 node_wnt->node_runx2 node_bmp TGF-β/BMP node_bmp->node_runx2 node_hedgehog Hedgehog node_hedgehog->node_runx2 node_igf IGF node_igf->node_runx2 node_osterix Osterix (Osx) node_runx2->node_osterix node_diff Osteoblast Differentiation node_osterix->node_diff node_mineral Extracellular Matrix Mineralization node_diff->node_mineral

Caption: Major signaling pathways converging on RUNX2 to drive osteogenesis.

Conclusion

The quantification of this compound Red S staining is a robust and reliable method for assessing in vitro osteogenesis. By following standardized protocols and understanding the underlying principles, researchers can obtain reproducible and meaningful data. This is crucial for advancing our understanding of bone biology and for the development of novel therapeutics for skeletal diseases. The choice between qualitative and quantitative assessment will depend on the specific research question, with quantitative methods offering a more objective and sensitive measure of mineralization.

References

Application Notes and Protocols: Alizarin Red Staining for Bone Mineralization in Zebrafish

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to utilizing Alizarin Red S (ARS) staining for the assessment of bone mineralization in zebrafish larvae. This technique is a cornerstone for skeletal research, offering a robust and quantifiable method to study bone development, disease models, and the effects of chemical compounds in drug discovery and toxicology.

Introduction

This compound Red S is an anthraquinone (B42736) derivative that selectively binds to calcium salts, forming a bright red chelate. This property makes it an invaluable tool for the specific visualization and quantification of mineralized bone tissue in whole-mount zebrafish larvae. Due to their external fertilization, rapid development, and optical transparency, zebrafish are an ideal vertebrate model for high-throughput screening of skeletal phenotypes. Mineralization of the zebrafish skeleton begins as early as 4-5 days post-fertilization (dpf), making it possible to observe the effects of genetic mutations or chemical treatments on bone formation within a short timeframe.[1][2]

Mechanism of Action

This compound Red S staining relies on the principle of chelation. The hydroxyl and sulfonic acid groups of the this compound Red S molecule bind to calcium ions present in the hydroxyapatite (B223615) crystals of the bone matrix. This interaction results in the formation of a stable, insoluble, bright red lake, allowing for the clear demarcation of mineralized structures against unmineralized tissues.

Key Applications

  • Developmental Biology: Studying the temporal and spatial progression of skeletal mineralization during normal development.

  • Genetic Research: Characterizing skeletal phenotypes in mutant zebrafish lines to understand the function of genes involved in bone formation and homeostasis.

  • Drug Discovery: High-throughput screening of small molecules to identify compounds that promote or inhibit bone mineralization, relevant for diseases like osteoporosis and osteogenesis imperfecta.

  • Toxicology: Assessing the impact of environmental toxins or drug candidates on skeletal development and health.[1]

Experimental Protocols

Two primary protocols are presented: one for staining fixed larvae, which provides a permanent record, and a vital staining method for longitudinal studies in living animals.

Protocol 1: Whole-Mount this compound Red Staining of Fixed Zebrafish Larvae

This protocol is adapted for detailed analysis of the mineralized skeleton at a specific time point.

Materials:

  • Zebrafish larvae (e.g., 9 dpf)

  • 4% Paraformaldehyde (PFA) in PBS, pH 7.4

  • Phosphate-Buffered Saline with 0.1% Tween-20 (PBST)

  • This compound Red S (Sigma-Aldrich, A5533)

  • 0.5% KOH solution

  • 3% H₂O₂ solution

  • Glycerol (B35011) series (25%, 50% in 0.1% KOH)

  • Microcentrifuge tubes or 24-well plates

Procedure:

  • Fixation: Euthanize zebrafish larvae and fix in 4% PFA for 2-4 hours at room temperature or overnight at 4°C.[3]

  • Washing: Discard PFA and wash the larvae three times with PBST for 5-10 minutes each on a shaker.[3]

  • Bleaching (Optional): To remove pigmentation, incubate larvae in a solution of 3% H₂O₂ and 0.5% KOH (1:1 ratio) for 10-20 minutes, or until pigment is removed.[3][4]

  • Washing: Wash the larvae twice with PBST.

  • Staining: Incubate the larvae in 0.05% this compound Red S solution (in water or 0.5% KOH, pH adjusted to 7.5) in the dark at room temperature. Staining time can vary from 30 minutes to overnight, depending on the age of the larvae and the desired staining intensity.[1]

  • Destaining/Clearing: Remove the staining solution and wash the larvae with a clearing solution of 25% glycerol in 0.1% KOH. Repeat the wash.[1]

  • Final Clearing and Storage: Gradually transfer the larvae through a glycerol series (e.g., 50% glycerol in 0.1% KOH) for final clearing. For long-term storage, keep the larvae in 80-100% glycerol at 4°C in the dark.

Protocol 2: Vital Staining of Bone Mineralization

This method allows for the visualization of bone mineralization in living zebrafish larvae, enabling longitudinal studies.

Materials:

  • Live zebrafish larvae

  • This compound Red S solution (0.01% in fish water)[5]

  • Fish water (e.g., E3 medium)

  • Petri dishes

Procedure:

  • Staining: Immerse live larvae in a 0.01% this compound Red S solution in fish water.[5] The optimal staining time should be determined empirically but can range from 30 minutes to a few hours.

  • Washing: After staining, carefully transfer the larvae to fresh fish water to wash off the excess stain. Repeat the wash step 2-3 times.

  • Recovery and Imaging: Allow the larvae to recover in fresh fish water before imaging. Anesthetize the larvae (e.g., with Tricaine/MS-222) for imaging. After imaging, larvae can be returned to fresh fish water for continued development.

Quantitative Data Analysis

The extent of bone mineralization can be quantified from digital images of this compound Red-stained larvae using image analysis software such as ImageJ or Fiji.

Image Acquisition:

  • Capture images using a stereomicroscope equipped with a digital camera.

  • Ensure consistent lighting, magnification, and orientation for all samples within an experiment.

  • Save images in a lossless format (e.g., TIFF).

Image Analysis Workflow using ImageJ/Fiji:

  • Open Image: Load the image file into ImageJ.

  • Set Scale: Calibrate the image to a known distance to obtain measurements in real units (e.g., µm).

  • Convert to 8-bit: Convert the color image to an 8-bit grayscale image.

  • Thresholding: Use the "Threshold" tool to segment the red-stained areas from the background. Adjust the threshold to select only the mineralized bone.

  • Measure: Use the "Analyze Particles" function to measure the total area of the thresholded regions. This area corresponds to the extent of mineralization.

Data Presentation:

Quantitative data should be summarized in tables for clear comparison between different experimental groups.

Treatment GroupConcentrationNumber of Larvae (n)Mean Mineralized Area (mm²)Standard Deviationp-value (vs. Control)
Control0 µM201.250.15-
Compound X10 µM201.050.12< 0.05
Compound X50 µM200.850.10< 0.01
Compound Y10 µM201.400.18> 0.05

Table 1: Example of quantitative analysis of bone mineralization in zebrafish larvae treated with hypothetical compounds.

GenotypeNumber of Larvae (n)Mean Mineralized Area of Operculum (µm²)Standard Deviationp-value (vs. Wild-Type)
Wild-Type158500750-
Mutant A156200680< 0.01
Mutant B158350720> 0.05

Table 2: Example of quantitative comparison of a specific bone element between wild-type and mutant zebrafish larvae.

Visualization of Workflows and Signaling Pathways

Experimental Workflow

The following diagram illustrates the general workflow for a typical experiment involving this compound Red staining to assess the effect of a chemical compound on zebrafish bone mineralization.

G cluster_setup Experimental Setup cluster_staining Staining Protocol cluster_analysis Data Acquisition & Analysis A Zebrafish Embryo Collection B Treatment with Test Compound A->B C Incubation (e.g., up to 9 dpf) B->C D Fixation (4% PFA) C->D E This compound Red Staining D->E F Clearing in Glycerol E->F G Imaging (Stereomicroscope) F->G H Image Processing (ImageJ) G->H I Quantitative Analysis H->I J Results & Interpretation I->J

Experimental workflow for this compound Red staining.
Signaling Pathways in Zebrafish Bone Mineralization

This compound Red staining is frequently used to study the outcomes of manipulating key signaling pathways involved in bone development. The BMP and Wnt signaling pathways are two of the most critical pathways regulating osteoblast differentiation and mineralization.

BMP Signaling Pathway

Bone Morphogenetic Proteins (BMPs) are growth factors that play a crucial role in the induction of bone and cartilage formation.

BMP_Signaling cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_intracellular Intracellular cluster_nucleus Nucleus BMP BMP Ligand Receptor BMP Receptor Complex (Type I & II) BMP->Receptor Binding & Activation pSMAD Phosphorylated SMAD 1/5/8 Receptor->pSMAD Phosphorylation Complex SMAD Complex pSMAD->Complex SMAD4 SMAD4 SMAD4->Complex Transcription Gene Transcription (e.g., Runx2, Osterix) Complex->Transcription Translocation Outcome Osteoblast Differentiation & Mineralization Transcription->Outcome

Simplified BMP signaling pathway in osteoblasts.

Wnt Signaling Pathway (Canonical)

The canonical Wnt signaling pathway is essential for osteoblast proliferation, differentiation, and survival.

Wnt_Signaling cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_intracellular Intracellular cluster_nucleus Nucleus Wnt Wnt Ligand Receptor Frizzled/LRP5/6 Receptor Complex Wnt->Receptor Binding Dishevelled Dishevelled Receptor->Dishevelled Activation Destruction Destruction Complex (APC, Axin, GSK3β) Dishevelled->Destruction Inhibition BetaCatenin β-catenin Destruction->BetaCatenin No Degradation Transcription Gene Transcription (e.g., Runx2, Osteocalcin) BetaCatenin->Transcription Accumulation & Translocation Outcome Osteoblast Proliferation & Differentiation Transcription->Outcome

Simplified canonical Wnt signaling pathway.

References

Alizarin Red S: A Detailed Guide for Histological Staining of Calcium Deposits in Tissue Sections

Author: BenchChem Technical Support Team. Date: December 2025

Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

Alizarin Red S is an anthraquinone (B42736) dye widely employed in biological research for the specific detection and quantification of calcium deposits in tissue sections and cell cultures. Its ability to form a vibrant orange-red complex with calcium ions makes it an invaluable tool for studies involving mineralization, such as bone formation, osteoporosis research, and the assessment of osteogenic differentiation.[1][2][3] This document provides comprehensive application notes and detailed protocols for the effective use of this compound Red S staining.

Principle of Staining

The fundamental principle of this compound Red S staining lies in its capacity to chelate calcium ions.[4][5][6] The sulfonyl and hydroxyl groups of the this compound Red S molecule react with calcium to form a stable, insoluble, orange-red complex that is readily visible under a light microscope.[1][7] The intensity of the staining is directly proportional to the amount of calcium present, allowing for both qualitative and semi-quantitative analysis of mineralization.[3] The resulting calcium-Alizarin Red S complex is also birefringent, which can be observed with polarizing microscopy.[4][5]

Applications in Research and Drug Development

This compound Red S staining is a versatile technique with a broad range of applications, including:

  • Assessment of Osteogenic Differentiation: It is a standard method to confirm the differentiation of mesenchymal stem cells into osteoblasts by visualizing the mineralized matrix they produce.[2][3]

  • Bone Regeneration Studies: Researchers use this stain to evaluate the efficacy of biomaterials and potential therapeutics in promoting bone formation.[3]

  • Pathological Calcification: It helps in identifying abnormal calcium deposits in various tissues.

  • Drug Screening: In drug development, it can be used to screen for compounds that either promote or inhibit mineralization.[8]

While highly effective for calcium detection, it is important to note that this compound Red S is not strictly specific for calcium and may also react with other elements like magnesium, manganese, barium, strontium, and iron.[4] However, these elements are typically not present in sufficient concentrations in biological tissues to interfere with the staining of calcium deposits.[4]

Quantitative Data Summary

The following table provides a summary of key quantitative parameters for this compound Red S staining protocols for both paraffin-embedded tissue sections and cell cultures.

ParameterParaffin-Embedded Tissue SectionsCell Cultures
Fixative 10% Neutral Buffered Formalin or Alcoholic Formalin[4][5]4% Paraformaldehyde in PBS[1][9]
Section Thickness 4-5 µm[5][10]N/A (Monolayer)
Staining Solution 2% (w/v) this compound Red S in distilled water[1][9]2% (w/v) this compound Red S in distilled water[1][11]
pH of Staining Solution 4.1 - 4.3 (critical)[1][4][5]4.1 - 4.3 (critical)[1]
Staining Time 30 seconds - 5 minutes[4][5]20 - 30 minutes[1][9]
Washing Distilled water[1]Distilled water (3-5 times)[1][9]
Dehydration Acetone (B3395972), followed by Acetone-Xylene (1:1)[4][5]N/A
Clearing Xylene[4][5]N/A
Mounting Synthetic mounting medium[4][12]N/A
Quantification Method N/AExtraction with 10% Acetic Acid or 10% Cetylpyridinium (B1207926) Chloride[1][9]
Absorbance Reading N/A405 nm[13]

Experimental Protocols

Protocol 1: Staining of Paraffin-Embedded Tissue Sections

This protocol details the procedure for staining calcium deposits in formalin-fixed, paraffin-embedded tissue sections.

Materials:

  • This compound Red S powder

  • Distilled water

  • Ammonium (B1175870) hydroxide (B78521) (0.5% or 10%)[5][9]

  • Acetone

  • Xylene

  • Synthetic mounting medium

  • Microscope slides with paraffin-embedded tissue sections

Procedure:

  • Preparation of this compound Red S Staining Solution (2% w/v):

    • Dissolve 2 grams of this compound Red S powder in 100 mL of distilled water.[1][9]

    • Mix thoroughly.

    • Adjust the pH to 4.1-4.3 using ammonium hydroxide. This step is critical for specific staining.[1][4][5] It is recommended to make the solution fresh or check the pH before use if stored.[4][5]

  • Deparaffinization and Rehydration:

    • Deparaffinize the tissue sections by immersing them in xylene (two changes of 5 minutes each).[9]

    • Rehydrate the sections through a graded series of alcohol: 100% ethanol (B145695) (two changes of 3 minutes each), 95% ethanol (2 minutes), and 70% ethanol (2 minutes).[9]

    • Rinse the slides in distilled water.[9]

  • Staining:

    • Immerse the slides in the this compound Red S staining solution for 30 seconds to 5 minutes.[4][5]

    • Monitor the staining progress microscopically until a red-orange precipitate forms at the sites of calcium deposition.[5]

  • Dehydration and Clearing:

    • Shake off the excess dye and blot the sections carefully.[4][5]

    • Dehydrate the sections in acetone (20 dips).[4][5]

    • Further dehydrate in an acetone-xylene (1:1) solution (20 dips).[4][5]

    • Clear the sections in xylene.[4][5]

  • Mounting:

    • Mount the coverslip using a synthetic mounting medium.

Expected Results:

  • Calcium deposits: Orange-red[5][10]

Protocol 2: Staining of Calcium in Cell Cultures

This protocol is designed for the detection of mineralization in cultured cells, often used to assess osteogenic differentiation.

Materials:

  • Phosphate-buffered saline (PBS)

  • 4% Paraformaldehyde (PFA) in PBS

  • This compound Red S staining solution (prepared as in Protocol 1)

  • Distilled water

Procedure:

  • Cell Fixation:

    • Wash the cell cultures twice with PBS.[1]

    • Fix the cells with 4% PFA for 15-20 minutes at room temperature.[1][9]

    • Wash the cells once with PBS to remove the fixative.[1][9]

  • Staining:

    • Add the this compound Red S staining solution to cover the cell monolayer.

    • Incubate for 20-30 minutes at room temperature in the dark.[1][9]

  • Washing:

    • Gently wash the samples with distilled water 3-5 times to remove any unbound dye.[1][9]

  • Visualization:

    • Visualize the stained calcium deposits under a bright-field microscope. Mineralized nodules will appear as a vibrant orange-red color.

Protocol 3: Quantification of Mineralization in Cell Cultures

The amount of calcium deposition in cell cultures can be quantified by extracting the bound stain.

Materials:

  • 10% Acetic acid or 10% Cetylpyridinium chloride[1][9]

  • Microcentrifuge tubes

  • Spectrophotometer

Procedure:

  • Extraction:

    • After staining and washing the cell cultures as described in Protocol 2, add 1 mL of 10% acetic acid or 10% cetylpyridinium chloride to each well.[1][9]

    • Incubate for 15-30 minutes at room temperature with gentle shaking to dissolve the stain.[1][9]

  • Measurement:

    • Transfer the colored solution to a microcentrifuge tube.

    • Measure the absorbance of the solution at 405 nm using a spectrophotometer.[13] The absorbance is directly proportional to the amount of bound this compound Red S, and therefore to the amount of calcium.

Visualizations

Alizarin_Red_S_Staining_Workflow cluster_tissue Paraffin-Embedded Tissue Sections cluster_cell Cell Cultures start_tissue Deparaffinization & Rehydration stain_tissue This compound Red S Staining (30s - 5min) start_tissue->stain_tissue dehydrate_tissue Dehydration (Acetone, Acetone/Xylene) stain_tissue->dehydrate_tissue mount_tissue Clearing & Mounting dehydrate_tissue->mount_tissue end_tissue Microscopy mount_tissue->end_tissue start_cell Cell Fixation (PFA) stain_cell This compound Red S Staining (20-30 min) start_cell->stain_cell wash_cell Washing (dH2O) stain_cell->wash_cell visualize_cell Visualization wash_cell->visualize_cell quantify_cell Quantification (Extraction & Spectrophotometry) wash_cell->quantify_cell

Caption: Experimental workflow for this compound Red S staining of tissue sections and cell cultures.

Alizarin_Red_S_Chelation cluster_reaction Chelation Reaction cluster_visualization Detection This compound This compound Red S complex This compound Red S-Calcium Complex (Orange-Red Precipitate) This compound->complex + calcium Calcium Ions (Ca²⁺) in Mineralized Matrix calcium->complex + microscopy Light Microscopy complex->microscopy quantification Spectrophotometry (after extraction) complex->quantification

Caption: Chemical principle of this compound Red S staining for calcium detection.

References

Application Notes: Preparation and Use of Alizarin Red S for Calcium Staining

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Alizarin Red S (ARS) is an anthraquinone (B42736) dye widely used in biological research to identify calcium deposits in tissue sections and cell cultures.[1][2] The staining principle relies on the chelation of calcium ions by the sulfonyl and hydroxyl groups of this compound Red S, forming a stable, insoluble orange-red complex.[1][2][3][4] This specific binding allows for the visualization and quantification of mineralized matrices, making it an essential tool for research in osteogenesis, developmental biology, and toxicology.[1] The pH of the staining solution is a critical factor for successful and specific staining, with an optimal range of 4.1 to 4.3.[3][4][5][6][7][8]

Quantitative Data Summary

The following table summarizes the key quantitative parameters for the preparation of an this compound Red S working solution.

ParameterValueNotes
This compound Red S Concentration 2% (w/v)Dissolve 2 g of this compound Red S powder in 100 mL of distilled water.[4][5][6][9]
Final pH 4.1 - 4.3This pH is critical for specific calcium binding.[3][4][5][6][7][8][9][10]
pH Adjusting Agent Ammonium (B1175870) Hydroxide (B78521) (NH₄OH)Dilute solutions (e.g., 0.1%, 0.5%, or 10%) are used to raise the pH.[4][5][7]
Dilute Hydrochloric Acid (HCl)Used to lower the pH if it exceeds 4.3 before final adjustment with NH₄OH.[5][6]
Storage Temperature 2-8°CStore in a refrigerator to maintain stability.[5]
Stability Up to 1 monthFor best results, it is often recommended to prepare the solution fresh.[4][5][8][9] Some sources suggest stability for up to 4 months when stored properly.
Filtration (Optional) 0.22 µm filterRecommended if particulates are present or for use in cell culture to ensure sterility.[5]

Experimental Protocol: Preparation of 2% this compound Red S Working Solution (pH 4.2)

This protocol details the steps for preparing a 100 mL stock solution of 2% this compound Red S, optimized for staining calcium deposits in both cell culture and tissue sections.

Materials:

  • This compound Red S powder (CAS 130-22-3)

  • Distilled or deionized water (diH₂O)

  • Ammonium hydroxide (NH₄OH), 0.5% or 10% solution

  • Dilute hydrochloric acid (HCl) (optional, for pH adjustment)

  • pH meter

  • 100 mL volumetric flask or graduated cylinder

  • Stir plate and magnetic stir bar

  • Storage bottle (amber or covered with foil)

  • 0.22 µm syringe filter (optional)

Procedure:

  • Weighing the Dye: Accurately weigh 2.0 grams of this compound Red S powder and place it into a beaker.[4][5][9][11]

  • Dissolving the Dye: Add approximately 90 mL of distilled water to the beaker. Place a magnetic stir bar in the beaker and put it on a stir plate. Stir until the powder is completely dissolved.

  • Transfer and Volume Adjustment: Transfer the dissolved solution to a 100 mL volumetric flask or graduated cylinder. Rinse the beaker with a small amount of distilled water and add it to the flask to ensure a complete transfer. Add distilled water to bring the final volume to 100 mL.

  • pH Adjustment:

    • Calibrate a pH meter according to the manufacturer's instructions.

    • Measure the initial pH of the solution.

    • Slowly add the ammonium hydroxide solution dropwise while stirring and continuously monitoring the pH.

    • Carefully adjust the pH until it is stable within the range of 4.1 to 4.3.[3][4][5][6][7] The presence of ammonium ions is crucial for proper staining.[6]

    • If the pH accidentally goes above 4.3, use a dilute HCl solution to lower it below 4.1, and then readjust with ammonium hydroxide.[6]

  • Filtration (Optional): If any particulates are visible, or if the solution will be used for staining live or fixed cells in culture, sterilize the solution by passing it through a 0.22 µm syringe filter into a sterile storage bottle.[5]

  • Storage: Store the final working solution in a tightly sealed bottle at 2-8°C, protected from light to prevent degradation.[5] The solution is typically stable for up to one month.[5]

Diagrams

AlizarinRedS_Preparation_Workflow cluster_main Workflow for this compound Red S Solution Preparation start Start: Gather Reagents (this compound Red S, diH₂O, NH₄OH) weigh 1. Weigh 2g of This compound Red S Powder start->weigh dissolve 2. Dissolve in 100 mL of Distilled Water weigh->dissolve adjust_ph 3. Adjust pH to 4.1 - 4.3 using Ammonium Hydroxide dissolve->adjust_ph filter_q Particulates Present? adjust_ph->filter_q filter_step 4a. Filter through 0.22 µm filter filter_q->filter_step Yes store 5. Store Solution at 2-8°C (Protected from Light) filter_q->store No filter_step->store

Caption: Workflow for preparing this compound Red S working solution.

References

Application Notes and Protocols: Utilizing Alizarin Red S for Osteoporosis Model Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Osteoporosis is a systemic skeletal disease characterized by low bone mass and microarchitectural deterioration of bone tissue, leading to enhanced bone fragility and a consequent increase in fracture risk. Research into the mechanisms of osteoporosis and the development of novel therapeutics heavily relies on robust methods for assessing bone formation and mineralization. Alizarin Red S (ARS) is a widely used anthraquinone (B42736) derivative that serves as a reliable histochemical stain to identify and quantify calcium deposits in both in vitro and in vivo models relevant to osteoporosis research.[1][2][3] This document provides detailed application notes and protocols for the effective use of this compound Red S staining in the study of osteoporosis models.

The underlying principle of ARS staining is its ability to chelate calcium ions, forming a stable, visible orange-red complex.[1][4] This reaction is not strictly specific to calcium, as other divalent cations can interfere, but in biological tissues, calcium is the most abundant cation in mineralized matrices, making ARS a valuable tool for assessing osteogenic activity.[2] The intensity of the staining is proportional to the amount of calcium present, allowing for both qualitative and quantitative analysis.

Key Applications in Osteoporosis Research

  • Assessment of Osteogenic Differentiation: ARS staining is a gold standard for confirming the differentiation of mesenchymal stem cells (MSCs) into functional osteoblasts, which are the bone-forming cells.[5][6] A positive ARS stain indicates the formation of a mineralized extracellular matrix, a key characteristic of mature osteoblasts.[7]

  • Screening of Osteogenic and Anti-osteoporotic Compounds: In the context of drug discovery, ARS staining provides a high-throughput method to screen for compounds that can either promote or inhibit bone formation.[8] Potential therapeutic agents for osteoporosis can be evaluated by their capacity to enhance mineralization in osteoblast cultures.

  • Evaluation of Biomaterials for Bone Regeneration: For the development of bone grafts and tissue engineering scaffolds, ARS staining is employed to assess the osteoinductive properties of various materials.

  • Analysis of Animal Models of Osteoporosis: ARS can be used for in vivo labeling of mineralizing fronts in bone tissue sections from animal models of osteoporosis, providing insights into bone turnover and the effects of therapeutic interventions.[9][10]

Experimental Protocols

Protocol 1: In Vitro this compound Red S Staining of Osteogenic Cultures

This protocol is designed for staining mineralized nodules in cultured cells, such as osteoblasts or differentiated MSCs.

Materials:

  • Phosphate-Buffered Saline (PBS)

  • 4% Paraformaldehyde (PFA) or 10% Formalin for fixation[1][11]

  • This compound Red S Staining Solution (2% w/v in distilled water, pH adjusted to 4.1-4.3 with 10% ammonium (B1175870) hydroxide)[2][4][12]

  • Distilled water

Procedure:

  • Cell Culture: Culture osteoblasts or MSCs in osteogenic differentiation medium until mineralization is expected (typically 14-28 days).

  • Washing: Carefully aspirate the culture medium and gently wash the cells twice with PBS.

  • Fixation: Fix the cells with 4% PFA or 10% formalin for 15-30 minutes at room temperature.[7][11]

  • Washing: Gently wash the fixed cells three times with distilled water.

  • Staining: Add a sufficient volume of this compound Red S staining solution to cover the cell monolayer. Incubate at room temperature for 5-30 minutes, monitoring the staining progress microscopically.[7][11]

  • Washing: Aspirate the staining solution and wash the cells 2-4 times with distilled water to remove excess stain.

  • Visualization: Add PBS to the wells to prevent drying and visualize the stained mineralized nodules under a brightfield microscope. The calcium deposits will appear as orange-red nodules.[13]

G

Caption: Simplified signaling cascade leading to mineralization.

References

Application Notes and Protocols for Differentiating Carbonate Minerals using Alizarin Red S Staining

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Alizarin Red S (ARS) staining is a widely used histochemical and petrographic technique for the selective detection of calcium carbonate minerals. The underlying principle of this method is the ability of this compound Red S to form a stable, orange-red chelate complex with calcium ions.[1][2] This reaction allows for the differentiation of various carbonate minerals based on their reactivity and calcium content. In acidic solutions, calcite (CaCO₃) and aragonite (CaCO₃) react with the stain to produce a characteristic red color, while dolomite (B100054) [CaMg(CO₃)₂] remains unstained or shows a very faint pink coloration.[3][4] This differential staining is invaluable for petrographic analysis of carbonate rocks, identification of diagenetic alterations, and in biomineralization studies. Furthermore, the combination of ARS with other stains, such as potassium ferricyanide, can provide additional information on the iron content of carbonate minerals.[5]

Data Presentation

The following table summarizes the expected staining results and key quantitative parameters for the differentiation of common carbonate minerals using this compound Red S. The quantitative data, such as staining time and absorbance, are presented as typical ranges, as the optimal conditions can vary depending on the specific sample characteristics and laboratory setup.

MineralChemical FormulaStaining Result with this compound Red STypical Staining TimeQuantitative Analysis (Absorbance at ~405 nm)
CalciteCaCO₃Bright Red to Pink-Red[3][4]1-5 minutes[6]High
AragoniteCaCO₃Red to Pink-Red[4]1-5 minutesHigh
DolomiteCaMg(CO₃)₂Unstained or faint pink[3]> 5 minutesLow to negligible
High-Magnesium Calcite(Ca,Mg)CO₃Red to Purple1-5 minutesModerate to High
Ferroan Calcite(Ca,Fe)CO₃Mauve, Purple, or Royal Blue (with K₃[Fe(CN)₆])1-5 minutesVariable
Ferroan DolomiteCa(Mg,Fe)(CO₃)₂Green to Turquoise (with K₃[Fe(CN)₆])> 5 minutesLow

Experimental Protocols

Materials and Reagents
  • This compound Red S (certified)

  • Hydrochloric Acid (HCl), concentrated

  • Distilled or deionized water

  • Ammonium (B1175870) hydroxide (B78521) ((NH₄)OH), 10% solution

  • Acetone (B3395972)

  • Xylene

  • Mounting medium

  • Glass slides and coverslips

  • Beakers and graduated cylinders

  • pH meter

  • Microscope

  • (Optional for quantification) Spectrophotometer

  • (Optional for quantification) 10% Acetic Acid

  • (Optional for quantification) 10% Ammonium Hydroxide

Preparation of this compound Red S Staining Solution (0.1% w/v in 0.2% HCl)
  • Prepare a 0.2% HCl solution by adding 2 mL of concentrated HCl to 998 mL of distilled water.

  • Dissolve 0.1 g of this compound Red S powder in 100 mL of the 0.2% HCl solution.

  • Stir until the powder is completely dissolved.

  • The pH of the solution is critical and should be between 4.1 and 4.3.[6] Adjust the pH using a dilute ammonium hydroxide or HCl solution if necessary.

  • The solution should be prepared fresh for optimal results.

Staining Protocol for Thin Sections or Rock Chips
  • Sample Preparation: Ensure the surface of the thin section or rock chip is clean and polished.

  • Etching (Optional): To enhance the staining, the sample surface can be etched with a dilute acid (e.g., 1% HCl) for a few seconds, followed by thorough rinsing with distilled water.

  • Staining: Immerse the sample in the this compound Red S staining solution for 1-5 minutes. The optimal staining time should be determined empirically for each sample type.[6]

  • Rinsing: Gently rinse the sample with distilled water to remove excess stain.

  • Dehydration: Dehydrate the sample by passing it through a series of acetone solutions of increasing concentration (e.g., 70%, 90%, 100%).

  • Clearing: Clear the sample by immersing it in xylene.

  • Mounting: Mount a coverslip onto the thin section using a suitable mounting medium.

Protocol for Quantitative Analysis of Staining

This protocol is adapted from methods used in biological applications for the quantification of mineralization and can be applied to powdered mineral samples.[2][7]

  • Staining: Stain a known quantity of the powdered mineral sample with the this compound Red S solution as described above.

  • Washing: After staining, wash the sample repeatedly with distilled water to remove all unbound dye.

  • Dye Extraction: Add a defined volume of 10% acetic acid to the stained mineral powder and incubate with shaking to dissolve the mineral and release the bound dye.

  • Neutralization: Centrifuge the sample to pellet any remaining solids. Transfer the supernatant to a new tube and neutralize the acid by adding 10% ammonium hydroxide.

  • Spectrophotometry: Measure the absorbance of the solution at approximately 405 nm using a spectrophotometer. The absorbance value is directly proportional to the amount of this compound Red S bound to the calcium in the mineral.[7]

  • Standard Curve: For absolute quantification, a standard curve can be generated using known concentrations of this compound Red S.

Mandatory Visualizations

experimental_workflow cluster_prep Sample Preparation cluster_staining Staining cluster_analysis Analysis cluster_quant_steps Quantification Steps sample Thin Section or Powdered Mineral etch Optional: Etching (e.g., 1% HCl) sample->etch Optional stain Immerse in this compound Red S Solution (1-5 min) rinse1 Rinse with Distilled Water etch->rinse1 rinse1->stain rinse2 Rinse with Distilled Water stain->rinse2 qualitative Qualitative Analysis (Microscopy) rinse2->qualitative quantitative Quantitative Analysis (Spectrophotometry) rinse2->quantitative extract Dye Extraction (10% Acetic Acid) quantitative->extract neutralize Neutralization (10% Ammonium Hydroxide) extract->neutralize measure Measure Absorbance (~405 nm) neutralize->measure chelation_reaction cluster_product Product ars This compound Red S complex This compound Red S-Calcium Chelate (Orange-Red Precipitate) ars->complex Chelation ca Calcium Ion (from Carbonate) ca->complex

References

Application Notes and Protocols for In Vivo Alizarin Red S Staining in Bone Growth Studies

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Alizarin Red S (ARS) is a vital stain widely utilized in bone biology research to label and quantify areas of new bone formation. This anthraquinone (B42736) dye chelates calcium ions, depositing a vibrant red-orange color at sites of active mineralization. This characteristic makes it an invaluable tool for dynamic bone histomorphometry, allowing for the quantitative assessment of bone growth and the efficacy of therapeutic interventions in preclinical models. These application notes provide a comprehensive guide to the principles, applications, and detailed protocols for in vivo this compound Red S staining, with a focus on rodent models for bone growth studies.

Principle of this compound Red S Staining

This compound Red S selectively binds to calcium salts, primarily hydroxyapatite, which is the principal mineral component of bone. The sulfonic acid and hydroxyl groups of the ARS molecule form a stable complex with calcium ions on the surface of newly formed bone mineral. When administered in vivo, ARS is incorporated into the bone matrix at the sites of active mineralization. By administering sequential doses of ARS or in combination with other fluorescent bone labels like calcein (B42510), researchers can measure the rate of bone formation over a defined period.

Applications in Bone Research and Drug Development

  • Assessment of Osteogenic Activity: ARS staining is a standard method to visualize and quantify bone formation in various experimental models.

  • Evaluation of Therapeutic Agents: It is extensively used to determine the effects of drugs and other therapeutic agents on bone growth and regeneration.

  • Studies of Skeletal Development and Disease: ARS staining is employed to investigate normal skeletal development and the pathogenesis of bone diseases such as osteoporosis and osteomalacia.

  • Biomaterial Assessment: The technique is used to evaluate the osteoinductive properties of biomaterials and scaffolds for bone tissue engineering.

Experimental Protocols

Protocol 1: Single Labeling with this compound Red S for Qualitative Assessment

This protocol is suitable for identifying areas of active bone mineralization at a single time point.

Materials:

  • This compound Red S (Sigma-Aldrich, A5533 or equivalent)

  • Sterile 0.9% Saline Solution

  • 0.1 M Sodium Hydroxide (NaOH) or Ammonium Hydroxide (NH₄OH) for pH adjustment

  • Sterile filters (0.22 µm)

  • Animal model (e.g., mice, rats)

Procedure:

  • Preparation of this compound Red S Staining Solution:

    • Dissolve this compound Red S in sterile 0.9% saline to a final concentration of 5 mg/mL.

    • Adjust the pH of the solution to 7.4 with 0.1 M NaOH or NH₄OH.

    • Sterilize the solution by passing it through a 0.22 µm filter.

    • Prepare the solution fresh before use.

  • In Vivo Administration:

    • Administer the this compound Red S solution to the animal via intraperitoneal (IP) injection.

    • A typical dosage for mice is 30 mg/kg of body weight.[1]

    • The timing of the injection will depend on the experimental design. For example, to label bone formation during a specific treatment period, administer the ARS at the beginning of the treatment.

  • Tissue Collection and Processing:

    • Euthanize the animals at the desired endpoint.

    • Dissect the bones of interest (e.g., femur, tibia, calvaria).

    • Fix the bones in 70% ethanol (B145695). Avoid acidic fixatives as they can dissolve the mineralized tissue and the ARS label.

    • For histological analysis, dehydrate the bones in a graded series of ethanol and embed in a hard resin such as methyl methacrylate.

    • Cut undecalcified sections using a microtome equipped with a heavy-duty knife.

  • Visualization:

    • View the unstained sections under a fluorescence microscope using a rhodamine filter set (excitation ~540 nm, emission ~620 nm). The this compound Red S label will appear as a bright red fluorescent line.

Protocol 2: Sequential Labeling with this compound Red S and Calcein for Dynamic Histomorphometry

This protocol allows for the quantitative measurement of bone formation rates.

Materials:

  • This compound Red S solution (prepared as in Protocol 1)

  • Calcein (Sigma-Aldrich, C0875 or equivalent)

  • Sterile 0.9% Saline Solution

  • 0.1 M Sodium Hydroxide (NaOH) for pH adjustment

  • Sterile filters (0.22 µm)

  • Animal model (e.g., mice, rats)

Procedure:

  • Preparation of Labeling Solutions:

    • Prepare the this compound Red S solution as described in Protocol 1.

    • Prepare a calcein solution by dissolving calcein in sterile 0.9% saline to a final concentration of 10 mg/mL. Adjust the pH to 7.4 with 0.1 M NaOH and sterile filter.

  • In Vivo Administration Schedule:

    • Administer the first label, this compound Red S, via IP injection at a dosage of 30 mg/kg.[1]

    • After a set interval (e.g., 7 days), administer the second label, calcein, via IP injection at a dosage of 20 mg/kg.[1]

    • The interval between injections is critical and should be chosen based on the expected rate of bone formation in the specific model.

    • Euthanize the animals 2-3 days after the second injection to ensure the label is fully incorporated.

  • Tissue Processing and Sectioning:

    • Follow the same procedure for tissue collection, fixation, and embedding as described in Protocol 1.

  • Visualization and Quantification:

    • View the unstained sections under a fluorescence microscope with appropriate filter sets for both this compound Red S (red fluorescence) and calcein (green fluorescence).

    • Capture images of the double-labeled bone surfaces.

    • Measure the distance between the midpoints of the red and green fluorescent labels. This distance represents the amount of new bone formed during the inter-label period.

    • Calculate the Mineral Apposition Rate (MAR) , which is the rate at which new mineralized bone is formed on a specific surface.[1]

      • MAR (µm/day) = Distance between labels (µm) / Time between injections (days)

    • Measure the length of the double-labeled surface (dLS) and the total bone surface (BS).

    • Calculate the Mineralizing Surface per Bone Surface (MS/BS) .

      • MS/BS (%) = (dLS / BS) x 100

    • Calculate the Bone Formation Rate (BFR) , which represents the volume of new bone formed per unit of bone surface per unit of time.[1]

      • BFR (µm³/µm²/day) = MAR (µm/day) x (MS/BS)

Quantitative Data Summary

ParameterValueAnimal ModelAdministration RouteReference
This compound Red S Dosage 30 mg/kgMouseIntraperitoneal (IP)[1]
Calcein Dosage 20 mg/kgMouseIntraperitoneal (IP)[1]
Inter-label Period 5-8 daysMouse-[1]

Signaling Pathways in Bone Mineralization

In vivo this compound Red S staining is often used in conjunction with molecular analyses to investigate the signaling pathways that regulate bone formation and mineralization. Key pathways include:

  • Wnt Signaling Pathway: The canonical Wnt/β-catenin pathway is a critical regulator of osteoblast differentiation and bone formation.[2][3][4] Wnt proteins bind to Frizzled receptors and LRP5/6 co-receptors, leading to the stabilization and nuclear translocation of β-catenin, which in turn activates the transcription of osteogenic genes.[3][4]

  • Bone Morphogenetic Protein (BMP) Signaling Pathway: BMPs, members of the TGF-β superfamily, are potent inducers of bone formation.[5][6][7] They bind to serine/threonine kinase receptors, leading to the phosphorylation of Smad proteins (Smad1, 5, 8), which then translocate to the nucleus to regulate the expression of genes involved in osteoblast differentiation.[5][8]

  • Runx2 Transcription Factor: Runx2 is a master transcription factor for osteoblast differentiation.[9][10][11][12][13] It is essential for the commitment of mesenchymal stem cells to the osteoblast lineage and for the expression of major bone matrix protein genes.[9][11][13]

Visualizations

InVivo_Alizarin_Staining_Workflow cluster_protocol Experimental Workflow prep Prepare this compound Red S (5 mg/mL in saline, pH 7.4) inject Intraperitoneal Injection (e.g., 30 mg/kg in mice) prep->inject wait Inter-label Period (e.g., 7 days) inject->wait For Double Labeling euthanize Euthanize Animal (2-3 days post-final label) inject->euthanize For Single Labeling inject2 Inject Second Label (optional) (e.g., Calcein, 20 mg/kg) wait->inject2 inject2->euthanize dissect Dissect and Fix Bones (70% Ethanol) euthanize->dissect embed Embed in Resin (e.g., Methyl Methacrylate) dissect->embed section Section Undecalcified Bone embed->section visualize Fluorescence Microscopy section->visualize quantify Dynamic Histomorphometry (MAR, BFR) visualize->quantify

Caption: Experimental workflow for in vivo this compound Red S staining.

Bone_Mineralization_Pathways cluster_wnt Wnt Signaling cluster_bmp BMP Signaling cluster_nucleus Nucleus Wnt Wnt Frizzled_LRP Frizzled/LRP5/6 Wnt->Frizzled_LRP BetaCatenin β-catenin (stabilization) Frizzled_LRP->BetaCatenin Runx2 Runx2 BetaCatenin->Runx2 BMP BMP BMP_Receptor BMP Receptor BMP->BMP_Receptor Smads Smad 1/5/8 (phosphorylation) BMP_Receptor->Smads Smads->Runx2 Osteogenic_Genes Osteogenic Gene Expression Runx2->Osteogenic_Genes Osteoblast_Diff Osteoblast Differentiation Osteogenic_Genes->Osteoblast_Diff Mineralization Mineralization (this compound Red S Staining) Osteoblast_Diff->Mineralization

Caption: Key signaling pathways in bone mineralization.

References

Alizarin Red S Assay for Osteogenic Differentiation: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Alizarin Red S (ARS) is an anthraquinone (B42736) dye that has become a widely adopted and crucial tool for the evaluation of calcium deposition by cells in culture, a key indicator of successful osteogenic differentiation. This staining method is instrumental in qualitatively visualizing mineralization and can be adapted for quantitative analysis, making it invaluable for research in bone tissue engineering, osteoporosis, and the screening of therapeutic compounds aimed at modulating bone formation.

The underlying principle of the ARS staining assay is the dye's ability to selectively chelate calcium ions, forming a vivid orange-red complex.[1][2][3] This interaction allows for the specific identification and subsequent quantification of the mineralized matrix produced by osteoblasts. The versatility of this assay lies in its straightforward protocol and the ability to extract the bound dye for a colorimetric quantification of the extent of mineralization.[4][5]

Experimental Protocols

I. Qualitative Analysis of Osteogenic Differentiation

This protocol details the steps for visualizing calcium deposits in cultured cells.

Materials:

  • Phosphate-Buffered Saline (PBS)

  • 4% Paraformaldehyde (PFA) or 10% Formalin for fixation

  • This compound Red S Staining Solution (2% w/v, pH 4.1-4.3)

  • Distilled water (diH2O)

  • Cell culture plates with differentiated osteoblasts

Protocol:

  • Aspiration: Carefully remove the culture medium from the cells.

  • Washing: Gently wash the cells twice with PBS.

  • Fixation: Add the fixation solution (e.g., 4% PFA) to each well and incubate for 15-30 minutes at room temperature.[1][2]

  • Rinsing: Carefully aspirate the fixative and rinse the wells three times with an excess of distilled water.[6]

  • Staining: Add the this compound Red S staining solution to cover the cell monolayer and incubate at room temperature for 20-30 minutes in the dark.[2]

  • Excess Dye Removal: Aspirate the staining solution and wash the wells four to five times with distilled water to remove any non-specific binding.[6][7]

  • Visualization: After the final wash, add PBS to the wells to prevent drying and visualize the stained mineralized nodules under a bright-field microscope.

II. Quantitative Analysis of Mineralization

This protocol allows for the quantification of the deposited calcium by extracting the this compound Red S stain.

Materials:

  • 10% Acetic Acid or 10% Cetylpyridinium Chloride (CPC) for extraction[2]

  • Cell scraper

  • Microcentrifuge tubes

  • Vortex mixer

  • Water bath or heat block (for acetic acid method)

  • Spectrophotometer or microplate reader

Protocol:

  • Stain Elution: After the qualitative analysis, aspirate the PBS and add either 10% acetic acid or 10% CPC to each well.[2] Incubate for 15-30 minutes at room temperature with gentle shaking to dissolve the stain.[2][8]

  • Cell Lysis and Collection: For the acetic acid method, scrape the cell layer and transfer the cell suspension to a microcentrifuge tube.[6][8] Vortex vigorously.

  • Heat Incubation (Acetic Acid Method): Heat the microcentrifuge tubes to 85°C for 10 minutes, followed by a 5-minute incubation on ice.[6][8]

  • Centrifugation: Centrifuge the tubes at high speed (e.g., 20,000 x g) for 15 minutes to pellet the cell debris.[6][8]

  • Absorbance Measurement: Transfer the supernatant to a new tube or a 96-well plate and measure the absorbance at a wavelength of 405-550 nm.[2] For CPC extraction, the absorbance is typically measured around 562 nm.[1]

  • Data Analysis: The amount of this compound Red S can be determined by comparing the absorbance values to a standard curve generated from known concentrations of the dye.

Data Presentation

Table 1: Summary of this compound Red S Staining Protocols

StepQualitative ProtocolQuantitative Protocol (Acetic Acid)Quantitative Protocol (CPC)
Fixation 4% PFA or 10% Formalin for 15-30 min4% PFA or 10% Formalin for 15-30 min4% PFA or 10% Formalin for 15-30 min
Staining 2% ARS (pH 4.1-4.3) for 20-30 min2% ARS (pH 4.1-4.3) for 20-30 min2% ARS (pH 4.1-4.3) for 20-30 min
Extraction N/A10% Acetic Acid, 30 min incubation10% Cetylpyridinium Chloride, 20-30 min incubation
Processing N/AHeat at 85°C for 10 min, then ice for 5 minN/A
Centrifugation N/A20,000 x g for 15 minN/A
Readout Bright-field microscopyAbsorbance at 405-550 nmAbsorbance at 562 nm

Table 2: Troubleshooting Common Issues in this compound Red S Staining [2]

IssuePossible CauseSuggested Solution
Weak Staining Insufficient mineralization, low calcium content in media.Extend the culture period in osteogenic medium.
High Background Inadequate washing, expired or improperly prepared dye.Increase the number and duration of washing steps; prepare fresh staining solution.
Uneven Staining Non-uniform cell density, uneven fixation.Ensure even cell seeding and complete coverage with fixative.
No Signal in Quantification Incorrect pH of staining solution, expired dye.Verify the pH of the ARS solution is between 4.1 and 4.3; use a fresh dye solution.

Visualizations

AlizarinRedS_Workflow cluster_qualitative Qualitative Analysis cluster_quantitative Quantitative Analysis start Osteogenic Cell Culture wash1 Wash with PBS start->wash1 fix Fix with 4% PFA (15-30 min) wash1->fix wash2 Rinse with dH2O fix->wash2 stain Stain with this compound Red S (20-30 min) wash2->stain wash3 Wash with dH2O stain->wash3 observe Microscopic Observation wash3->observe extract Extract Stain (Acetic Acid or CPC) observe->extract Proceed to Quantification collect Collect Supernatant extract->collect measure Measure Absorbance (405-562 nm) collect->measure quantify Quantify Mineralization measure->quantify

Caption: Experimental workflow for this compound Red S staining.

Wnt_Signaling_Osteogenesis cluster_pathway Wnt Signaling Pathway in Osteogenesis Wnt Wnt Ligand Frizzled Frizzled Receptor Wnt->Frizzled LRP LRP5/6 Co-receptor Wnt->LRP Dishevelled Dishevelled Frizzled->Dishevelled GSK3b GSK-3β Dishevelled->GSK3b Inhibition BetaCatenin β-catenin Dishevelled->BetaCatenin Stabilization GSK3b->BetaCatenin Degradation Nucleus Nucleus BetaCatenin->Nucleus Runx2 Runx2 Transcription Nucleus->Runx2 Osteogenesis Osteogenic Differentiation Runx2->Osteogenesis ARS This compound Red S Staining (Calcium Deposition) Osteogenesis->ARS

Caption: Wnt signaling pathway leading to osteogenesis.

References

Troubleshooting & Optimization

Troubleshooting High Background Staining in Alizarin Red S Assays

Author: BenchChem Technical Support Team. Date: December 2025

A Technical Support Guide for Researchers

This technical support center provides in-depth troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges with Alizarin Red S (ARS) staining, specifically focusing on the reduction of background staining to ensure accurate and reliable results in mineralization assays.

Frequently Asked Questions (FAQs)

Q1: What is the primary cause of high background staining with this compound Red S?

High background staining, where the entire well or dish appears red instead of just the mineralized nodules, is a frequent issue. The most common culprit is inadequate washing after the staining step, which leaves excess, unbound dye on the plate.[1] Other significant factors include an incorrect pH of the staining solution, over-staining by incubating the samples for too long, or the presence of over-confluent or necrotic cell areas that can non-specifically trap the dye.[2][3]

Q2: How critical is the pH of the this compound Red S staining solution?

The pH of the ARS solution is a critical factor for specific staining. The optimal pH range is consistently reported to be between 4.1 and 4.3.[1][2][3][4][5][6] A pH outside of this narrow window can lead to non-specific binding of the dye, resulting in high background, or a complete failure of the staining reaction.[1][2] It is crucial to verify and, if necessary, adjust the pH of the staining solution before each use, especially for solutions older than one month.[1][6]

Q3: Can this compound Red S stain anything other than calcium deposits?

While this compound Red S is widely used for the detection of calcium, it is not entirely specific. The dye can also form complexes with other elements such as magnesium, manganese, barium, strontium, and iron.[1][6] However, in most biological samples, these elements are not present in high enough concentrations to cause significant interference with the specific detection of calcium deposits.[1][6]

Q4: How can I quantify the mineralization after this compound Red S staining?

Yes, this compound Red S staining can be quantified to measure the extent of mineralization. A common method involves extracting the bound dye from the stained sample using a solvent. Commonly used solvents for extraction are 10% acetic acid or 10% cetylpyridinium (B1207926) chloride.[1][2] The absorbance of the extracted dye can then be measured using a spectrophotometer, typically at a wavelength of 405 nm.[2][4]

Troubleshooting Guide: Reducing Background Staining

This guide provides a systematic approach to identifying and resolving the root causes of high background staining in your this compound Red S experiments.

Table 1: Common Causes and Solutions for High Background Staining
Potential Cause Recommended Solution
Incorrect pH of Staining Solution Prepare a fresh staining solution or verify that the pH of your current solution is between 4.1 and 4.3.[3][4]
Inadequate Washing Increase the number and duration of washing steps with deionized water after staining.[1][4][7] Gentle agitation during washing can also be beneficial.
Over-staining Optimize the staining incubation time. For many cell culture applications, 20-45 minutes is sufficient.[2][3] Monitor the staining progress microscopically to determine the ideal endpoint.
Cell Overgrowth or Necrosis Ensure that cells are healthy and not over-confluent at the time of fixation, as necrotic areas can trap the stain.[2][3]
Expired or Improperly Stored Dye Prepare a fresh staining solution from a reliable source. ARS solutions are typically stable for up to 4 months when stored at 4°C and protected from light.[2]
Unfiltered Staining Solution If you observe precipitates or uneven staining, filter the this compound Red S solution through a 0.22 µm filter before use.[3]

Experimental Protocols

Preparation of 2% this compound Red S Staining Solution (pH 4.1-4.3)

Materials:

Procedure:

  • Dissolve 2 grams of this compound Red S powder in 100 mL of distilled water to create a 2% (w/v) solution.

  • Mix thoroughly until the powder is completely dissolved.

  • Carefully adjust the pH of the solution to between 4.1 and 4.3 using 0.1% ammonium hydroxide (to increase pH) or 0.1% hydrochloric acid (to decrease pH).[3] This step is critical for staining specificity.[3]

  • For cell culture applications, it is recommended to sterilize the solution by passing it through a 0.22 µm filter.[3]

  • Store the solution at 4°C, protected from light. It is advisable to use the solution within one month.[3]

Standard this compound Red S Staining Protocol for Cultured Cells

This protocol is a general guideline for staining adherent cells in a multi-well plate format.

Procedure:

  • Gently aspirate the culture medium from the cells.

  • Wash the cells twice with Phosphate-Buffered Saline (PBS).[2]

  • Fix the cells with 10% (v/v) formalin or 4% paraformaldehyde for 15-30 minutes at room temperature.[2][3]

  • Remove the fixative and wash the cells two to three times with an excess of deionized water. Be gentle to avoid detaching the cells.[2][3]

  • Completely remove the final wash and add a sufficient volume of the 2% this compound Red S staining solution to cover the cell monolayer.

  • Incubate at room temperature for 20-45 minutes.[2] The optimal time may vary depending on the cell type and degree of mineralization.

  • Remove the staining solution and wash the cells 3-5 times with deionized water, or until the wash water is clear.[3]

  • Add PBS to the wells to prevent the cells from drying out. The stained calcium deposits can be visualized as an orange-red color under a bright-field microscope.[2]

Visual Troubleshooting Workflows

The following diagrams provide a visual guide to the troubleshooting process and the principles of this compound Red S staining.

G cluster_0 start High Background Staining Observed check_ph Check pH of ARS Solution (Optimal: 4.1-4.3) start->check_ph adjust_ph Adjust pH or Prepare Fresh Solution check_ph->adjust_ph Incorrect review_washing Review Washing Protocol check_ph->review_washing Correct end Background Reduced adjust_ph->end increase_washes Increase Number and Duration of Washes review_washing->increase_washes Inadequate evaluate_staining_time Evaluate Staining Time review_washing->evaluate_staining_time Adequate increase_washes->end reduce_time Reduce Staining Incubation Time evaluate_staining_time->reduce_time Too Long check_cell_health Assess Cell Culture for Overgrowth/Necrosis evaluate_staining_time->check_cell_health Optimal reduce_time->end optimize_culture Optimize Seeding Density and Culture Conditions check_cell_health->optimize_culture Present check_cell_health->end Not Present optimize_culture->end

Caption: A troubleshooting workflow for addressing high background staining in this compound Red S assays.

G cluster_workflow This compound Red S Staining Workflow A 1. Cell Culture Fixation (e.g., 10% Formalin) B 2. Wash with Deionized Water A->B C 3. Staining with ARS Solution (pH 4.1-4.3) B->C D 4. Extensive Washing with Deionized Water C->D E 5. Visualization (Microscopy) D->E F 6. (Optional) Quantification (Dye Extraction & Absorbance) E->F

Caption: A generalized experimental workflow for this compound Red S staining of cultured cells.

G cluster_reaction Chelation of Calcium by this compound Red S ARS This compound Red S Complex Orange-Red Precipitate ARS->Complex Ca Calcium Ions (Ca²⁺) Ca->Complex

Caption: The chemical principle of this compound Red S staining involves the chelation of calcium ions.

References

Technical Support Center: Optimizing pH for Alizarin Red S Staining

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting advice and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals resolve common issues encountered during Alizarin Red S staining, with a specific focus on the critical role of pH.

Frequently Asked Questions (FAQs)

Q1: What is the optimal pH for an this compound Red S (ARS) staining solution?

The optimal pH for ARS staining is critical and generally falls within the range of 4.1 to 4.3.[1][2][3] Deviating from this acidic pH can lead to issues such as non-specific staining or a complete failure of the staining procedure.[1][4] While the 4.1-4.3 range is widely recommended for detecting calcium deposits in cell culture and tissue sections, some applications might use a different pH.[2][5][6] For instance, a pH of 9.0 has been reported for increased sensitivity and selectivity to calcium ions in certain contexts.[7]

Q2: How do I properly adjust the pH of the ARS solution?

To adjust the pH of a 2% (w/v) ARS solution, use a dilute solution of ammonium (B1175870) hydroxide (B78521) (e.g., 0.1% or 10%) to raise the pH to the desired 4.1-4.3 range.[2][8] If you overshoot the target pH, you can use a dilute acid like hydrochloric acid (HCl) to lower it before readjusting with ammonium hydroxide.[5] It is crucial to use a calibrated pH meter for accurate measurements.[3]

Q3: My ARS staining resulted in a yellow color instead of red. What went wrong?

A yellow coloration is a common indicator that the pH of your staining solution is incorrect.[4] this compound Red S acts as a pH indicator and will appear yellow in more acidic conditions. Ensure your solution is accurately buffered to pH 4.1-4.3. It's also possible that no calcium is present in the tissue, which can also result in a yellow appearance.[4]

Q4: For how long is a prepared ARS solution stable?

It is highly recommended to use a freshly prepared ARS solution for each experiment to ensure optimal performance.[3][4] While some protocols suggest that a solution can be stored at 4°C, protected from light, for up to a month, its effectiveness may decline over time.[8] If you notice inconsistent or weak staining, preparing a fresh solution is a primary troubleshooting step.[4]

Q5: Can I quantify the amount of mineralization after ARS staining?

Yes, ARS staining is quantifiable. After staining, the dye can be extracted from the sample, and its absorbance can be measured spectrophotometrically. A common method involves extracting the dye with 10% acetic acid or 10% cetylpyridinium (B1207926) chloride.[8][9] The absorbance of the extracted dye is typically measured between 405–550 nm to quantify the level of calcium deposition.[8][10]

Experimental Protocols

Preparation of 2% this compound Red S Staining Solution (pH 4.1-4.3)

This protocol describes the preparation of a 2% (w/v) ARS solution, a widely used concentration for staining calcium deposits.

Materials:

  • This compound Red S powder

  • Distilled or deionized water

  • Ammonium hydroxide (0.1% or 10% solution)[2][8]

  • Hydrochloric acid (dilute solution, if needed for pH adjustment)

  • Calibrated pH meter[3]

  • Volumetric flasks and beakers

  • Stir plate and stir bar

  • 0.22 µm syringe filter (optional, for cell culture applications)[5]

Procedure:

  • Weigh out 2 grams of this compound Red S powder.

  • Add the powder to 80 mL of distilled water in a beaker with a stir bar.

  • Place the beaker on a stir plate and stir until the powder is completely dissolved.

  • Transfer the solution to a 100 mL volumetric flask.

  • Slowly add ammonium hydroxide dropwise while monitoring the pH with a calibrated pH meter.

  • Continue adding ammonium hydroxide until the pH of the solution is stable within the 4.1-4.3 range.[2][3]

  • If the pH exceeds 4.3, use a dilute solution of hydrochloric acid to lower it below 4.1 and then readjust with ammonium hydroxide.

  • Once the target pH is reached, add distilled water to bring the final volume to 100 mL.

  • For cell culture applications, sterilize the solution by passing it through a 0.22 µm syringe filter.[5]

  • Store the solution in a tightly sealed container at 4°C, protected from light. For best results, use within one month.[8]

This compound Red S Staining of Adherent Cells

This protocol provides a general guideline for staining adherent cells in a multi-well plate format.

Procedure:

  • Gently aspirate the culture medium from the cells.

  • Wash the cells twice with Phosphate-Buffered Saline (PBS).[1]

  • Fix the cells with 4% paraformaldehyde for 15-30 minutes at room temperature.[8]

  • Wash the cells three times with deionized water.

  • Completely remove the final wash and add a sufficient volume of the 2% ARS staining solution to cover the cell monolayer.

  • Incubate for 20-45 minutes at room temperature, protected from light.[5][8]

  • Remove the staining solution and wash the cells 3-5 times with deionized water, or until the wash water is clear.[1]

  • Add a small amount of PBS or deionized water to the wells to prevent the cells from drying out.

  • Visualize the orange-red calcium deposits under a bright-field microscope.[8]

Troubleshooting Guide

This section addresses common issues that can arise during ARS staining, with a focus on pH-related problems.

Issue Potential Cause Recommended Solution
Weak or No Staining Incorrect pH of the staining solution.[8]Prepare a fresh solution and carefully adjust the pH to 4.1-4.3 using a calibrated pH meter.[2][3]
Low calcium content in the sample.[8]For cell culture, consider extending the culture time to allow for more mineralization.[8]
Staining solution is old or expired.[8]Prepare a fresh staining solution for each experiment.[3][4]
High Background/Non-specific Staining pH of the staining solution is outside the optimal range.[1]Verify the pH of your staining solution. A pH that is too high or too low can cause non-specific binding.[1]
Inadequate washing.[8]Increase the number and duration of washing steps after staining to remove all unbound dye.[1]
Overstaining.Optimize the staining time; for many applications, 20-30 minutes is sufficient. Monitor staining progress microscopically.[1]
Staining Appears Yellow The pH of the staining solution is too acidic.[4]Remake the staining solution, ensuring the final pH is between 4.1 and 4.3.[4]
No calcium is present in the sample.Use a positive control with known calcium deposits to validate the staining procedure.
Precipitate in Staining Solution The solution may be old or improperly prepared.Filter the solution before use. For best results, prepare a fresh solution.

Visual Guides

Experimental Workflow for ARS Solution Preparation and Staining

G Workflow for this compound Red S Staining cluster_prep Solution Preparation cluster_staining Staining Procedure prep1 Dissolve 2g ARS in 100mL dH2O prep2 Adjust pH to 4.1-4.3 with NH4OH prep1->prep2 prep3 Filter (optional) prep2->prep3 stain3 Incubate in ARS Solution prep3->stain3 Use Fresh Solution stain1 Fix Sample stain2 Wash with dH2O stain1->stain2 stain2->stain3 stain4 Wash with dH2O stain3->stain4 stain5 Visualize stain4->stain5

Caption: A flowchart illustrating the key steps for preparing the this compound Red S staining solution and performing the staining procedure.

Troubleshooting Logic for ARS Staining Issues

G Troubleshooting this compound Red S Staining cluster_weak Weak/No Staining cluster_background High Background cluster_yellow Yellow Staining start Staining Issue? weak_q1 Is solution fresh? start->weak_q1 Weak/No bg_q1 Check pH (4.1-4.3) start->bg_q1 High Background yellow_q1 Check pH (4.1-4.3) start->yellow_q1 Yellow weak_a1_no Prepare Fresh Solution weak_q1->weak_a1_no No weak_a1_yes Check pH (4.1-4.3) weak_q1->weak_a1_yes Yes bg_a1_yes Increase Washing Steps bg_q1->bg_a1_yes Correct bg_a1_no Remake Solution bg_q1->bg_a1_no Incorrect yellow_a1_no Remake Solution yellow_q1->yellow_a1_no Incorrect yellow_a1_yes Consider No Calcium Present (Use Positive Control) yellow_q1->yellow_a1_yes Correct

Caption: A decision tree to help diagnose and resolve common problems encountered during this compound Red S staining.

References

Preventing precipitation in Alizarin Red S stock solution.

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting advice and frequently asked questions to help researchers, scientists, and drug development professionals prevent precipitation in Alizarin Red S (ARS) stock solutions and ensure reliable, reproducible results in their mineralization and calcification assays.

Frequently Asked Questions (FAQs)

Q1: What is this compound Red S and how does it work?

This compound Red S (ARS) is an anthraquinone (B42736) dye used in histochemical staining to identify and quantify calcium deposits in biological samples.[1] The staining principle is based on a chelation process where ARS binds with calcium ions to form a stable, orange-red complex, often called a "lake pigment".[1][2][3] This makes it a valuable tool for studying osteogenesis and mineralization.[1] The resulting precipitate is birefringent, which allows for enhanced visualization under polarized light.[2][3]

Q2: My this compound Red S stock solution is cloudy and has formed a precipitate. What went wrong?

Precipitation in your ARS stock solution is a common issue that can lead to high background and non-specific staining.[1][4] The most frequent causes are an incorrect pH, improper storage, or contamination. The pH of the staining solution is a critical factor for successful staining.[1]

Q3: What is the correct way to prepare an this compound Red S staining solution to avoid precipitation?

To prepare a stable 2% (w/v) ARS staining solution, dissolve 2 grams of ARS powder in 100 mL of distilled water.[5][6] The most critical step is to carefully adjust the pH to a range of 4.1 to 4.3 using a dilute ammonium (B1175870) hydroxide (B78521) solution.[1][3][5][6] If you overshoot the pH, you can use dilute hydrochloric acid (HCl) to lower it before readjusting.[1][6]

Q4: How should I store my this compound Red S stock solution?

Prepared ARS solutions should be stored in a tightly sealed container at 2-8°C (or 4°C) and protected from light.[1][2] While the powder form has an indefinite shelf life when stored in a cool, dry place, the solution is less stable.[1] It is best practice to prepare fresh solution regularly, ideally for use within one month, to ensure reproducibility.[2][5] Some commercially available solutions are certified as stable for up to four months.[6]

Q5: Can I reuse this compound Red S staining solution?

It is not recommended to reuse ARS staining solution.[1] Reusing the solution can lead to inconsistent results due to potential changes in pH, dye concentration, and microbial or chemical contamination from previous experiments.[1] For reliable and reproducible data, always use a fresh aliquot for each experiment.[1]

Troubleshooting Guide: Precipitate in this compound Red S Solution

Problem Potential Cause Suggested Solution
Precipitate or cloudiness observed in newly prepared solution Incorrect pH: The pH is outside the optimal 4.1-4.3 range, which is critical for dye solubility and proper staining.[1][4][6]1. Use a calibrated pH meter to verify the pH. 2. Adjust the pH carefully to 4.1-4.3 using dilute ammonium hydroxide or HCl.[2][6]
Poor Water Quality: Use of tap water or water containing impurities or ions (e.g., calcium, magnesium) that can react with the dye.[7]1. Always use high-purity distilled or deionized water for solution preparation.[5][6]
Precipitate forms during storage Improper Storage: Exposure to light or incorrect temperatures can degrade the dye.1. Store the solution in a dark or amber bottle at 2-8°C.[1][2] 2. Ensure the container is sealed tightly to prevent evaporation and contamination.
Solution Instability: The solution has been stored for too long.1. Prepare fresh staining solution at least monthly.[1][5] 2. For critical experiments, prepare the solution on the day of use.[3]
Precipitate observed just before use Contamination: Introduction of foreign particles or microbial growth.1. Filter the solution through a 0.22 µm or 0.45 µm syringe filter to remove visible precipitates before use.[1][7]

Experimental Protocols

Protocol for Preparation of a Stable 2% this compound Red S Staining Solution

This protocol describes the preparation of 100 mL of a 2% (w/v) ARS staining solution with an optimized pH to prevent precipitation.

Materials:

  • This compound Red S powder (C.I. 58005)[8]

  • High-purity distilled or deionized water[5]

  • 0.1% Ammonium hydroxide solution[5]

  • 0.1 M Hydrochloric acid (HCl) solution[1]

  • Calibrated pH meter[2]

  • 100 mL volumetric flask

  • Stir plate and stir bar

  • Storage bottle (amber or wrapped in foil)

Procedure:

  • Weigh 2.0 grams of this compound Red S powder and add it to a beaker containing approximately 90 mL of distilled water.

  • Place the beaker on a stir plate and stir until the powder is completely dissolved. The solution will appear as a clear, red liquid.[9]

  • Carefully monitor the pH of the solution using a calibrated pH meter.

  • Slowly add the 0.1% ammonium hydroxide solution dropwise to raise the pH. The target pH range is 4.1 to 4.3.[1][2][3][5]

  • If the pH exceeds 4.3, add 0.1 M HCl dropwise to lower the pH to just below 4.1, and then readjust with the ammonium hydroxide solution.[1][6] The presence of ammonium ions is important for proper staining.[6]

  • Once the pH is stable within the 4.1-4.3 range, transfer the solution to a 100 mL volumetric flask.

  • Add distilled water to bring the final volume to 100 mL.

  • Transfer the final solution to a clearly labeled, airtight storage bottle. For light protection, use an amber bottle or wrap a clear bottle in aluminum foil.

  • Store the solution at 2-8°C.[1] For best results, use within one month.[5] If precipitates are seen before use, filter the solution.[1]

Diagrams

ars This compound Red S Precipitation ph Incorrect pH (Outside 4.1-4.3) ars->ph storage Improper Storage ars->storage water Poor Water Quality ars->water age Solution Age ars->age light Light Exposure storage->light temp Incorrect Temp. storage->temp ions Contaminant Ions water->ions degradation Dye Degradation age->degradation

Caption: Key factors leading to this compound Red S precipitation.

start Precipitate Observed in ARS Solution check_ph 1. Check pH of Solution start->check_ph ph_ok pH is 4.1-4.3 check_ph->ph_ok Yes ph_bad pH is outside 4.1-4.3 range check_ph->ph_bad No filter 3. Filter Solution (0.22 µm filter) ph_ok->filter adjust_ph 2. Adjust pH to 4.1-4.3 with NH4OH / HCl ph_bad->adjust_ph adjust_ph->filter observe 4. Observe Solution filter->observe clear Solution is Clear: Proceed with Staining observe->clear Clear precipitate Precipitate Persists observe->precipitate Not Clear discard 5. Discard and Prepare Fresh Solution precipitate->discard

Caption: Troubleshooting workflow for ARS solution precipitation.

References

Destaining Alizarin Red S for quantification accuracy.

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for Alizarin Red S Staining and Quantification. This guide is designed for researchers, scientists, and drug development professionals to provide troubleshooting assistance and detailed protocols for accurate quantification of mineralization in cell cultures.

Frequently Asked Questions (FAQs)

Q1: What is the principle of this compound Red S staining?

This compound Red S is an anthraquinone (B42736) dye that binds to calcium through a process called chelation, forming a stable, orange-red complex.[1][2][3] This reaction allows for the specific visualization and quantification of calcium deposits in cell cultures and tissue sections, which is a key indicator of mineralization.[2][4] The amount of bound dye can be assessed visually or extracted for quantitative analysis.[5][6]

Q2: Is this compound Red S staining specific to calcium?

While widely used for calcium detection, this compound Red S is not strictly specific.[7] It can also form complexes with other elements like magnesium, manganese, barium, strontium, and iron.[7][8] However, these elements typically do not occur in biological samples at high enough concentrations to interfere with the specific detection of calcium deposits.[8]

Q3: What is the optimal pH for the this compound Red S staining solution?

The pH of the this compound Red S solution is a critical parameter for successful staining.[4][8] The recommended pH range is consistently between 4.1 and 4.3.[4][8][9][10] Deviations from this range can result in non-specific staining, a complete lack of signal, or a yellow discoloration.[4][10] It is crucial to adjust the pH carefully and check it before use, especially if the solution is more than a month old.[7]

Q4: Can this compound Red S staining be quantified?

Yes, the staining can be quantified to measure the extent of mineralization.[8] The most common method involves extracting the bound dye from the stained culture plate using a solvent, typically 10% acetic acid or 10% cetylpyridinium (B1207926) chloride (CPC).[1][8][11] The absorbance of the extracted dye is then measured spectrophotometrically.[8]

Q5: My this compound Red S staining looks yellow instead of red. What does this mean?

A yellow coloration is a common issue and almost always indicates a problem with the pH of the staining solution.[10] this compound Red S is a pH indicator and will appear yellow at a more acidic pH. For optimal staining of calcium deposits, the pH must be between 4.1 and 4.3.[10] If there is no calcium present, the staining may also appear yellow.[10]

Troubleshooting Guide

This section addresses specific issues that may arise during the staining and quantification procedure, offering potential causes and solutions.

IssuePossible Cause(s)Suggested Solution(s)
Weak or No Staining 1. Insufficient mineralization in the cell culture.[4] 2. Incorrect pH of the staining solution.[4] 3. Expired or improperly stored dye.[4][8] 4. Calcium deposits were lost during fixation or washing.[4] 5. EDTA contamination in reagents.[4][12]1. Extend the culture period in differentiation medium.[4] 2. Enhance mineralization by adding calcium chloride to the culture medium.[4][13][14] 3. Verify and adjust the pH of the staining solution to 4.1-4.3.[4] 4. Prepare a fresh staining solution.[4] Store the solution at 4°C, protected from light.[11] 5. Handle samples gently during washing steps.[4] 6. Ensure all reagents are free of chelating agents like EDTA.[4]
High Background Staining 1. Inadequate washing after staining.[4][8] 2. Staining solution concentration is too high.[4] 3. Incorrect pH of the staining solution leading to non-specific binding.[1][8] 4. Over-staining (incubation time too long).[1][8] 5. Cell overgrowth or necrosis can trap the stain.[1]1. Increase the number and duration of washing steps with distilled water after staining.[1][4] Use gentle rocking or agitation.[8] 2. Prepare a fresh staining solution at the recommended concentration (typically 2% w/v).[1][4] 3. Ensure the pH of the staining solution is within the optimal range of 4.1-4.3.[1][4] 4. Optimize the staining time; 20-30 minutes is often sufficient.[1] 5. Ensure cells are healthy and not overly dense at the time of fixation.[1]
Uneven Staining 1. Uneven cell growth or mineralization.[4] 2. Incomplete removal of medium or washing solutions between steps.[4] 3. Uneven application of fixative or staining solution.[4]1. Ensure a confluent and evenly distributed cell monolayer before inducing differentiation.[4] 2. Aspirate all liquids completely between steps.[4] 3. Ensure the entire sample is covered with the fixative and staining solution.[4]
Precipitates in Staining Solution 1. Undissolved particles in the this compound Red S solution.[8]1. It is not recommended to use a solution with precipitates as the particles can cause artifacts.[11] 2. Filter the solution through a 0.22 µm filter before use or prepare a fresh solution.[11]
High Variability in Quantification 1. Incomplete destaining of the mineralized nodules. 2. Inconsistent volumes used for destaining and neutralization. 3. Incomplete neutralization of the acetic acid extract before reading absorbance.1. Ensure complete immersion of the stained layer in the destaining solution and allow for sufficient incubation time with shaking. 2. Use calibrated pipettes for all steps. 3. After adding the neutralization buffer (e.g., ammonium (B1175870) hydroxide), ensure the pH is between 4.1 and 4.5 before measuring absorbance.[15][16]

Data Presentation: Comparison of Destaining Methods

For quantification, the this compound Red S stain must be extracted from the cell layer. The two most common methods are acetic acid extraction and cetylpyridinium chloride (CPC) extraction.

FeatureAcetic Acid ExtractionCetylpyridinium Chloride (CPC) Extraction
Principle Dissolves the calcium-dye complex at a low pH.Solubilizes and extracts the stain.[11]
Sensitivity Reported to be more sensitive with a better signal-to-noise ratio, especially for weakly mineralizing cultures.[3][16][17]Generally less sensitive than the acetic acid method.[17][18]
Absorbance Wavelength 405 nm[15][17]~562 nm[11][19][20]
Linear Range Has a wider linear range, often making dilutions of the extract unnecessary.[15][17]May require sample dilution for highly mineralized cultures.
Procedure Complexity More labor-intensive; requires a heating step and pH neutralization.[16][17][18]Simpler procedure, typically involving incubation and direct measurement.[19][20]

Experimental Protocols

Protocol 1: this compound Red S Staining of Cultured Cells

This protocol is a general guideline for staining adherent cells in a multi-well plate.

  • Aspirate Culture Medium: Gently aspirate the culture medium from the cells.

  • Wash: Wash the cells twice with Phosphate-Buffered Saline (PBS).[1]

  • Fixation: Fix the cells with 4% paraformaldehyde in PBS for 15-30 minutes at room temperature.[1][5]

  • Rinse: Remove the fixative and wash the cells three to five times with deionized water.[1]

  • Staining: Completely remove the final wash and add a sufficient volume of 2% this compound Red S staining solution (pH 4.1-4.3) to cover the cell monolayer. Incubate for 20-30 minutes at room temperature.[1][5]

  • Final Washes: Remove the staining solution and wash the cells 3-5 times with deionized water, or until the wash water is clear.[1]

  • Visualization (Optional): Add a small amount of PBS or deionized water to the wells to prevent the cells from drying out. Visualize the stained calcium deposits, which will appear orange-red, under a bright-field microscope.[1]

Protocol 2: Quantification by Acetic Acid Destaining

This protocol is adapted for a 24-well plate format.

  • Staining: Perform the this compound Red S staining as described in Protocol 1 and allow the plate to air dry completely after the final wash.

  • Destaining: Add 200 µL of 10% acetic acid to each well and incubate for 30 minutes at room temperature with shaking.[21]

  • Scrape and Collect: The cell monolayer will now be loosely attached. Use a cell scraper to gently scrape the cells from the plate and transfer the cell slurry and acetic acid to a 1.5 mL microcentrifuge tube.[16][21]

  • Vortex: Vortex the tube vigorously for 30 seconds.[15][16]

  • Heating: Heat the tube to exactly 85°C for 10 minutes. To avoid evaporation, the tube may be sealed with parafilm or overlaid with mineral oil.[15][16][21]

  • Cooling: Transfer the tube to ice for 5 minutes. Do not open the tube until it is fully cooled.[15][16][21]

  • Centrifugation: Centrifuge the slurry at 20,000 x g for 15 minutes.[2][15][21]

  • Collect Supernatant: Transfer the supernatant to a new microcentrifuge tube.[1][15]

  • Neutralization: Add 10% ammonium hydroxide (B78521) to neutralize the acid. The final pH should be between 4.1 and 4.5.[2][15][21]

  • Absorbance Reading: Transfer aliquots of the neutralized supernatant to a 96-well plate and read the absorbance at 405 nm using a plate reader.[2][15][21]

Protocol 3: Quantification by Cetylpyridinium Chloride (CPC) Destaining
  • Staining: Perform this compound Red S staining as described in Protocol 1 and remove all of the final wash solution.

  • Destaining: Add 1 mL of 10% cetylpyridinium chloride (CPC) to each stained well.[5]

  • Incubation: Incubate for 15-30 minutes at room temperature with shaking.[5] Some protocols suggest up to one hour.[19]

  • Transfer: Transfer the solution to a microcentrifuge tube.[1]

  • Absorbance Reading: Transfer aliquots to a 96-well plate and measure the absorbance, typically at a wavelength of 562 nm.[11][19]

Visualizations

G cluster_0 Cell Culture & Staining cluster_1 Quantification culture Culture cells to induce mineralization wash1 Wash with PBS (2x) culture->wash1 fix Fix with 4% PFA (15-30 min) wash1->fix wash2 Wash with dH2O (3-5x) fix->wash2 stain Stain with this compound Red S (pH 4.1-4.3, 20-30 min) wash2->stain wash3 Wash with dH2O (3-5x) until clear stain->wash3 visualize Visualize under microscope (Optional) wash3->visualize destain Destain with 10% Acetic Acid or 10% CPC visualize->destain collect Collect supernatant destain->collect neutralize Neutralize (if using Acetic Acid) collect->neutralize Acetic Acid Path read Read absorbance (405nm or 562nm) collect->read CPC Path neutralize->read

Caption: Experimental workflow for this compound Red S staining and quantification.

G cluster_weak Weak / No Staining cluster_high High Background start Staining Issue Encountered weak_q1 pH correct (4.1-4.3)? start->weak_q1 high_q1 Washed thoroughly? start->high_q1 weak_a1_no Adjust pH of staining solution weak_q1->weak_a1_no No weak_q2 Sufficient mineralization time? weak_q1->weak_q2 Yes weak_a2_no Extend culture time or add CaCl2 to medium weak_q2->weak_a2_no No weak_q3 Reagents fresh & EDTA-free? weak_q2->weak_q3 Yes weak_a3_no Prepare fresh reagents weak_q3->weak_a3_no No high_a1_no Increase number and duration of washes high_q1->high_a1_no No high_q2 Staining time optimized? high_q1->high_q2 Yes high_a2_no Reduce staining incubation time high_q2->high_a2_no No

Caption: Troubleshooting flowchart for common this compound Red S staining issues.

G MesenchymalStemCell Mesenchymal Stem Cell (MSC) OsteogenicStimuli Osteogenic Stimuli (e.g., Dexamethasone, Ascorbic Acid, β-Glycerophosphate) MesenchymalStemCell->OsteogenicStimuli Osteoblast Osteoblast Differentiation OsteogenicStimuli->Osteoblast MatrixProduction Extracellular Matrix Production (e.g., Collagen Type I) Osteoblast->MatrixProduction Mineralization Matrix Mineralization MatrixProduction->Mineralization CalciumDeposits Calcium Phosphate Deposits Mineralization->CalciumDeposits AlizarinRed This compound Red S Staining CalciumDeposits->AlizarinRed

Caption: Simplified overview of osteogenic differentiation and mineralization.

References

Adjusting incubation time for Alizarin Red S staining.

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for Alizarin Red S staining. This guide provides troubleshooting advice and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals resolve common issues encountered during their experiments, with a specific focus on adjusting incubation time.

Frequently Asked Questions (FAQs)

Q1: What is the typical incubation time for this compound Red S staining?

The optimal incubation time for this compound Red S staining can vary depending on the sample type and the degree of mineralization. For cultured cells, a common starting point is 20-30 minutes at room temperature.[1][2] For tissue sections, the time may be shorter, ranging from 30 seconds to 5 minutes, and should be monitored microscopically.[3]

Q2: What are the key factors that influence the required incubation time?

Several factors can affect the ideal incubation time:

  • Degree of Mineralization: Samples with low calcium content may require longer incubation times to achieve sufficient staining.[1]

  • pH of the Staining Solution: The pH of the this compound Red S solution is critical and should be maintained between 4.1 and 4.3 for optimal staining.[3][4][5] Deviations from this range can affect staining specificity and intensity.

  • Concentration of Staining Solution: Most protocols recommend a 2% (w/v) or 40 mM this compound Red S solution.[1][2][6]

  • Sample Type: Adherent cell cultures and paraffin-embedded tissue sections may have different optimal staining times.

Q3: Can I adjust the incubation time to troubleshoot my staining results?

Yes, adjusting the incubation time is a key step in optimizing this compound Red S staining and troubleshooting common issues like weak or non-specific staining.

Troubleshooting Guide: Adjusting Incubation Time

This section provides guidance on how to adjust the incubation time to resolve specific staining issues.

Issue 1: Weak or No Staining

If you observe very little or no red color where mineralization is expected, consider the following:

  • Possible Cause: Insufficient incubation time for the level of calcium deposition in your samples.

  • Solution: Increase the incubation time. It is recommended to monitor the staining progress microscopically to determine the optimal endpoint. For weakly mineralizing samples, extending the culture time to enhance mineralization may also be necessary.[1]

Issue 2: High Background or Non-Specific Staining

If you observe diffuse, non-specific red staining throughout your sample, this could be due to overstaining.

  • Possible Cause: The incubation time was too long, leading to non-specific binding of the dye.[7]

  • Solution: Reduce the incubation time. For many applications, 20-30 minutes is sufficient.[7] You can perform a time-course experiment to determine the ideal duration that provides strong specific staining with minimal background. Additionally, ensure adequate washing after the staining step to remove unbound dye.

Summary of Incubation Time Adjustments
IssuePossible Cause Related to TimeRecommended ActionOther Considerations
Weak Staining Incubation time is too short.Increase incubation time incrementally (e.g., in 5-10 minute intervals for cells). Monitor microscopically.Low calcium content, expired dye.[8]
High Background Incubation time is too long (overstaining).Decrease incubation time. Optimize with a time-course experiment.Incorrect pH of staining solution, inadequate washing.
Uneven Staining Inconsistent exposure to staining solution.Ensure the sample is completely and evenly covered with the this compound Red S solution.Uneven fixation or drying of the sample.[1]

Experimental Protocols

Preparation of this compound Red S Staining Solution (2% w/v, pH 4.1-4.3)

A properly prepared staining solution is crucial for reproducible results.[7]

Materials:

Procedure:

  • Dissolve 2 grams of this compound Red S powder in 100 mL of distilled water to create a 2% (w/v) solution.

  • Mix thoroughly until the powder is completely dissolved.

  • Carefully adjust the pH of the solution to between 4.1 and 4.3 using ammonium hydroxide.[3][4][5] The pH is a critical parameter.[3][4]

  • The solution can be stored at 4°C, protected from light, and is typically stable for about a month.[1] It is recommended to check the pH before each use.

This compound Red S Staining Protocol for Cultured Cells (6-well plate)

This is a general guideline for staining adherent cells.

Procedure:

  • Aspirate the culture medium from the wells.

  • Gently wash the cells twice with Phosphate-Buffered Saline (PBS).[1][9]

  • Fix the cells with 4% paraformaldehyde for 15-30 minutes at room temperature.[1][2][9]

  • Remove the fixative and wash the cells 2-3 times with deionized water.[2][9]

  • Completely remove the final wash and add a sufficient volume of the 2% this compound Red S staining solution to cover the cell monolayer.

  • Incubate at room temperature for the optimized duration (e.g., 20-30 minutes), with gentle shaking.[1][2]

  • Remove the staining solution and wash the cells 3-5 times with deionized water, or until the wash water is clear.

  • Add a small amount of PBS to the wells to prevent the cells from drying out and visualize under a microscope.[9]

Visualizing Experimental Workflows

Troubleshooting Workflow for Adjusting Incubation Time

G start Staining Result weak Weak or No Staining start->weak Evaluate Staining strong Strong Specific Staining start->strong Evaluate Staining overstain High Background/ Non-specific Staining start->overstain Evaluate Staining increase_time Increase Incubation Time weak->increase_time Yes check_other Check Other Factors: pH, Washing, Mineralization weak->check_other No decrease_time Decrease Incubation Time overstain->decrease_time Yes overstain->check_other No increase_time->start decrease_time->start

Caption: A decision tree for troubleshooting this compound Red S staining by adjusting incubation time.

General Experimental Workflow for this compound Red S Staining

G cluster_prep Sample Preparation cluster_stain Staining cluster_post Post-Staining culture Cell Culture/ Tissue Sectioning wash1 Wash with PBS culture->wash1 fix Fixation (e.g., 4% PFA) wash1->fix wash2 Wash with dH2O fix->wash2 add_stain Add this compound Red S (pH 4.1-4.3) wash2->add_stain incubate Incubate (Adjust Time as Needed) add_stain->incubate wash3 Wash with dH2O incubate->wash3 visualize Microscopic Visualization wash3->visualize quantify Optional: Quantification visualize->quantify

Caption: Standard experimental workflow for this compound Red S staining of biological samples.

References

Fixation methods compatible with Alizarin Red S staining.

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for Alizarin Red S (ARS) staining. This guide is designed for researchers, scientists, and drug development professionals to provide troubleshooting advice and frequently asked questions (FAQs) for the successful histological visualization and quantification of calcium deposits.

Frequently Asked Questions (FAQs)

Q1: What is the principle of this compound Red S staining?

This compound Red S is an anthraquinone (B42736) dye that binds to calcium through a process called chelation, forming a stable and brightly colored orange-red complex.[1][2][3][4] This reaction allows for the specific visualization and quantification of calcium deposits in cell cultures and tissue sections, making it a valuable tool for studying mineralization in bone and cartilage.[3][5] The resulting precipitate is also birefringent, meaning it can be visualized using polarized light microscopy.[1][6][7]

Q2: Which fixation methods are compatible with this compound Red S staining?

Formalin-based fixatives are most commonly recommended. For cultured cells, 4% paraformaldehyde (PFA) or 10% formalin for 15-30 minutes at room temperature is standard.[8][9][10] For paraffin-embedded tissue sections, neutral buffered formalin or alcoholic formalin are suitable fixatives.[6][7][11] For whole-mount staining of small vertebrates, 95% ethanol (B145695) or a mixture of formalin, Triton X-100, and potassium hydroxide (B78521) can be used.[5][12]

Q3: Is this compound Red S staining specific to calcium?

While widely used for calcium detection, ARS is not strictly specific. It can also form complexes with other elements like magnesium, manganese, barium, strontium, and iron.[1][7] However, these elements typically do not occur in biological samples at high enough concentrations to interfere with the specific detection of calcium deposits.[1][7]

Q4: What is the optimal pH for the this compound Red S staining solution?

The pH of the this compound Red S solution is a critical parameter for successful staining. The recommended pH range is consistently between 4.1 and 4.3.[1][2][6][11][13] Deviation from this range can lead to non-specific staining or a complete lack of signal. It is crucial to adjust the pH carefully and verify it before use, especially if the solution is more than a month old.[1][6][13]

Q5: Can this compound Red S staining be quantified?

Yes, the staining can be quantified to measure the extent of mineralization.[1] The most common method involves extracting the bound dye from the stained sample using a solvent, typically 10% acetic acid or 10% cetylpyridinium (B1207926) chloride.[1][5][8] The absorbance of the extracted dye is then measured spectrophotometrically, usually at a wavelength of 405-550 nm.[1][8][13] This absorbance value is directly proportional to the amount of calcium deposited.[4]

Troubleshooting Guide

This section addresses specific issues that may arise during the this compound Red S staining procedure and offers potential causes and solutions.

Issue Potential Cause Recommended Solution
Weak or No Staining Insufficient Mineralization: The cells may not have produced enough calcium deposits for detection.Extend the culture time to allow for more mineralization.[8] Consider adding supplements like calcium chloride to the culture medium to enhance mineralization.[13][14][15]
Incorrect pH of Staining Solution: A pH outside the optimal 4.1-4.3 range can lead to a lack of signal.[13]Prepare the staining solution fresh or verify and adjust the pH of your stock solution before each use.[13]
Expired or Improperly Stored Dye: The this compound Red S powder or solution may have degraded over time.[1][13]Use a fresh bottle of this compound Red S powder from a reliable source and store the staining solution protected from light.[13]
Loss of Calcium Deposits: Calcium deposits may be lost during fixation or washing steps.Handle samples gently during all washing steps to avoid detaching cells or disrupting the mineralized matrix.[9][13]
Reagent Contamination: Reagents contaminated with chelating agents (e.g., EDTA) can interfere with staining.Ensure all reagents and solutions are free of chelating agents.[16]
High Background/Non-Specific Staining Incorrect pH of Staining Solution: A pH outside the optimal 4.1-4.3 range can cause non-specific binding.[1][2][13]Prepare the staining solution fresh or verify the pH of your stock solution before use.[2][13]
Inadequate Washing: Insufficient washing after staining can leave unbound dye, resulting in high background.[8][13]Increase the number and duration of washing steps with distilled water or PBS until the wash solution is clear.[2][13]
Overstaining: Incubating the sample in the ARS solution for too long can lead to excessive, non-specific staining.[2][13]Optimize the staining time; for many cell culture applications, 20-30 minutes is sufficient.[2][13] Monitor the staining progress microscopically to determine the ideal endpoint.[13]
Cell Overgrowth or Necrosis: In cell culture experiments, over-confluent or necrotic areas can trap the stain, leading to false-positive results.[2][13]Ensure cells are healthy and not overly dense at the time of fixation.[2][13]
Uneven Staining or Precipitates Uneven Fixation: If the fixative does not cover the entire sample uniformly, it can lead to patchy staining.Ensure the entire cell monolayer is completely covered with the fixative during fixation.[1]
Sample Drying: Allowing the sample to dry out at any stage can cause uneven staining.Keep the sample covered in liquid (e.g., PBS) to prevent drying, especially after washing steps.[2]
Unfiltered Staining Solution: The ARS solution may contain undissolved particles that precipitate onto the sample.[1]Filter the this compound Red S staining solution through a 0.22 µm filter before use, especially for cell culture applications.[8]

Experimental Protocols

This compound Red S Staining of Cultured Cells

This protocol is a general guideline for staining adherent cells in a multi-well plate format.

Materials:

  • Phosphate-Buffered Saline (PBS)

  • 4% Paraformaldehyde (PFA) or 10% Formalin

  • This compound Red S Staining Solution (2% w/v, pH 4.1-4.3)

  • Distilled water (diH₂O)

Procedure:

  • Aspirate Medium: Carefully aspirate the culture medium from the wells.[1]

  • Wash: Gently wash the cells twice with PBS.[8][13]

  • Fixation: Add the fixative (4% PFA or 10% formalin) to each well and incubate for 15-30 minutes at room temperature.[8][9]

  • Rinse: Carefully remove the fixative and rinse the wells twice with an excess of deionized water.[1] Be gentle to avoid detaching the cells.[1]

  • Staining: Add a sufficient volume of the 2% this compound Red S staining solution to completely cover the cell monolayer. Incubate for 20-30 minutes at room temperature in the dark.[2][8]

  • Wash: Aspirate the staining solution and wash the cells 3-5 times with deionized water, or until the wash water is clear.[2][8]

  • Visualization: Add a small amount of PBS or deionized water to the wells to prevent the cells from drying out and visualize the stained mineralized nodules under a bright-field microscope.[2][8]

Quantification of this compound Red S Staining

This protocol describes the extraction and colorimetric quantification of the stain.

Materials:

  • 10% Acetic Acid or 10% Cetylpyridinium Chloride

  • 10% Ammonium (B1175870) Hydroxide (for acetic acid extraction)

  • Microcentrifuge tubes

  • 96-well plate

  • Spectrophotometer

Procedure:

  • Extraction: After the final wash of the staining procedure, add 1 mL of 10% acetic acid (or 10% cetylpyridinium chloride) to each well.[8]

  • Incubation: Incubate for 15-30 minutes at room temperature with shaking to dissolve the calcium-ARS complex.[5][8]

  • Transfer: Transfer the cell slurry to a microcentrifuge tube.[5][8]

  • Centrifugation: Centrifuge at 12,000 rpm for 10 minutes to pellet the debris.[8]

  • Neutralization (if using acetic acid): Transfer the supernatant to a new tube and neutralize with 10% ammonium hydroxide until the pH is between 4.1 and 4.5.[17][18]

  • Measurement: Transfer the neutralized supernatant to a 96-well plate and measure the absorbance at 405-550 nm using a spectrophotometer.[8][13][17]

Visualizations

Experimental Workflow for this compound Red S Staining

AlizarinRedS_Workflow start Start: Cultured Cells or Tissue Sections wash1 Wash with PBS start->wash1 fixation Fixation (e.g., 4% PFA) wash1->fixation wash2 Wash with diH₂O fixation->wash2 staining Staining with This compound Red S (pH 4.1-4.3) wash2->staining wash3 Wash with diH₂O staining->wash3 visualize Qualitative Analysis: Microscopy wash3->visualize extraction Extraction (e.g., Acetic Acid) wash3->extraction Optional quantify Quantitative Analysis: Spectrophotometry (405-550 nm) extraction->quantify Osteogenic_Pathways cluster_wnt Wnt Signaling cluster_bmp BMP Signaling wnt Wnt Ligands beta_catenin β-catenin Stabilization wnt->beta_catenin runx2_wnt RUNX2 Expression beta_catenin->runx2_wnt mineralization Extracellular Matrix Mineralization (Detected by this compound Red S) runx2_wnt->mineralization bmp BMPs smad SMAD 1/5/8 Phosphorylation bmp->smad runx2_bmp RUNX2 Expression smad->runx2_bmp runx2_bmp->mineralization

References

Artifacts in Alizarin Red S staining of paraffin sections.

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for Alizarin Red S Staining. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot common artifacts and issues encountered when staining paraffin (B1166041) sections with this compound Red S.

Frequently Asked Questions (FAQs)

Q1: What is the principle of this compound Red S staining?

This compound Red S is an anthraquinone (B42736) dye that binds to calcium through a process called chelation, forming a stable, orange-red complex.[1][2][3][4] This reaction allows for the visualization of calcium deposits in tissue sections. The resulting calcium-alizarin complex is also birefringent, meaning it can be visualized using polarized light microscopy.[1][2]

Q2: How specific is this compound Red S for calcium?

While widely used for detecting calcium, the staining is not strictly specific. This compound Red S can also form complexes with other elements like magnesium, manganese, barium, strontium, and iron.[2] However, these elements typically do not occur in biological samples at concentrations high enough to interfere with the specific detection of calcium.[2]

Q3: What is the most critical parameter for successful this compound Red S staining?

The pH of the this compound Red S staining solution is a critical factor. The recommended optimal pH range is consistently between 4.1 and 4.3.[1][2][3][4][5][6] A pH outside this range can lead to non-specific background staining or a complete lack of signal.[1][5] It is crucial to verify the pH before use, especially if the solution is more than a month old.[2][5]

Q4: Can this compound Red S staining be quantified?

Yes, the staining can be quantified to measure the extent of mineralization. A common method involves extracting the bound dye from the stained sample using a solvent, such as 10% acetic acid or 10% cetylpyridinium (B1207926) chloride.[1][6][7] The absorbance of the extracted dye is then measured using a spectrophotometer, typically at a wavelength between 405 and 550 nm.[1][7]

Troubleshooting Guides for Paraffin Sections

This section addresses specific issues that may arise during the staining of paraffin-embedded tissue sections, offering potential causes and solutions.

Issue 1: High Background or Non-Specific Staining

Question: My entire tissue section has a red or pink background, obscuring the specific calcium deposits. What went wrong?

Potential Cause Recommended Solution
Incorrect pH of Staining Solution The pH is critical and should be between 4.1 and 4.3.[1][4][5] A higher or lower pH can cause non-specific binding. Prepare the solution fresh or verify the pH of your stock solution before each use.[3][5]
Overstaining Incubating the slides in the this compound Red S solution for too long can lead to excessive background signal.[1][4] Optimize staining time by checking the reaction microscopically, which can be as short as 30 seconds to 5 minutes.[2][3]
Inadequate Rinsing/Washing Insufficient rinsing after staining can leave unbound dye on the tissue. Increase the number and duration of washing steps with distilled water until the wash solution is clear.[4][5]
Contaminated Reagents Reagents or glassware may be contaminated with microbes or chemicals.[8] Ensure all glassware is thoroughly cleaned, and use fresh, high-quality reagents.[8]
Issue 2: Weak or No Staining

Question: I expected to see calcium mineralization, but my sections show very little or no orange-red color. Why is this happening?

Potential Cause Recommended Solution
Loss of Calcium During Processing Fixatives containing acid can dissolve calcium from the tissue.[9] Use neutral buffered formalin or alcoholic formalin for fixation.[2][3] Prolonged fixation may also contribute to calcium loss.[10]
Incorrect pH of Staining Solution A pH outside the optimal 4.1-4.3 range can lead to a complete lack of signal.[5] Verify and adjust the pH of the staining solution.[6]
Expired or Improperly Stored Dye The this compound Red S powder or solution may have degraded over time.[1] Use a fresh bottle of dye or prepare a fresh staining solution.[6] Store the solution at 4°C, protected from light, and use within one month for best results.[7]
Inadequate Dehydration/Clearing Incomplete tissue processing can result in poor infiltration of paraffin wax, leading to sections that are too soft and may disintegrate or stain poorly.[11] Ensure processing schedules are optimized for the tissue type and size.[11]
Issue 3: Uneven Staining and Precipitates

Question: The staining on my slide is patchy, or I see small, needle-like red precipitates. What is the cause?

Potential Cause Recommended Solution
Unfiltered Staining Solution The this compound Red S solution may contain undissolved particles that precipitate onto the tissue section.[1] Filter the staining solution before use to remove any impurities.[10]
Tissue Detachment Sections may be detaching from the slide during washing or staining. Use positively charged slides to ensure better tissue adhesion.[8]
Processing Artifacts Over-dehydration during tissue processing can cause the tissue to become brittle and shrink, creating a "parched earth" artifact that stains unevenly.[11] Optimize processing times and temperatures.[11]
Uneven Section Thickness Variations in section thickness from the microtome can lead to uneven staining. Ensure the microtome is properly maintained and the blade is sharp.[12]
Issue 4: Staining Color is Incorrect

Question: My stain is appearing yellow instead of the expected orange-red. What does this mean?

Potential Cause Recommended Solution
pH is Too Acidic This compound Red S acts as a pH indicator and will appear yellow at a more acidic pH, below the optimal range.[13] The presence of a yellow color almost always indicates an issue with the pH.[13]
No Calcium Present If there is no calcium present in the tissue, the staining may also appear yellow.[13]
pH Adjustment The pH must be precisely controlled and adjusted to 4.1-4.3 using a dilute solution of ammonium (B1175870) hydroxide (B78521).[13]

Experimental Protocols

Preparation of 2% this compound Red S Staining Solution (pH 4.1-4.3)
  • Dissolve Dye: Dissolve 2 grams of this compound Red S powder in 100 mL of distilled water to create a 2% (w/v) solution.[4][7]

  • Mix Thoroughly: Stir the solution until the powder is completely dissolved.[4]

  • Adjust pH: Carefully adjust the pH of the solution to between 4.1 and 4.3 using 10% ammonium hydroxide or 0.1% hydrochloric acid.[2][4][7] Use a pH meter for accuracy. The pH is a critical step.[2][9]

  • Storage: Store the solution at 4°C, protected from light. For best results, use a freshly prepared solution or one that is less than a month old.[2][7]

This compound Red S Staining Protocol for Paraffin Sections
  • Deparaffinization and Rehydration: Deparaffinize slides through xylene and a graded series of ethanol (B145695) to distilled water.[2][9]

  • Staining: Immerse slides in the this compound Red S solution for 30 seconds to 5 minutes.[2][3] Monitor the staining progress microscopically to determine the optimal endpoint, when calcium deposits appear as an orange-red color.[3]

  • Blotting: Shake off excess dye and gently blot the sections.[2][3]

  • Dehydration: Dehydrate the sections quickly in acetone (B3395972) (20 dips), followed by an acetone-xylene (1:1) solution (20 dips).[2][3]

  • Clearing and Mounting: Clear the sections in xylene and mount with a synthetic resinous mounting medium.[2][3][9]

Expected Results:

  • Calcium Deposits: Orange to red[9]

Visualizations

AlizarinRedS_Workflow start Paraffin Section on Slide deparaffinize Deparaffinize & Rehydrate (Xylene -> Graded Ethanol -> dH2O) start->deparaffinize stain Stain with this compound Red S (pH 4.1-4.3) for 30s - 5min deparaffinize->stain blot Blot Excess Dye stain->blot dehydrate Dehydrate (Acetone -> Acetone/Xylene) blot->dehydrate clear Clear in Xylene dehydrate->clear mount Mount with Resinous Medium clear->mount end Microscopic Examination mount->end

Caption: Experimental workflow for this compound Red S staining of paraffin sections.

Troubleshooting_Tree start Observed Problem high_bg High Background / Non-Specific start->high_bg weak_stain Weak or No Staining start->weak_stain uneven_stain Uneven Staining / Precipitates start->uneven_stain cause_bg_ph Incorrect pH? high_bg->cause_bg_ph Cause cause_bg_wash Inadequate Washing? high_bg->cause_bg_wash Cause cause_bg_time Overstaining? high_bg->cause_bg_time Cause cause_weak_ph Incorrect pH? weak_stain->cause_weak_ph Cause cause_weak_dye Expired Dye? weak_stain->cause_weak_dye Cause cause_weak_ca Calcium Loss? weak_stain->cause_weak_ca Cause cause_uneven_filter Unfiltered Stain? uneven_stain->cause_uneven_filter Cause cause_uneven_detach Tissue Detachment? uneven_stain->cause_uneven_detach Cause sol_ph Solution: Adjust pH to 4.1-4.3 cause_bg_ph->sol_ph sol_wash Solution: Increase Wash Steps cause_bg_wash->sol_wash sol_time Solution: Optimize Staining Time cause_bg_time->sol_time cause_weak_ph->sol_ph sol_dye Solution: Use Fresh Dye cause_weak_dye->sol_dye sol_ca Solution: Use Neutral Fixative cause_weak_ca->sol_ca sol_filter Solution: Filter Staining Solution cause_uneven_filter->sol_filter sol_detach Solution: Use Charged Slides cause_uneven_detach->sol_detach

Caption: Decision tree for troubleshooting this compound Red S staining artifacts.

References

Technical Support Center: Alizarin Red S Staining for Calcium

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals improve the specificity of Alizarin Red S (ARS) staining for calcium in their experiments.

Frequently Asked Questions (FAQs)

Q1: What is the principle behind this compound Red S staining for calcium?

This compound Red S is an anthraquinone (B42736) dye that binds to calcium through a process called chelation, forming a visible orange-red complex. This interaction allows for the visualization and quantification of calcium deposits in cell cultures and tissue sections, which is particularly useful for studying mineralization in osteogenesis and bone-related research.[1][2]

Q2: Is this compound Red S staining exclusively specific to calcium?

While widely used for calcium detection, ARS is not strictly specific. The dye can also form complexes with other elements such as magnesium, manganese, barium, strontium, and iron.[3][4] However, in most biological samples, these elements are not present at concentrations high enough to interfere with the specific detection of calcium deposits.[3][4]

Q3: What is the most critical factor for ensuring the specificity of this compound Red S staining?

The pH of the this compound Red S staining solution is the most critical parameter for achieving specific staining.[3][5][6][7] The recommended pH range is consistently between 4.1 and 4.3.[3][4][5][6][7] Deviating from this pH range can lead to non-specific binding or a complete loss of signal.[3][6] It is crucial to verify the pH of the solution before each use, especially for solutions older than a month.[3][4]

Q4: Can this compound Red S staining be quantified?

Yes, the staining can be quantified to measure the extent of mineralization.[3] A common method involves extracting the bound dye from the stained sample using a solvent, typically 10% acetic acid or 10% cetylpyridinium (B1207926) chloride.[3][6] The absorbance of the extracted dye is then measured spectrophotometrically, usually at a wavelength of 405-550 nm.[3]

Troubleshooting Guide

Issue 1: High Background or Non-Specific Staining

Appearance: The entire well, dish, or tissue section is stained red, not just the mineralized nodules or areas of calcification.[3]

Potential Cause Recommended Solution
Incorrect pH of Staining Solution Prepare a fresh staining solution and carefully adjust the pH to the optimal range of 4.1-4.3 using dilute ammonium (B1175870) hydroxide (B78521) or hydrochloric acid.[3][5][6]
Over-staining Reduce the incubation time with the ARS solution. For many cell culture applications, 20-30 minutes is sufficient.[5] Monitor the staining progress microscopically to determine the optimal endpoint.[4][5]
Inadequate Washing Increase the number and duration of washing steps with distilled water after staining to thoroughly remove unbound dye.[3][6] Gentle agitation during washing can also be beneficial.[3]
Cell Overgrowth or Necrosis Ensure that cell cultures are healthy and not overly confluent at the time of fixation, as necrotic areas can trap the stain.[5]
Issue 2: Weak or No Staining

Appearance: Little to no red color is observed in areas where mineralization is expected.[3]

Potential Cause Recommended Solution
Insufficient Mineralization Extend the culture period in the differentiation medium to allow for more robust mineralization.[6] Consider supplementing the osteogenic differentiation medium with calcium chloride (e.g., 2.5 mM, 5 mM, or 10 mM) to enhance the mineralization capacity of the cells.[6][8][9]
Incorrect pH of Staining Solution Verify that the pH of the staining solution is within the 4.1-4.3 range.[6]
Expired or Improperly Stored Dye Use a fresh this compound Red S solution. The powder and solution can degrade over time.[3]
Loss of Calcium Deposits Handle samples gently during fixation and washing to avoid detaching the mineralized matrix.[6][10] Avoid using fixatives containing acids, as they can leach calcium from the tissue.[11]
Presence of Chelating Agents Ensure that all reagents are free of chelating agents like EDTA, which can interfere with calcium availability.[6]
Issue 3: Uneven Staining or Precipitates

Appearance: The staining is patchy, or there are small, needle-like red precipitates on the sample.[3]

Potential Cause Recommended Solution
Unfiltered Staining Solution Filter the this compound Red S solution through a 0.22 µm filter before use to remove any undissolved particles.[2]
Incomplete Fixation Ensure that the entire cell monolayer is completely covered with the fixative (e.g., 10% formalin).[3]
Incomplete Removal of Solutions Aspirate all liquids completely between each step of the protocol.[6]

Experimental Protocols

Protocol 1: this compound Red S Staining of Cultured Cells (6-Well Plate)
  • Aspirate Medium: Carefully remove the culture medium from the wells.

  • Rinse: Gently wash the cells twice with an excess of deionized water.[3] Be careful to avoid detaching the cell layer.[3]

  • Fixation: Add 1-2 mL of 4% paraformaldehyde (or 10% formalin) to each well and fix for 15-30 minutes at room temperature.[2][10]

  • Rinse: Carefully aspirate the fixative and rinse the wells twice with an excess of deionized water.[3]

  • Staining: Add a sufficient volume of 2% this compound Red S solution (pH 4.1-4.3) to completely cover the cell monolayer. Incubate at room temperature for 20-30 minutes, protected from light.[2][5]

  • Wash: Remove the staining solution and wash the cells 3-5 times with deionized water, or until the wash water runs clear.[5]

  • Visualization: Add a small amount of PBS or deionized water to prevent the cells from drying out and visualize the orange-red calcium deposits under a bright-field microscope.[5]

Protocol 2: Quantification of Mineralization
  • Dye Extraction: After the final wash of the staining protocol, add 1 mL of 10% acetic acid or 10% cetylpyridinium chloride to each stained well.[3][2]

  • Incubation: Incubate for 15-30 minutes at room temperature with shaking to extract the bound dye.[2]

  • Sample Collection: Transfer the extract to a microcentrifuge tube.

  • Centrifugation: Centrifuge at 12,000 rpm for 10 minutes to pellet any cell debris.[2]

  • Absorbance Measurement: Transfer the supernatant to a new tube or a 96-well plate and measure the absorbance at 405-550 nm using a spectrophotometer.[3][2]

Visualizations

AlizarinRedS_Workflow This compound Red S Staining Workflow cluster_prep Sample Preparation cluster_stain Staining cluster_wash Washing cluster_analysis Analysis A 1. Aspirate Culture Medium B 2. Rinse with DI Water A->B C 3. Fix with 4% PFA B->C D 4. Rinse with DI Water C->D E 5. Add ARS Solution (pH 4.1-4.3) D->E F 6. Incubate 20-30 min E->F G 7. Remove ARS Solution F->G H 8. Wash 3-5x with DI Water G->H I 9. Visualize with Microscope H->I J 10. (Optional) Quantify via Extraction I->J

Caption: Experimental workflow for this compound Red S staining of cultured cells.

Troubleshooting_Logic Troubleshooting this compound Red S Staining cluster_high_bg High Background cluster_no_stain Weak/No Staining Start Staining Issue Observed HighBG Non-Specific Staining Start->HighBG NoStain Weak or No Staining Start->NoStain pH_check Check pH of ARS Solution (Is it 4.1-4.3?) HighBG->pH_check Cause? Time_check Check Staining Time (Is it >30 min?) pH_check->Time_check Yes pH_sol Adjust pH / Remake Solution pH_check->pH_sol No Wash_check Review Wash Steps (Were they sufficient?) Time_check->Wash_check No Time_sol Reduce Incubation Time Time_check->Time_sol Yes Wash_sol Increase Wash Steps/Duration Wash_check->Wash_sol No Mineral_check Sufficient Mineralization? NoStain->Mineral_check Cause? Reagent_check Reagents Expired/Contaminated? Mineral_check->Reagent_check Yes Mineral_sol Extend Culture / Add CaCl2 Mineral_check->Mineral_sol No Reagent_sol Use Fresh Reagents Reagent_check->Reagent_sol Yes

Caption: A decision tree for troubleshooting common this compound Red S staining issues.

References

Cell lifting and detachment after Alizarin Red S staining.

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance for common issues encountered during Alizarin Red S (ARS) staining, with a specific focus on cell lifting and detachment.

Frequently Asked Questions (FAQs)

Q1: What is this compound Red S and how does it work?

This compound Red S is an anthraquinone (B42736) dye used in histological staining to detect the presence of calcium deposits in cell cultures and tissue sections.[1][2][3] The underlying principle involves a chemical reaction known as chelation, where the ARS molecule selectively binds to calcium ions (Ca²⁺) to form a stable, insoluble orange-red complex.[1][4] This makes it an invaluable tool for assessing mineralization, a key process in osteogenesis (bone formation).[1]

Q2: My cell layer is detaching or peeling off after this compound Red S staining. What are the common causes?

Cell detachment after ARS staining is a frequent issue that can compromise experimental results. The most common causes include:

  • Vigorous Washing: Excessive force during washing steps can dislodge the cell layer, especially if mineralization is not robust.[5]

  • Insufficient Mineralization: If cells have not deposited a sufficient amount of calcium, the extracellular matrix may be too weak to withstand the staining and washing procedures.[6][7][8]

  • Over-confluency: When cells become too confluent before differentiation is induced, they can begin to retract and peel off, particularly after heavy mineralization.[9]

  • Improper Fixation: Using a fixative that contains calcium or inadequate fixation can lead to poor cell adherence.[3]

  • Sub-optimal Culture Conditions: Factors like premature staining before nodules are visible can lead to weak attachment.[10]

Q3: How can I prevent my cells from detaching during the this compound Red S protocol?

To minimize cell lifting, consider the following preventative measures:

  • Gentle Handling: Be extremely gentle during all washing and solution-changing steps.[5][10] Avoid directing pipette streams directly onto the cell layer.

  • Optimize Mineralization: Ensure sufficient time for mineralization to occur. Extending the culture period in osteogenic differentiation medium can result in a more robust mineralized matrix.[6][7] You can also consider supplementing the culture medium with calcium chloride to enhance mineralization.[11][12][13]

  • Proper Confluency: Initiate osteogenic differentiation when mesenchymal stem cells (MSCs) are approximately 95-98% confluent to avoid issues related to over-confluency.[9]

  • Use Appropriate Fixatives: Neutral buffered formalin or alcoholic formalin are commonly recommended.[14]

  • Pre-coat Cultureware: Using collagen or other suitable substrates to coat the culture plates can improve cell adhesion.[9]

Troubleshooting Guide

This guide provides a systematic approach to troubleshooting cell detachment and other common problems during this compound Red S staining.

Issue 1: Cell Layer Detaches or Peels Off
Possible Cause Suggested Solution
Vigorous Washing Wash cells gently by adding PBS or distilled water to the side of the well instead of directly onto the cells.[5][10] Increase the number of gentle washes rather than the force of a single wash.
Insufficient Mineralization Extend the culture time in osteogenic differentiation medium.[6][7] Consider adding supplemental calcium chloride (e.g., 2.5 mM, 5 mM, or 10 mM) to the medium to enhance mineralization.[11][12][13]
Over-confluency of Cells Seed cells at a density that allows them to reach 95-98% confluency just before inducing differentiation.[9]
Improper Fixation Use 4% paraformaldehyde or 10% neutral buffered formalin for fixation.[2][4][10] Ensure the entire cell monolayer is covered with the fixative.
Premature Staining Wait until calcified nodules are clearly visible under a microscope before proceeding with staining.[10]
Issue 2: Weak or No Staining
Possible Cause Suggested Solution
Insufficient Mineralization As mentioned above, extend the culture period or supplement the medium with calcium chloride.[7][11][12][13]
Incorrect pH of Staining Solution The optimal pH for the this compound Red S solution is critical and should be between 4.1 and 4.3.[4][7][14] Verify and adjust the pH if necessary.
Expired or Degraded Staining Solution Prepare a fresh this compound Red S solution. The powder and solution should be stored properly, protected from light.[6][7]
Loss of Calcium Deposits Handle samples gently during all fixation and washing steps to prevent the loss of mineralized nodules.[7][10]
Issue 3: High Background Staining
Possible Cause Suggested Solution
Inadequate Washing Increase the number and duration of washing steps with distilled water after staining until the wash water is clear.[4][6][7]
Staining Solution Concentration Too High Prepare a fresh staining solution at the recommended concentration, typically 2% (w/v).[7]
Incorrect pH of Staining Solution A pH outside the optimal 4.1-4.3 range can lead to non-specific binding.[6][7]

Experimental Protocols

Standard this compound Red S Staining Protocol (for 6-well plate)
  • Cell Culture and Differentiation: Culture cells in osteogenic differentiation medium for the desired period (typically 14-28 days), replacing the medium every 2-3 days.[6]

  • Washing: Carefully aspirate the culture medium and gently wash the cell monolayer twice with Phosphate-Buffered Saline (PBS).[2][8]

  • Fixation: Add 1 mL of 4% paraformaldehyde or 10% neutral buffered formalin to each well and fix for 15-30 minutes at room temperature.[2][6][8][10]

  • Post-Fixation Wash: Gently remove the fixative and wash the cells 2-3 times with deionized water. Be careful to avoid detaching the cells.[8][10]

  • Staining: Add 1-2 mL of 2% this compound Red S solution (pH 4.1-4.3) to each well, ensuring the cell monolayer is completely covered.[2][10] Incubate for 20-45 minutes at room temperature.[4][8]

  • Post-Staining Wash: Remove the staining solution and wash the cell monolayer 3-5 times with deionized water until the wash water is clear.[2][4][8]

  • Visualization: Add PBS to the wells to prevent drying and visualize the stained calcium deposits, which will appear as an orange-red color, under a bright-field microscope.[7][8]

Quantitative Analysis of Mineralization
  • After imaging, the bound this compound Red S stain can be eluted for quantification.

  • Add 1 mL of 10% acetic acid or 10% cetylpyridinium (B1207926) chloride to each well.[4][10]

  • Incubate for 15-30 minutes at room temperature with shaking to dissolve the stain.[4]

  • Transfer the solution to a microcentrifuge tube and centrifuge to pellet any cell debris.

  • Measure the absorbance of the supernatant at a wavelength of 405 nm or 562 nm.[7][10]

Data Presentation

Table 1: Recommended Reagent Concentrations and Incubation Times
Parameter Recommendation Reference
This compound Red S Concentration 2% (w/v)[4][7]
This compound Red S Solution pH 4.1 - 4.3[4][7][14]
Fixative 4% Paraformaldehyde or 10% Neutral Buffered Formalin[2][4][10]
Fixation Time 15 - 30 minutes[2][4][8][10]
Staining Incubation Time 20 - 45 minutes[4][8]
Quantification Eluent 10% Acetic Acid or 10% Cetylpyridinium Chloride[4][10]

Visualizations

Troubleshooting Workflow for Cell Detachment

G start Start: Cell Layer Detachment Observed check_washing Review Washing Technique start->check_washing check_mineralization Assess Mineralization Level start->check_mineralization check_confluency Evaluate Cell Confluency at Differentiation Start start->check_confluency check_fixation Verify Fixation Protocol start->check_fixation sol_washing Implement Gentle Washing (e.g., side of well) check_washing->sol_washing Is washing vigorous? sol_mineralization Extend Culture Time or Add Supplemental Calcium check_mineralization->sol_mineralization Is mineralization low? sol_confluency Optimize Seeding Density for ~95% Confluency check_confluency->sol_confluency Were cells over-confluent? sol_fixation Use Recommended Fixative (e.g., 4% PFA) check_fixation->sol_fixation Is fixation protocol incorrect? end Problem Resolved sol_washing->end sol_mineralization->end sol_confluency->end sol_fixation->end

A troubleshooting workflow for cell detachment during this compound Red S staining.

This compound Red S Staining and Quantification Workflow

G cluster_staining Staining Procedure cluster_quantification Quantification wash1 1. Wash with PBS fix 2. Fix with 4% PFA wash1->fix wash2 3. Wash with dH2O fix->wash2 stain 4. Stain with this compound Red S (pH 4.1-4.3) wash2->stain wash3 5. Wash with dH2O stain->wash3 visualize 6. Visualize under Microscope wash3->visualize elute 7. Elute Stain visualize->elute Optional Next Step measure 8. Measure Absorbance elute->measure

References

Validation & Comparative

A Head-to-Head Comparison: Alizarin Red S vs. von Kossa Staining for Mineralization Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals investigating osteogenesis and mineralization, selecting the appropriate staining method is a critical decision that can significantly impact experimental outcomes. Alizarin Red S and von Kossa staining are two of the most established and widely utilized techniques for detecting mineral deposition in cell cultures and tissue sections. While both serve as indicators of mineralization, they operate on different principles, offering distinct advantages and limitations. This guide provides an objective comparison of their performance, supported by experimental data and detailed protocols, to aid in the selection of the most suitable method for your research needs.

Principle of Detection: A Tale of Two Targets

The fundamental difference between this compound Red S and von Kossa staining lies in their target molecules. This compound Red S is a dye that specifically chelates calcium ions, forming a bright orange-red complex. This direct interaction with calcium makes it a highly specific indicator of calcification.

In contrast, the von Kossa method is an indirect staining technique. It relies on a chemical reaction where silver ions from a silver nitrate (B79036) solution react with phosphate (B84403), carbonate, and oxalate (B1200264) anions present in the mineralized matrix. This reaction forms silver salts, which are then reduced to black metallic silver deposits upon exposure to light. Therefore, von Kossa staining identifies the anionic components of mineral deposits, not the calcium itself.[1]

Performance Comparison at a Glance

To facilitate a clear understanding of the key differences, the following table summarizes the performance characteristics of this compound Red S and von Kossa staining.

FeatureThis compound Red Svon Kossa
Target Calcium ions (Ca²⁺)Phosphate (PO₄³⁻), Carbonate (CO₃²⁻), Oxalate anions
Specificity High for calciumIndirect; can react with other anions
Sensitivity Good for detecting early to late-stage mineralizationMay be less sensitive for very early mineral deposits
Staining Result Orange-red precipitateBlack/brown-black precipitate
Quantification Readily quantifiable via colorimetric methods after extractionQuantification is less common and can be more complex
Protocol Complexity Relatively simple and rapidMore steps involved, including light exposure
Potential Artifacts Non-specific staining at high pH or with certain fixativesNon-specific silver reduction by other tissue components

Experimental Data Insights

While direct head-to-head quantitative comparisons in single studies are not abundant, the existing literature provides valuable insights. For instance, studies comparing mineralization in different cell lines have shown that both stains can effectively identify mineralizing cultures. One study demonstrated that in MG63 and hFOB osteosarcoma cells, both this compound Red S and von Kossa staining successfully identified mineralization, whereas non-mineralizing cell lines were negative with both methods.[2] This suggests that for robust mineralization, both techniques provide concordant qualitative results.

However, for early-stage mineralization, some studies suggest that von Kossa staining might be more effective at detecting phosphate deposits.[3] Conversely, the direct binding of this compound Red S to calcium is often considered a more direct and specific measure of calcification.[1] The quantification of this compound Red S is a significant advantage, allowing for a more objective assessment of the extent of mineralization. This is typically achieved by extracting the bound dye and measuring its absorbance.[2]

Visualizing the Process: Experimental Workflows

To illustrate the procedural differences, the following diagrams outline the experimental workflows for both this compound Red S and von Kossa staining.

This compound Red S Staining Workflow

AlizarinRedS_Workflow start Start: Sample Preparation fixation Fixation (e.g., 4% Paraformaldehyde) start->fixation wash1 Wash (e.g., PBS or dH₂O) fixation->wash1 staining This compound Red S Staining (pH 4.1-4.3) wash1->staining wash2 Wash (Remove excess stain) staining->wash2 visualization Visualization (Microscopy) wash2->visualization quantification Optional: Quantification (Dye Extraction & Absorbance) visualization->quantification end End quantification->end VonKossa_Workflow start Start: Sample Preparation fixation Fixation (e.g., Formalin or Methanol) start->fixation wash1 Wash (Distilled H₂O) fixation->wash1 silver_incubation Silver Nitrate Incubation wash1->silver_incubation light_exposure Light Exposure (UV or bright light) silver_incubation->light_exposure wash2 Wash (Distilled H₂O) light_exposure->wash2 thiosulfate Sodium Thiosulfate (Remove unreacted silver) wash2->thiosulfate wash3 Wash (Distilled H₂O) thiosulfate->wash3 counterstain Counterstain (e.g., Nuclear Fast Red) wash3->counterstain dehydration_mounting Dehydration & Mounting counterstain->dehydration_mounting visualization Visualization (Microscopy) dehydration_mounting->visualization end End visualization->end Osteogenesis_Pathways cluster_ligands Ligands cluster_receptors Receptors cluster_intracellular Intracellular Signaling cluster_transcription Transcription Factors cluster_outcome Cellular Outcome Wnt Wnt Frizzled_LRP Frizzled/LRP5/6 Wnt->Frizzled_LRP BMP BMP BMPR BMPR BMP->BMPR FGF FGF FGFR FGFR FGF->FGFR Beta_Catenin β-catenin Frizzled_LRP->Beta_Catenin SMADs SMADs BMPR->SMADs MAPK MAPK FGFR->MAPK Runx2_Osterix Runx2/Osterix Beta_Catenin->Runx2_Osterix SMADs->Runx2_Osterix MAPK->Runx2_Osterix Osteogenic_Differentiation Osteogenic Differentiation Runx2_Osterix->Osteogenic_Differentiation Mineralization Mineralization Osteogenic_Differentiation->Mineralization

References

A Brighter Future for Histology: Lightfast Alternatives to Alizarin Crimson

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the long-term integrity of stained histological samples is paramount. Alizarin Crimson, a traditional red stain, is known for its poor lightfastness, leading to fading and potential misinterpretation of results over time. This guide provides a comprehensive comparison of modern, lightfast alternatives that offer superior permanence for archival and quantitative studies.

The fugitive nature of this compound Crimson (Pigment Red 83) poses a significant challenge for studies requiring long-term specimen preservation and repeated analysis. Exposure to light, a common occurrence in laboratory settings, can lead to a rapid loss of color, compromising the diagnostic and research value of histological slides. In response to this, a range of synthetic organic pigments, initially developed for the automotive and art industries, present viable and robust alternatives. This guide details the properties and performance of promising substitutes, including Nuclear Fast Red, Anthraquinone Red, Perylene Reds, and Quinacridone pigments, and provides a framework for their evaluation.

Comparative Analysis of this compound Crimson and its Alternatives

The following table summarizes the key performance characteristics of this compound Crimson and its lightfast alternatives. Lightfastness is rated according to the American Society for Testing and Materials (ASTM) D4303 standard, where Category I represents excellent lightfastness and Category III or higher is considered fugitive for archival purposes.

Stain/PigmentPigment IDChemical ClassColorLightfastness Rating (ASTM)Suitability for Histology
This compound CrimsonPR83AnthraquinoneDeep CrimsonIII-IV (Fair to Poor)Traditional nuclear and calcium stain, but fades rapidly.
Nuclear Fast Red CI 60760AnthraquinoneBright RedNot rated by ASTM, but known to be more stable than this compound Crimson.Established histological stain for nuclei.
Anthraquinone Red PR177AnthraquinoneDeep, transparent redI (Excellent)Promising alternative with similar chemistry to this compound.
Perylene Red PR178PeryleneBright, clean redI (Excellent)Excellent lightfastness and color intensity.
Perylene Maroon PR149PeryleneDeep, earthy redI (Excellent)A good color match for this compound Crimson with superior permanence.
Quinacridone Rose PV19QuinacridoneRose-red to violetI (Excellent)High transparency and excellent lightfastness.

In-Depth Look at the Alternatives

Nuclear Fast Red (Kernechtrot) is a well-established red nuclear counterstain in histology and immunohistochemistry.[1][2] It provides a clear red staining of nuclei, offering good contrast with blue, brown, and green chromogens.[3] While not formally rated by ASTM for artistic use, its historical and continued use in laboratories attest to its greater stability compared to this compound Crimson.

Anthraquinone Red (PR177) shares a chemical class with this compound Crimson but has a significantly improved molecular structure that imparts excellent lightfastness (ASTM I).[4] Its deep, transparent red hue makes it a strong candidate for replacing this compound Crimson in applications where color fidelity over time is critical.

Perylene Reds (PR178 and PR149) are a class of high-performance pigments known for their exceptional lightfastness and durability.[5] PR178 offers a bright, clean red, while PR149 (Perylene Maroon) provides a deeper, more earthy red that can be a closer color match to traditional this compound Crimson.[6]

Quinacridone Pigments (e.g., PV19) are renowned for their transparency, high color intensity, and outstanding lightfastness (ASTM I).[7][8] Originally developed for automotive paints, their stability and vibrant color range make them excellent candidates for histological applications where permanence is a priority.[9]

Experimental Protocols

To facilitate the evaluation and adoption of these alternatives, detailed experimental protocols for staining and lightfastness testing are provided below.

Protocol 1: Staining of Formalin-Fixed, Paraffin-Embedded (FFPE) Tissue Sections

This protocol provides a general framework for applying these pigments as histological stains. Optimization of staining times and concentrations may be necessary for specific tissues and applications.

  • Deparaffinization and Rehydration:

    • Immerse slides in two changes of xylene for 5 minutes each.

    • Rehydrate through graded alcohols: 100% ethanol (B145695) (2 changes, 3 minutes each), 95% ethanol (2 minutes), and 70% ethanol (2 minutes).

    • Rinse in distilled water.

  • Staining:

    • For Nuclear Fast Red: Immerse slides in a 0.1% Nuclear Fast Red solution containing 5% aluminum sulfate (B86663) for 5-10 minutes.[10]

    • For Artist Pigment Alternatives (PR177, PR178, PR149, PV19):

      • Prepare a stock solution of the pigment powder in a suitable solvent (e.g., ethanol or distilled water with a dispersant).

      • Dilute the stock solution to a working concentration (e.g., 0.1% - 1.0% w/v). The addition of a mordant like aluminum sulfate may be necessary to facilitate binding to tissue.

      • Immerse slides in the staining solution for 5-20 minutes, with occasional agitation.

  • Washing and Dehydration:

    • Rinse slides in distilled water to remove excess stain.

    • Dehydrate through graded alcohols: 70% ethanol, 95% ethanol, and 100% ethanol (2 changes).

    • Clear in two changes of xylene.

  • Mounting:

    • Coverslip with a permanent mounting medium.

Protocol 2: Accelerated Lightfastness Testing of Stained Slides

This protocol is adapted from the principles of ASTM D4303 for the evaluation of lightfastness in a laboratory setting.

  • Sample Preparation:

    • Prepare multiple identical tissue sections and stain them with this compound Crimson and each of the alternative stains according to Protocol 1.

    • For each stain, designate at least one slide as a control and protect it from all light exposure.

  • Initial Colorimetric Measurement:

    • Using a spectrophotometer or a calibrated digital camera setup, measure the initial color of a defined region of interest on each slide.

    • Record the color data in the CIELAB color space (L, a, b* values).

  • Accelerated Light Exposure:

    • Place the test slides in a light exposure chamber equipped with a xenon arc lamp that simulates daylight filtered through window glass.

    • Expose the slides to a controlled irradiance for a set duration (e.g., equivalent to a total radiant exposure of 1260 MJ/m² as a starting point).[11]

  • Post-Exposure Colorimetric Measurement:

    • After the exposure period, re-measure the CIELAB values of the same regions of interest on the test slides.

  • Data Analysis:

    • Calculate the total color difference (ΔE) for each slide using the formula: ΔE = √[(ΔL)\² + (Δa)\² + (Δb*)\²]

    • A higher ΔE* value indicates a greater degree of fading. Compare the ΔE* values of the alternative stains to that of this compound Crimson.

Visualizing the Workflow

The following diagrams illustrate the experimental workflows for staining and lightfastness testing.

Staining_Workflow cluster_prep Tissue Preparation cluster_staining Staining cluster_post Post-Staining Deparaffinization Deparaffinization (Xylene) Rehydration Rehydration (Graded Alcohols) Deparaffinization->Rehydration Staining Staining with Alternative Pigment Rehydration->Staining Washing Washing (Distilled Water) Staining->Washing Dehydration2 Dehydration (Graded Alcohols) Washing->Dehydration2 Clearing Clearing (Xylene) Dehydration2->Clearing Mounting Mounting Clearing->Mounting

Figure 1. Histological staining workflow.

Lightfastness_Testing_Workflow Start Stained Tissue Slides Initial_Measure Initial Colorimetric Measurement (CIELAB Lab) Start->Initial_Measure Exposure Accelerated Light Exposure (Xenon Arc Lamp) Initial_Measure->Exposure Post_Measure Post-Exposure Colorimetric Measurement Exposure->Post_Measure Analysis Calculate Color Difference (ΔE) and Compare Fading Post_Measure->Analysis End Lightfastness Assessment Analysis->End

Figure 2. Lightfastness testing workflow.

Conclusion

The transition from the fugitive this compound Crimson to modern, lightfast alternatives is a critical step towards ensuring the longevity and reliability of histological data. Pigments such as Nuclear Fast Red, Anthraquinone Red, Perylene Reds, and Quinacridones offer excellent permanence and vibrant coloration, making them superior choices for archival and quantitative studies. By adopting the provided staining and testing protocols, researchers can confidently select and validate a lightfast red stain that meets the rigorous demands of modern scientific inquiry, safeguarding valuable histological specimens for future analysis and discovery.

References

Validating Mineralization: A Comparative Guide to Alizarin Red S Staining and ICP-MS Quantification

Author: BenchChem Technical Support Team. Date: December 2025

For researchers in bone biology, regenerative medicine, and drug development, accurately quantifying mineralization in cell culture is a critical step in assessing osteogenic differentiation. Alizarin Red S (ARS) staining is a widely used method for visualizing calcium deposits, offering a rapid and cost-effective initial assessment. However, for more precise and absolute quantification of mineralization, it is crucial to validate this indirect histochemical stain with a highly sensitive and accurate elemental analysis technique such as Inductively Coupled Plasma Mass Spectrometry (ICP-MS).

Performance Comparison: this compound Red S vs. ICP-MS

The fundamental difference between these two methods lies in what they measure. ARS staining quantifies the amount of dye that chelates to calcium within the extracellular matrix, providing an indirect measure of mineralization. In contrast, ICP-MS directly measures the total elemental calcium content in a sample, offering an absolute and highly sensitive quantification.

FeatureThis compound Red S with SpectrophotometryInductively Coupled Plasma Mass Spectrometry (ICP-MS)
Principle Indirectly quantifies calcium by measuring the absorbance of extracted ARS dye that has chelated with calcium deposits.Directly quantifies the total elemental calcium in a sample by ionizing the atoms and separating them based on their mass-to-charge ratio.
Quantification Relative or semi-quantitative.Absolute and highly quantitative.
Sensitivity Moderate. The acetic acid extraction method is more sensitive than the cetylpyridinium (B1207926) chloride (CPC) method.[1][2]Extremely high, capable of detecting trace elements down to parts-per-trillion levels.
Specificity Specific to calcium, but can be influenced by the morphology and size of mineralized nodules.Highly specific for the target element (calcium).
Sample Prep Staining, dye extraction, and spectrophotometric reading.Cell lysis, acid digestion of the sample.
Throughput High, suitable for multi-well plate formats.Lower, requires serial sample introduction into the instrument.
Cost Relatively low cost for reagents and instrumentation (plate reader).High initial instrument cost and requires specialized facilities and trained personnel.
Advantages Simple, rapid, cost-effective, provides both qualitative (visual) and quantitative data.Gold standard for elemental analysis, extremely sensitive and accurate, can perform multi-element analysis simultaneously.
Limitations Indirect measurement, can be influenced by staining efficiency and dye extraction, less sensitive for weakly mineralized samples.Destructive to the sample, higher cost and complexity, not suitable for in situ analysis.

Experimental Protocols

This compound Red S Staining and Quantification

This protocol is adapted from several sources and describes the more sensitive acetic acid extraction method.[1][3]

Materials:

  • Phosphate-buffered saline (PBS)

  • 4% Paraformaldehyde (PFA) or 10% Formalin

  • This compound Red S staining solution (40 mM, pH 4.1-4.3)

  • 10% Acetic Acid

  • 10% Ammonium (B1175870) Hydroxide (B78521)

  • Microplate reader

Procedure:

  • Cell Fixation:

    • Aspirate the cell culture medium.

    • Gently wash the cells twice with PBS.

    • Fix the cells with 4% PFA or 10% formalin for 15-30 minutes at room temperature.

    • Wash the cells three times with deionized water.

  • Staining:

    • Add the 40 mM ARS solution to each well, ensuring the cell monolayer is completely covered.

    • Incubate at room temperature for 20-30 minutes with gentle shaking.

    • Carefully aspirate the ARS solution and wash the wells four to five times with deionized water to remove unbound dye.

    • At this stage, stained cultures can be imaged using a microscope for qualitative assessment.

  • Quantification:

    • To each well, add 10% acetic acid (e.g., 400 µL for a 24-well plate).

    • Incubate for 30 minutes at room temperature with shaking to elute the stain.

    • Scrape the cells and transfer the cell lysate/acetic acid solution to a microcentrifuge tube.

    • Vortex for 30 seconds and heat at 85°C for 10 minutes.

    • Centrifuge the tubes at 20,000 x g for 15 minutes.

    • Transfer the supernatant to a new tube.

    • Neutralize the supernatant by adding 10% ammonium hydroxide until the pH is between 4.1 and 4.5.

    • Read the absorbance of the solution at 405 nm using a microplate reader.

    • A standard curve of known ARS concentrations should be used for accurate quantification.

Calcium Quantification by ICP-MS

This protocol provides a general workflow for preparing cell culture samples for calcium analysis by ICP-MS.

Materials:

  • Phosphate-buffered saline (PBS)

  • High-purity (trace metal grade) nitric acid (HNO₃)

  • Ultrapure deionized water

  • ICP-MS instrument

Procedure:

  • Sample Collection:

    • Aspirate the culture medium and wash the cell monolayer three times with PBS to remove any residual medium containing calcium.

    • Lyse the cells by adding ultrapure deionized water and scraping the cells from the culture plate. Alternatively, enzymatic digestion can be used.

    • Transfer the cell lysate to a metal-free conical tube.

  • Acid Digestion:

    • Add high-purity nitric acid to the cell lysate to a final concentration of 2-5%.

    • Incubate the samples at 60-80°C until the solution is clear, indicating complete digestion. For more complex matrices, microwave digestion may be required.

    • After digestion, bring the samples to a known final volume with ultrapure deionized water.

  • ICP-MS Analysis:

    • Prepare a series of calcium standards in a matrix matching the digested samples (i.e., the same concentration of nitric acid).

    • Prepare a blank solution containing only the digestion matrix (e.g., 2% nitric acid).

    • Analyze the samples, standards, and blank using the ICP-MS. The instrument will measure the intensity of the calcium isotopes (e.g., ⁴⁰Ca, ⁴⁴Ca).

    • The concentration of calcium in the samples is determined by comparing their signal intensities to the calibration curve generated from the standards.

Data Presentation

Table 1: Example Data for this compound Red S Quantification

This table shows the quantification of ARS staining in human mesenchymal stem cells (hMSCs) cultured in different osteogenic differentiation media for 18 days. Data is presented as absorbance at 405 nm. (Data adapted from a study by ScienCell Research Laboratories).

Culture ConditionAbsorbance at 405 nm (Mean ± SD)
Control (Undifferentiated)0.15 ± 0.03
Osteogenic Medium 10.85 ± 0.12
Osteogenic Medium 21.25 ± 0.18

Table 2: Example Data for Calcium Quantification by ICP-MS

This table illustrates the quantification of calcium content in bone materials using ICP-MS. The data is presented in g/kg. (Data adapted from a study by IMEKO).

SampleCalcium Concentration (g/kg) (Mean ± CV%)
Bone Material A191.2 ± 2.5%
Bone Material B203.2 ± 1.8%
Bone Material C195.6 ± 3.1%

Visualizing the Workflow

The following diagrams illustrate the experimental workflows for both this compound Red S quantification and ICP-MS analysis.

Alizarin_Red_S_Workflow cluster_ars This compound Red S Quantification start Cell Culture in Multi-well Plate wash1 Wash with PBS start->wash1 fix Fix with 4% PFA wash1->fix wash2 Wash with dH2O fix->wash2 stain Stain with this compound Red S wash2->stain wash3 Wash with dH2O stain->wash3 image Qualitative Imaging (Microscope) wash3->image extract Extract Stain with 10% Acetic Acid wash3->extract heat Heat at 85°C extract->heat centrifuge Centrifuge at 20,000 x g heat->centrifuge neutralize Neutralize with Ammonium Hydroxide centrifuge->neutralize read Read Absorbance at 405 nm neutralize->read

Caption: Experimental workflow for this compound Red S staining and quantification.

ICPMS_Workflow cluster_icpms ICP-MS Calcium Quantification start Cell Culture wash Wash with PBS start->wash lyse Lyse Cells wash->lyse digest Acid Digestion (Nitric Acid) lyse->digest dilute Dilute to Final Volume digest->dilute analyze Analyze by ICP-MS dilute->analyze data Data Analysis vs. Standard Curve analyze->data

Caption: Experimental workflow for calcium quantification by ICP-MS.

References

Unveiling the Specificity of Alizarin Red S: A Comparative Guide to its Cross-Reactivity with Divalent Cations

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, Alizarin Red S (ARS) is a widely utilized tool for the detection and quantification of calcium mineralization in biological systems. However, the specificity of ARS for calcium is not absolute, and its cross-reactivity with other divalent cations can be a critical factor in the interpretation of experimental results. This guide provides an objective comparison of the performance of this compound Red S in binding to various divalent cations, supported by experimental data and detailed protocols to empower researchers in making informed decisions for their specific applications.

This compound Red S is an anthraquinone (B42736) dye that forms a characteristic red-orange complex with calcium, a process fundamental to the study of osteogenesis and pathological calcification.[1][2] The underlying principle of this interaction is the chelation of calcium ions by the hydroxyl and sulfonate groups of the ARS molecule.[1] While ARS is highly effective for calcium staining, its reaction is not strictly exclusive. Several other divalent cations, including magnesium (Mg²⁺), strontium (Sr²⁺), barium (Ba²⁺), manganese (Mn²⁺), and iron (Fe²⁺), can also interact with ARS, potentially leading to staining artifacts and inaccurate quantification of calcium deposits.[3]

Quantitative Comparison of this compound Red S with Divalent Cations

The interaction of this compound Red S with different divalent cations varies in terms of the nature of the complex formed and the stability of this interaction. While calcium forms a weakly soluble, brick-red precipitate with ARS under neutral pH conditions (pH 4-8), other cations may form soluble complexes or precipitates with different characteristics.[4] The following table summarizes the available quantitative and qualitative data on the cross-reactivity of this compound Red S with various divalent cations.

Divalent CationInteraction with this compound Red SNature of the ComplexStoichiometric Ratio (Cation:ARS)Stability Constant (log K)Key Considerations
Calcium (Ca²⁺) Forms a brick-red precipitateWeakly soluble1:1[4]-The standard reaction for mineralization assays. Precipitation is pH-dependent.[4]
Magnesium (Mg²⁺) Forms soluble complexesSoluble--Can interfere with calcium precipitation by making ARS less available.[4]
Strontium (Sr²⁺) Potential for interference---Mentioned as a potential interfering ion.[3]
Barium (Ba²⁺) Potential for interference---Mentioned as a potential interfering ion.[3]
Manganese (Mn²⁺) Forms a complex---Mentioned as a potential interfering ion.[3]
Iron (Fe²⁺) Potential for interference---Mentioned as a potential interfering ion.[3]

Note: Quantitative stability constant data for the direct comparison of Ca²⁺, Mg²⁺, Sr²⁺, and Ba²⁺ with this compound Red S under identical conditions is limited in the reviewed literature. The table reflects the available information.

Experimental Protocols

To assist researchers in assessing the specificity of this compound Red S in their experimental setup, two key protocols are provided: a standard this compound Red S staining protocol for cell culture and a protocol for quantifying this compound Red S staining, which can be adapted to compare the effects of different cations.

Experimental Protocol 1: this compound Red S Staining of Mineralized Cell Cultures

This protocol is designed for the qualitative and quantitative assessment of calcium deposition in adherent cell cultures.

Materials:

  • This compound Red S (ARS) powder

  • Distilled water (dH₂O)

  • 0.1 M HCl or 0.1 M NH₄OH for pH adjustment

  • Phosphate-buffered saline (PBS)

  • 4% Paraformaldehyde (PFA) in PBS for fixation

  • 10% Acetic Acid for extraction (for quantification)

  • 10% Ammonium (B1175870) Hydroxide (B78521) for neutralization (for quantification)

Procedure:

  • Preparation of this compound Red S Staining Solution (2% w/v, pH 4.1-4.3):

    • Dissolve 2 g of this compound Red S powder in 100 mL of dH₂O.

    • Adjust the pH to 4.1-4.3 using 0.1 M HCl or 0.1 M NH₄OH. The pH is critical for staining specificity.[3]

    • Filter the solution through a 0.22 µm filter. Store at 4°C in the dark.

  • Cell Culture Staining:

    • Aspirate the culture medium from the cells.

    • Gently wash the cells twice with PBS.

    • Fix the cells with 4% PFA for 15-30 minutes at room temperature.

    • Wash the cells three times with dH₂O to remove the fixative.

    • Add a sufficient volume of the ARS staining solution to cover the cell monolayer.

    • Incubate for 20-45 minutes at room temperature in the dark.

    • Aspirate the ARS solution and wash the cells four to five times with dH₂O until the wash water is clear.

    • Visualize the stained mineralized nodules under a bright-field microscope.

Experimental Protocol 2: Quantification of this compound Red S Staining

This protocol allows for the quantification of bound this compound Red S, providing a means to compare mineralization levels under different conditions, including the presence of potentially interfering cations.

Procedure:

  • Extraction of the Stain:

    • After the final wash of the stained cells (from Protocol 1, step 2.7), add 800 µL of 10% acetic acid to each well (for a 12-well plate).

    • Incubate at room temperature for 30 minutes with gentle shaking to detach the cell layer.

    • Scrape the cell layer and transfer the cell slurry to a 1.5 mL microcentrifuge tube.

    • Vortex for 30 seconds.

    • Heat the slurry at 85°C for 10 minutes, then transfer to ice for 5 minutes.

    • Centrifuge at 20,000 x g for 15 minutes.

  • Colorimetric Measurement:

    • Transfer 500 µL of the supernatant to a new tube.

    • Neutralize the acid by adding 150-200 µL of 10% ammonium hydroxide until the pH is between 4.1 and 4.5.

    • Transfer 150 µL of the neutralized supernatant in triplicate to a 96-well plate.

    • Read the absorbance at 405 nm using a microplate reader.[2]

    • A standard curve of known this compound Red S concentrations should be prepared to determine the concentration of the dye in the samples.

Visualizing the Process: Workflows and Interactions

To provide a clearer understanding of the experimental process and the chemical interactions, the following diagrams have been generated using Graphviz.

AlizarinRedS_Workflow cluster_preparation Preparation cluster_staining Staining cluster_analysis Analysis prep_cells Prepare Cell Culture wash_pbs Wash with PBS prep_cells->wash_pbs prep_ars Prepare ARS Solution (pH 4.1-4.3) stain Stain with ARS prep_ars->stain fix Fix with 4% PFA wash_pbs->fix wash_dh2o_1 Wash with dH₂O fix->wash_dh2o_1 wash_dh2o_1->stain wash_dh2o_2 Wash with dH₂O stain->wash_dh2o_2 visualize Qualitative Visualization wash_dh2o_2->visualize extract Quantitative Extraction wash_dh2o_2->extract measure Spectrophotometry (405 nm) extract->measure

Caption: Experimental workflow for this compound Red S staining and quantification.

Chelation_Mechanism ARS This compound Red S Precipitate Red-Orange Precipitate ARS->Precipitate Chelation Soluble_Complex Soluble Complex ARS->Soluble_Complex Chelation Interference Potential Interference ARS->Interference Interaction Ca Ca²⁺ Ca->Precipitate Mg Mg²⁺ Mg->Soluble_Complex Other Other Divalent Cations Other->Interference

Caption: Chelation of divalent cations by this compound Red S.

References

Navigating the Nuances of Alizarin Red S Staining: A Guide to Reproducibility in Mineralization Assays

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the accurate and reproducible quantification of in vitro mineralization is paramount. Alizarin Red S (ARS) staining has long been the gold-standard for visualizing and quantifying calcium deposits in cell culture, serving as a critical endpoint in osteogenesis assays. However, the apparent simplicity of this histochemical stain belies a susceptibility to variability that can lead to inconsistent results across different laboratories. This guide provides a comprehensive comparison of ARS staining protocols, highlights key factors influencing reproducibility, and offers a standardized methodology to enhance consistency.

The reliability of ARS staining is contingent on a number of critical parameters that can vary significantly between labs, including the pH of the staining solution, the fixation method, incubation times, and the subsequent quantification approach.[1][2] While direct inter-laboratory comparison studies on ARS staining are scarce, the existing literature provides valuable insights into the sources of variability and strategies for mitigation.

Unpacking the Variability: A Comparative Look at Quantification Methods

A primary source of discrepancy in ARS-based mineralization data arises from the method used to quantify the stain. The two most common approaches involve the extraction of the bound dye followed by spectrophotometric analysis. The choice of extraction solvent can significantly impact the sensitivity and linearity of the assay.

A study comparing an acetic acid-based extraction method with the more traditional cetylpyridinium (B1207926) chloride (CPC) extraction demonstrated that the acetic acid method was three times more sensitive.[3] This increased sensitivity is particularly beneficial for detecting subtle differences in mineralization, especially in weakly mineralizing cell cultures.[3]

Quantification MethodKey AdvantagesKey DisadvantagesReported Sensitivity
Acetic Acid Extraction Higher sensitivity, better signal-to-noise ratio, wider linear range.[3][4]More labor-intensive than CPC extraction.[3]Three-fold higher than CPC extraction.[3]
Cetylpyridinium Chloride (CPC) Extraction Simpler and faster procedure.Lower sensitivity, may not be suitable for weakly mineralizing samples.[3][4]Lower than acetic acid extraction.[3]

Towards Standardization: A Detailed Protocol for Reproducible this compound Red S Staining

To minimize inter-laboratory variability, adherence to a standardized and well-documented protocol is crucial. The following methodology outlines a robust procedure for ARS staining and quantification.

Experimental Protocol: this compound Red S Staining and Quantification

1. Reagent Preparation:

  • This compound Red S Staining Solution (2% w/v, pH 4.1-4.3):

    • Dissolve 2 g of this compound Red S powder in 100 mL of distilled water.

    • Adjust the pH to 4.1-4.3 using 0.1 M HCl or 0.1 M NaOH. The pH is critical for optimal staining and must be verified before each use.[2]

    • Filter the solution through a 0.22 µm filter. Store at 4°C in the dark for up to one month.

  • Fixation Solution (4% Paraformaldehyde in PBS):

    • Prepare fresh from a 16% stock solution in phosphate-buffered saline (PBS). Handle with appropriate safety precautions in a fume hood.

  • Extraction Solution (10% Acetic Acid):

    • Dilute glacial acetic acid with distilled water.

  • Neutralization Solution (10% Ammonium (B1175870) Hydroxide):

    • Prepare fresh by diluting from a concentrated stock.

2. Staining Procedure:

  • Cell Culture and Induction of Mineralization:

    • Plate cells at a desired density in a multi-well plate and culture until they reach the desired confluency.

    • Induce osteogenic differentiation using an appropriate differentiation medium. The duration of induction will vary depending on the cell type.

  • Fixation:

    • Aspirate the culture medium and gently wash the cells twice with PBS.

    • Fix the cells with 4% paraformaldehyde for 15-30 minutes at room temperature.

    • Wash the cells three times with deionized water.

  • Staining:

    • Add a sufficient volume of the 2% this compound Red S staining solution to each well to completely cover the cell monolayer.

    • Incubate at room temperature for 20-45 minutes. The optimal incubation time may need to be determined empirically.

    • Aspirate the staining solution and wash the wells four to five times with deionized water to remove any unbound dye.

3. Quantification:

  • Dye Extraction:

    • After the final wash, remove all residual water.

    • Add 10% acetic acid to each well (e.g., 400 µL for a 24-well plate).

    • Incubate at room temperature for 30 minutes with gentle shaking to detach the cell layer and dissolve the calcium-ARS complexes.

    • Transfer the cell lysate and acetic acid solution to a microcentrifuge tube.

  • Neutralization and Spectrophotometry:

    • Heat the tubes at 85°C for 10 minutes and then place on ice for 5 minutes.

    • Centrifuge at 20,000 x g for 15 minutes.

    • Transfer the supernatant to a new tube and neutralize with an equal volume of 10% ammonium hydroxide.

    • Read the absorbance at 405 nm using a spectrophotometer.[4][5]

    • Generate a standard curve using known concentrations of this compound Red S to determine the concentration of the dye in the samples.

Visualizing the Workflow and Osteogenic Signaling

To further clarify the experimental process and the underlying biological context, the following diagrams illustrate the this compound Red S staining workflow and a simplified representation of an osteogenic signaling pathway.

AlizarinRedS_Workflow cluster_cell_culture Cell Culture & Differentiation cluster_staining Staining Procedure cluster_quantification Quantification cell_seeding Seed Cells osteogenic_induction Induce Osteogenic Differentiation cell_seeding->osteogenic_induction fixation Fixation (4% PFA) osteogenic_induction->fixation washing_pre Wash with dH2O fixation->washing_pre staining This compound Red S Staining (pH 4.1-4.3) washing_pre->staining washing_post Wash with dH2O staining->washing_post extraction Dye Extraction (10% Acetic Acid) washing_post->extraction neutralization Neutralization (10% Ammonium Hydroxide) extraction->neutralization measurement Spectrophotometry (405 nm) neutralization->measurement data_analysis data_analysis measurement->data_analysis Data Analysis Osteogenic_Signaling cluster_stimulus Osteogenic Stimuli cluster_pathway Intracellular Signaling cluster_response Cellular Response stimuli Growth Factors (e.g., BMPs) receptors Cell Surface Receptors stimuli->receptors smads Smad Signaling Pathway receptors->smads runx2 RUNX2 Activation smads->runx2 gene_expression Osteogenic Gene Expression runx2->gene_expression protein_synthesis Matrix Protein Synthesis gene_expression->protein_synthesis mineralization Extracellular Matrix Mineralization protein_synthesis->mineralization ars_staining This compound Red S Staining mineralization->ars_staining Detection by

References

Combining Alizarin Red S with Immunofluorescence: A Comparative Guide for Mineralization Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals investigating osteogenesis and mineralization, the ability to simultaneously visualize calcium deposits and specific protein markers is invaluable. This guide provides a comprehensive comparison of Alizarin Red S (ARS) staining in combination with immunofluorescence (IF) against alternative methods, supported by experimental protocols and data.

This compound Red S is a widely used anthraquinone (B42736) dye that selectively binds to calcium salts, forming a visible orange-red complex, making it a gold standard for detecting mineralized nodules in osteogenic cultures.[1][2][3] Combining this classical histological stain with the specificity of immunofluorescence allows for the colocalization of mineralization with key osteogenic proteins, providing deeper insights into the process of bone formation.

Combined this compound Red S and Immunofluorescence Protocol

Performing immunofluorescence prior to this compound Red S staining is recommended to ensure optimal antibody binding and prevent potential interference from the ARS-calcium complex.

Experimental Protocol
  • Cell Culture and Fixation:

    • Culture osteogenic cells to the desired time point for mineralization.

    • Gently wash the cells 2-3 times with Phosphate-Buffered Saline (PBS).[3]

    • Fix the cells with 4% paraformaldehyde (PFA) or 10% formalin in PBS for 15-30 minutes at room temperature.[3]

    • Wash the cells 2-3 times with PBS to remove residual fixative.[3]

  • Immunofluorescence Staining:

    • Permeabilize the cells with 0.1-0.5% Triton X-100 in PBS for 10-15 minutes.

    • Block non-specific antibody binding with a suitable blocking buffer (e.g., 1-5% Bovine Serum Albumin or normal serum from the secondary antibody host species in PBS) for 1 hour at room temperature.

    • Incubate with the primary antibody diluted in blocking buffer overnight at 4°C.

    • Wash the cells three times with PBS.

    • Incubate with the appropriate fluorophore-conjugated secondary antibody, diluted in blocking buffer, for 1-2 hours at room temperature, protected from light.

    • Wash the cells three times with PBS, protected from light.

  • This compound Red S Staining:

    • Prepare a 2% this compound Red S solution in distilled water and adjust the pH to a critical range of 4.1-4.3 with 0.1% ammonium (B1175870) hydroxide (B78521) or dilute HCl.[1][2]

    • Add the this compound Red S working solution to each well, ensuring complete coverage of the cell monolayer.

    • Incubate at room temperature for 5-30 minutes, monitoring the staining progress microscopically.[1][3]

    • Aspirate the ARS solution and wash the cells gently 3-5 times with distilled water to remove excess stain.[2]

  • Imaging and Analysis:

    • Add PBS to the wells to prevent drying.

    • Visualize the samples using a fluorescence microscope equipped for both bright-field (for ARS) and fluorescence (for IF) imaging.

Visualizing the Workflow

G Combined Immunofluorescence and this compound Red S Staining Workflow A Osteogenic Cell Culture B Wash with PBS A->B C Fix with 4% PFA B->C D Permeabilize (e.g., Triton X-100) C->D E Block Non-Specific Binding D->E F Primary Antibody Incubation E->F G Secondary Antibody Incubation (Fluorophore-conjugated) F->G I This compound Red S Staining G->I H Prepare ARS Solution (pH 4.1-4.3) H->I J Wash with Distilled Water I->J K Microscopy (Bright-field & Fluorescence) J->K

Caption: Workflow for combined immunofluorescence and this compound Red S staining.

Quantitative Analysis of Mineralization

This compound Red S staining can be quantified by extracting the dye from the stained monolayer and measuring its absorbance.

Quantification Protocol
  • After imaging, aspirate the PBS.

  • Add 10% acetic acid or 10% cetylpyridinium (B1207926) chloride (CPC) to each well to elute the bound stain.[4]

  • Incubate for 15-30 minutes at room temperature with gentle shaking.

  • Transfer the solution to a microcentrifuge tube.

  • Centrifuge to pellet any cell debris.

  • Measure the absorbance of the supernatant at a wavelength of 405-550 nm for acetic acid extraction or 562 nm for CPC extraction.[4]

Comparison with Alternative Mineralization Stains

While this compound Red S is a robust method, several fluorescent alternatives offer advantages, particularly for live-cell imaging.

FeatureThis compound Red SCalcein (Green/Blue) & Xylenol Orange
Principle Forms an orange-red complex with calcium in the mineralized matrix.[2]Chelates calcium, emitting a fluorescent signal.
Cell State Fixed cells.Live or fixed cells.
Visualization Bright-field microscopy. Can also be imaged fluorescently (Ex: ~502 nm, Em: ~586 nm).Fluorescence microscopy.
Quantification Extraction and colorimetric measurement.[4]Fluorescence intensity measurement.
Advantages Well-established, strong and stable stain.Enables real-time monitoring of mineralization in living cultures without deleterious effects.[1] Lower background signal compared to ARS in some cases.
Disadvantages Requires cell fixation, precluding dynamic studies. Potential for pH sensitivity affecting staining intensity.May require optimization of dye concentration to avoid cytotoxicity in live-cell imaging.
Immunofluorescence Compatibility Compatible, though sequential staining is necessary. Potential for spectral overlap with red fluorophores.Generally compatible with immunofluorescence, but spectral overlap with green/blue fluorophores must be considered.

Data Presentation: Performance Comparison

ParameterThis compound Red SCalcein GreenXylenol Orange
Excitation (nm) ~502 (fluorescent)~495~440
Emission (nm) ~586 (fluorescent)~515~610
Typical Working Concentration 40 mM1-10 µM20 µM
Live Cell Imaging NoYesYes
Endpoint Assay YesYesYes
Background Signal ModerateLowLow
Compatibility with Green Fluorophores (e.g., FITC, Alexa Fluor 488) GoodPotential for spectral overlap.Good
Compatibility with Red Fluorophores (e.g., TRITC, Alexa Fluor 594) Potential for spectral overlap.GoodPotential for spectral overlap.

Conclusion

The combination of this compound Red S staining with immunofluorescence provides a powerful tool for the detailed analysis of osteogenic differentiation, allowing for the simultaneous visualization of mineralized matrix and specific protein markers. While ARS remains a reliable method for endpoint analysis, fluorescent alternatives like Calcein and Xylenol Orange offer the significant advantage of enabling real-time monitoring of mineralization in live cells. The choice of staining method should be guided by the specific experimental question, considering the need for live-cell imaging, the desired fluorophores for immunofluorescence, and the quantitative data required. Careful planning of the experimental workflow, particularly the order of staining and consideration of spectral compatibility, is crucial for obtaining high-quality, interpretable results.

References

The Interplay of Staining and Gene Expression in Osteogenesis: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, accurately quantifying osteogenic differentiation is paramount. This guide provides a comprehensive comparison of Alizarin Red S staining, a traditional method for detecting mineralization, with the gene expression analysis of key osteogenic markers. Understanding the correlation between these methods is crucial for robust and reliable assessment of osteogenic potential in vitro.

This compound Red S is a histological stain that selectively binds to calcium salts, forming a visible orange-red complex, thereby providing a quantitative measure of extracellular matrix mineralization, a hallmark of late-stage osteogenesis.[1][2] However, to gain a more complete picture of the differentiation process, it is essential to correlate this phenotypic endpoint with the underlying molecular events. This is achieved by analyzing the expression of specific genes that regulate osteoblast differentiation and function.

Correlation Between this compound Red S Staining and Osteogenic Gene Expression

Numerous studies have demonstrated a strong positive correlation between the intensity of this compound Red S staining and the upregulation of key osteogenic marker genes.[3][4][5][6] As osteogenic differentiation progresses, increased mineralization, visualized by this compound Red S, is accompanied by elevated expression of genes crucial for bone formation.

Key osteogenic markers and their roles include:

  • Runt-related transcription factor 2 (RUNX2): A master transcription factor essential for osteoblast differentiation.[5][7]

  • Alkaline Phosphatase (ALP): An early marker of osteoblast activity, it plays a role in matrix mineralization.[5][7]

  • Collagen Type I Alpha 1 Chain (COL1A1): The primary structural protein of the bone matrix.[6][7]

  • Osteocalcin (BGLAP): A late-stage marker of osteoblast differentiation, it is involved in bone mineralization and calcium ion homeostasis.[6][8]

  • Osteopontin (SPP1): A secreted phosphoprotein involved in bone matrix mineralization and remodeling.[8][9]

Typically, the expression of early markers like ALP and RUNX2 increases in the initial stages of differentiation, followed by the upregulation of late-stage markers like BGLAP and enhanced mineralization, which is then detected by this compound Red S staining.[5][8]

Comparative Data Summary

The following table summarizes representative quantitative data illustrating the positive correlation between this compound Red S staining and the fold change in osteogenic gene expression over a 21-day differentiation period.

Days of Osteogenic InductionThis compound Red S Quantification (OD at 405 nm)RUNX2 (Fold Change)ALP (Fold Change)COL1A1 (Fold Change)BGLAP (Osteocalcin) (Fold Change)
Day 0 (Control) 0.15 ± 0.021.0 ± 0.01.0 ± 0.01.0 ± 0.01.0 ± 0.0
Day 7 0.35 ± 0.053.5 ± 0.45.2 ± 0.62.8 ± 0.31.5 ± 0.2
Day 14 0.85 ± 0.105.8 ± 0.78.1 ± 0.96.5 ± 0.84.2 ± 0.5
Day 21 1.50 ± 0.184.2 ± 0.56.5 ± 0.79.3 ± 1.18.9 ± 1.0

Note: The data presented are representative and compiled from typical outcomes reported in osteogenesis literature. Actual values may vary depending on the cell type and experimental conditions.

Experimental Protocols

Detailed methodologies for the key experiments are provided below to facilitate reproducibility and comparison.

This compound Red S Staining and Quantification

This protocol is used to visualize and quantify calcium deposition in cultured cells.[1][10]

1. Cell Culture and Induction of Osteogenesis:

  • Plate cells (e.g., mesenchymal stem cells) in a suitable culture vessel and grow to ~80% confluency.

  • Induce osteogenic differentiation by replacing the growth medium with an osteogenic differentiation medium.

  • Culture the cells for the desired period (e.g., 7, 14, or 21 days), changing the medium every 2-3 days.

2. Staining Procedure:

  • Aspirate the culture medium and wash the cells twice with phosphate-buffered saline (PBS).

  • Fix the cells with 4% paraformaldehyde or 70% ice-cold ethanol (B145695) for 15-60 minutes at room temperature.[2][10][11]

  • Wash the fixed cells twice with distilled water.

  • Add 40 mM this compound Red S solution (pH 4.1-4.3) to cover the cell monolayer and incubate for 20-45 minutes at room temperature in the dark.[10][12]

  • Gently aspirate the this compound Red S solution and wash the cells three to five times with distilled water to remove unbound dye.

  • Visualize the stained calcium deposits under a bright-field microscope.

3. Quantification:

  • To quantify the staining, add 10% acetic acid or 10% cetylpyridinium (B1207926) chloride to each well.[1][13]

  • Incubate for 15-30 minutes at room temperature with gentle shaking to elute the stain.

  • Transfer the supernatant to a microcentrifuge tube and centrifuge to pellet any debris.

  • Measure the absorbance of the supernatant at 405 nm using a plate reader.[6][14]

Quantitative Real-Time PCR (qPCR) for Osteogenic Gene Expression

This protocol is used to measure the expression levels of osteogenic marker genes.

1. RNA Isolation:

  • At each time point (e.g., Day 0, 7, 14, 21), wash the cells with PBS and lyse them using a suitable lysis buffer (e.g., TRIzol).

  • Isolate total RNA according to the manufacturer's protocol.

  • Assess RNA quantity and purity using a spectrophotometer.

2. cDNA Synthesis:

  • Reverse transcribe 1-2 µg of total RNA into complementary DNA (cDNA) using a reverse transcription kit with oligo(dT) or random primers.

3. qPCR:

  • Prepare the qPCR reaction mix containing cDNA template, forward and reverse primers for the target genes (RUNX2, ALP, COL1A1, BGLAP, SPP1) and a housekeeping gene (e.g., GAPDH or ACTB), and a suitable SYBR Green or probe-based qPCR master mix.

  • Perform the qPCR reaction using a real-time PCR detection system.

  • Analyze the data using the comparative Cq (ΔΔCq) method to determine the fold change in gene expression relative to the Day 0 control, normalized to the housekeeping gene.[15]

Visualizing the Process

To better illustrate the concepts described, the following diagrams outline the experimental workflow and the osteogenic differentiation pathway.

G cluster_0 Cell Culture & Differentiation cluster_1 Parallel Analysis cluster_2 Gene Expression Analysis cluster_3 Mineralization Assay cluster_4 Data Correlation A Mesenchymal Stem Cells (MSCs) B Osteogenic Induction Medium A->B Treatment C Incubation (7, 14, 21 Days) B->C D RNA Isolation C->D H Fixation C->H E cDNA Synthesis D->E F qPCR E->F G Gene Expression Data F->G L Correlate Gene Expression with Mineralization G->L I This compound Red S Staining H->I J Quantification (OD 405nm) I->J K Staining Data J->K K->L

Caption: Experimental workflow for correlating gene expression with this compound Red S staining.

G MSC Mesenchymal Stem Cell PreOsteoblast Pre-Osteoblast MSC->PreOsteoblast Differentiation Osteoblast Immature Osteoblast PreOsteoblast->Osteoblast MatureOsteoblast Mature Osteoblast Osteoblast->MatureOsteoblast Mineralization Matrix Mineralization MatureOsteoblast->Mineralization RUNX2 RUNX2 RUNX2->PreOsteoblast ALP ALP ALP->Osteoblast COL1A1 COL1A1 COL1A1->Osteoblast BGLAP BGLAP (Osteocalcin) BGLAP->MatureOsteoblast

Caption: Key markers in the osteogenic differentiation pathway leading to mineralization.

References

A Researcher's Guide to Inter-species Bone Staining with Alizarin Red S

Author: BenchChem Technical Support Team. Date: December 2025

An Objective Comparison for Researchers, Scientists, and Drug Development Professionals

In the realm of skeletal research, Alizarin Red S (ARS) staining stands as a cornerstone technique for the visualization and analysis of mineralized bone tissue. Its ability to selectively bind to calcium deposits makes it an invaluable tool for developmental biology, toxicology, and drug efficacy studies. However, the application of ARS staining is not a one-size-fits-all methodology. Significant variations in experimental protocols are required to achieve optimal results across different model organisms. This guide provides a comprehensive comparison of this compound Red S staining protocols for commonly used research animals—mice, rats, zebrafish, and chickens—supported by detailed experimental methodologies and quantitative comparisons to aid researchers in selecting and optimizing their bone staining procedures.

Performance Comparison at a Glance

The efficacy of this compound Red S staining is influenced by several critical parameters that vary depending on the species, age, and size of the specimen. The following table summarizes key quantitative data extracted from established protocols for whole-mount skeletal staining.

ParameterMouse (Embryo/Neonate)Rat (Fetus)Zebrafish (Larva/Adult)Chicken (Embryo)
Fixative 95-100% Ethanol (B145695), 4% Paraformaldehyde (PFA)95% Ethanol4% Paraformaldehyde (PFA), Formalin/Triton X-100/KOH mixtureFormaldehyde (B43269) followed by 70% Ethanol
This compound Red S Concentration 0.005% - 0.1% (w/v)Not explicitly stated, often part of a combined staining solution0.01% - 0.05% (w/v)Not explicitly stated, often part of a combined staining solution
Staining Solution pH ~4.1-4.3 for in vitro, but often used in basic KOH solution for whole-mountNot explicitly stated7.4 (for vital staining)Acid-free conditions are critical to prevent decalcification
Staining Incubation Time 3-4 hours to several daysSeveral hours to overnight15-30 minutes (vital staining) to several hoursVariable, dependent on developmental stage
Clearing Agent 1-2% Potassium Hydroxide (KOH)1% Potassium Hydroxide (KOH)Trypsin, KOH, Tween 20/KOH mixture1% Potassium Hydroxide (KOH)
Clearing Time 12 hours to several daysOvernight to several daysHours to days, depending on sizeSeveral days

Detailed Experimental Protocols

The following sections provide detailed methodologies for this compound Red S whole-mount staining for each species. These protocols are generalized from multiple sources and may require optimization based on specific experimental needs.

Mouse (Embryo/Neonate) Whole-Mount Staining Protocol

This protocol is frequently combined with Alcian Blue for simultaneous cartilage and bone visualization.[1]

  • Fixation: Fix embryos or neonates in 95% ethanol for at least 24-48 hours. For older specimens, skinning and evisceration are recommended.

  • Dehydration & Permeabilization: Transfer the specimen to 100% acetone (B3395972) for 24 hours to dehydrate and remove fat.

  • Staining: Immerse the specimen in the this compound Red S staining solution (e.g., 0.005% this compound Red S in 1% KOH) for 3-4 hours at room temperature.[1] For combined staining, a solution containing both Alcian Blue and this compound Red S is used. Incubation times can extend to 3-4 days at 37°C for combined stains.[2]

  • Clearing: Transfer the stained specimen to a 1% KOH solution for clearing. The duration depends on the size of the specimen and can range from 12 hours to several days.[1] The clearing solution should be changed daily.

  • Glycerol (B35011) Series: Gradually transfer the cleared specimen through a series of increasing glycerol concentrations (e.g., 20%, 50%, 80% glycerol in 1% KOH) for final clearing and long-term storage.[1][2]

Rat (Fetus) Whole-Mount Staining Protocol

Protocols for rat fetuses are similar to those for mice, often emphasizing scalability for industrial settings.[3][4]

  • Fixation: Fix fetuses in 95% ethanol.

  • Staining: A combined Alcian Blue and this compound Red S staining solution is typically used. The exact concentration of this compound Red S is often proprietary in industrial protocols but is part of a standardized solution.

  • Maceration & Clearing: After staining, specimens are macerated and cleared in a 1% KOH solution.

  • Glycerol Series: Specimens are then taken through a graded glycerol series for final tissue clearing and storage.

Zebrafish (Larva/Adult) Staining Protocol

Zebrafish protocols are often optimized for speed and can be adapted for vital staining of living specimens.

Rapid Protocol for Fixed Specimens: [5]

  • Fixation: Fix larvae or adult fish in a solution containing formalin, Triton X-100, and KOH. This mixture also aids in decolorization and initial transparentization.[5]

  • Staining: Stain with a solution of 0.05% this compound Red S in a mixture of ethylene (B1197577) glycol and 1% KOH for approximately 30 minutes.[5]

  • Clearing: Clear the specimens in a solution containing Tween 20 and 1% KOH.[5]

Vital Staining Protocol:

  • Staining: Immerse living zebrafish larvae in a 0.01% this compound Red S solution with a pH of 7.4 for 15 minutes.[6]

  • Washing: After staining, wash the larvae thoroughly with fresh embryo medium.

Chicken (Embryo) Whole-Mount Staining Protocol

A critical consideration for chicken embryos is the prevention of decalcification caused by acidic staining solutions.

  • Fixation: Fix embryos in formaldehyde followed by a soak in 70% ethanol.

  • Staining: If performing a double stain with Alcian Blue, it is crucial to minimize the time the specimen is in the acidic Alcian Blue solution. Following cartilage staining, the specimen must be neutralized with an alkaline solution (e.g., alkaline-alcohol) before proceeding to this compound Red S staining.

  • Bone Staining: Immerse the embryo in the this compound Red S solution. The concentration and duration will vary based on the developmental stage.

  • Clearing: Clear the stained embryo in 1% KOH.

  • Glycerol Series: Transfer through a graded glycerol series for final clearing and storage.

Experimental Workflow & Signaling Pathways

The following diagrams illustrate the generalized experimental workflow for whole-mount this compound Red S staining and the basic principle of the staining reaction.

AlizarinRedS_Workflow cluster_prep Specimen Preparation cluster_staining Staining cluster_clearing Clearing & Visualization Fixation Fixation (e.g., Ethanol, PFA) Permeabilization Permeabilization (e.g., Acetone) Fixation->Permeabilization Staining This compound Red S Staining Permeabilization->Staining Clearing Tissue Clearing (e.g., KOH) Staining->Clearing Glycerol Glycerol Series Clearing->Glycerol Imaging Imaging & Analysis Glycerol->Imaging AlizarinRedS_Mechanism cluster_reactants Reactants cluster_product Product ARS This compound Red S Complex This compound Red S- Calcium Chelate (Red Precipitate) ARS->Complex Chelation Calcium Ca²⁺ ions (in bone matrix) Calcium->Complex

References

A Comparative Guide to the Cytotoxicity of Alizarin and Its Analogs in Cell Culture

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the cytotoxic properties of Alizarin and its structural analogs—Purpurin, Quinizarin, and this compound Red S—against various cancer cell lines. The information presented is collated from in vitro studies to assist researchers in evaluating these compounds for potential therapeutic applications.

Quantitative Cytotoxicity Data

The cytotoxic effects of this compound and its analogs are most commonly quantified by their half-maximal inhibitory concentration (IC50), which represents the concentration of a compound required to inhibit the growth of 50% of a cell population. The following tables summarize the IC50 values of these compounds against several cancer cell lines as reported in the scientific literature. It is important to note that direct comparison of IC50 values across different studies can be challenging due to variations in experimental conditions.

Table 1: IC50 Values of this compound and Its Analogs Against Various Cancer Cell Lines

CompoundCell LineCancer TypeIC50 (µM)Citation(s)
This compound MCF-7Breast Cancer31.6[1]
MDA-MB-231Breast Cancer47.3[1]
PANC-1Pancreatic Cancer~15-15.6[2]
MIA PaCa-2Pancreatic Cancer~10.2[2]
SW1990Pancreatic Cancer~22.1[2]
BxPC3Pancreatic Cancer~35.9[2]
HepG2Liver Cancer160.4 - 216.8[2]
4T1Murine Breast Cancer495[3]
Purpurin A549Lung Cancer30[4]
Quinizarin HeLaCervical Cancer4.60 µg/mL[5]
MDA-MB-231Breast Cancer3.89 µg/mL[5]
This compound Red S HepG2Liver CancerCytotoxicity observed at 500 µM[6]
HeLaCervical CancerNo significant cytotoxicity[6]
TK-6LymphoblastNo significant cytotoxicity[6]

Note: IC50 values can vary between studies due to different experimental protocols. A direct comparison is most accurate when the compounds are tested concurrently in the same study.

One study directly compared the effects of this compound, Purpurin, and Quinizarin on the L929 fibroblast cell line, although the focus was on their proliferative effects in the presence of a toxin rather than direct cytotoxicity on cancer cells.[7] In this context, this compound at 100 µM was found to be the most effective at increasing cell proliferation in the presence of Mitomycin C.[7]

Experimental Protocols

The following is a generalized protocol for the MTT assay, a common colorimetric method used to assess cell viability and determine the cytotoxicity of compounds like this compound and its analogs.[8][9]

MTT Assay for Cell Viability

Objective: To determine the concentration at which a compound reduces the viability of a cell culture by 50% (IC50).

Principle: The assay measures the metabolic activity of cells. Viable cells contain mitochondrial dehydrogenases that convert the yellow tetrazolium salt, 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT), into a purple formazan (B1609692) product. The amount of formazan produced is directly proportional to the number of living cells.

Materials:

  • This compound or its analogs

  • Target cancer cell line

  • Complete cell culture medium (e.g., DMEM or RPMI-1640)

  • Fetal Bovine Serum (FBS)

  • Penicillin-Streptomycin solution

  • 96-well cell culture plates

  • MTT solution (5 mg/mL in sterile PBS)

  • Dimethyl sulfoxide (B87167) (DMSO) or other suitable solvent

  • CO2 incubator (37°C, 5% CO2)

  • Microplate reader

Procedure:

  • Cell Seeding:

    • Culture the chosen cancer cell line to approximately 80% confluency.

    • Trypsinize the cells, perform a cell count, and dilute the cell suspension to the desired seeding density (e.g., 5,000 cells/well).

    • Seed 100 µL of the cell suspension into each well of a 96-well plate and incubate for 24 hours to allow for cell attachment.

  • Compound Treatment:

    • Prepare a stock solution of the test compound (this compound or its analog) in a suitable solvent (e.g., DMSO).

    • Perform serial dilutions of the stock solution in complete culture medium to obtain a range of desired concentrations. Ensure the final solvent concentration is not toxic to the cells (typically ≤ 0.5%).

    • Remove the medium from the wells and add 100 µL of the medium containing the different concentrations of the test compound.

    • Include control wells: "untreated control" (medium only) and "vehicle control" (medium with the same final concentration of the solvent).

    • Incubate the plate for a specified period (e.g., 24, 48, or 72 hours).

  • MTT Incubation:

    • After the treatment period, add 10-20 µL of MTT solution (5 mg/mL) to each well.

    • Incubate the plate for 2-4 hours at 37°C, allowing the viable cells to metabolize the MTT into formazan crystals.

  • Formazan Solubilization:

    • Carefully remove the medium containing MTT from each well without disturbing the formazan crystals.

    • Add 100-150 µL of DMSO to each well to dissolve the purple formazan crystals.

    • Gently shake the plate on an orbital shaker for about 15 minutes to ensure complete solubilization.

  • Absorbance Measurement:

    • Measure the absorbance of each well using a microplate reader at a wavelength of approximately 570 nm. A reference wavelength of 630 nm can be used to subtract background absorbance.

  • Data Analysis:

    • Calculate the percentage of cell viability for each concentration relative to the untreated control.

    • Plot a dose-response curve with the compound concentration on the x-axis and the percentage of cell viability on the y-axis.

    • Determine the IC50 value from the curve, which is the concentration of the compound that results in 50% cell viability.

Signaling Pathways and Mechanisms of Action

The cytotoxic effects of this compound and its analogs are mediated through various cellular signaling pathways, often leading to cell cycle arrest and apoptosis.

This compound

This compound has been shown to exert its anticancer effects through multiple pathways. A prominent mechanism is the inhibition of the Nuclear Factor-kappa B (NF-κB) signaling pathway .[10] NF-κB is a key regulator of genes involved in inflammation, cell survival, and proliferation. By inhibiting NF-κB, this compound can promote apoptosis in cancer cells.[11]

In hormone-responsive cancers, such as certain types of breast cancer, this compound has been found to interfere with the Estrogen Receptor Alpha (ERα)-mediated signaling pathway .[1] This can lead to the inactivation of downstream targets like MDM2/p-Rb/E2F1, resulting in cell cycle arrest and apoptosis.[1]

Alizarin_Signaling_Pathways cluster_NFkB NF-κB Pathway cluster_ERa ERα Pathway Alizarin_NFkB This compound IKK IKK Alizarin_NFkB->IKK Inhibits IkB IκBα IKK->IkB Phosphorylates IkB_degradation IkB_degradation NFkB_p65_p50 NF-κB (p65/p50) IkB->NFkB_p65_p50 Inhibits IkB->IkB_degradation Nucleus_NFkB Nucleus NFkB_p65_p50->Nucleus_NFkB Translocates Proliferation_Survival Cell Proliferation & Survival Nucleus_NFkB->Proliferation_Survival Promotes Alizarin_ERa This compound ERa ERα Alizarin_ERa->ERa Inhibits MDM2 MDM2 ERa->MDM2 Activates pRb p-Rb MDM2->pRb Inactivates E2F1 E2F1 pRb->E2F1 Inhibits Apoptosis Apoptosis E2F1->Apoptosis Inhibits

This compound's Mechanisms of Action
Purpurin

Purpurin has been demonstrated to induce apoptosis in cancer cells, such as the A549 lung cancer cell line, through the inhibition of the PI3K/AKT signaling pathway . This pathway is crucial for cell survival and proliferation. Inhibition of PI3K/AKT by Purpurin leads to the downregulation of anti-apoptotic proteins (like Bcl-2) and the upregulation of pro-apoptotic proteins (like Bax), ultimately triggering programmed cell death. This process is often associated with the generation of reactive oxygen species (ROS).[12]

Purpurin_Signaling_Pathway Purpurin Purpurin PI3K PI3K Purpurin->PI3K Inhibits AKT AKT PI3K->AKT Activates Bcl2 Bcl-2 AKT->Bcl2 Activates Bax Bax AKT->Bax Inhibits Apoptosis Apoptosis Bcl2->Apoptosis Inhibits Bax->Apoptosis Promotes

Purpurin's PI3K/AKT Inhibition
Quinizarin

The cytotoxic mechanism of Quinizarin involves its ability to intercalate with DNA , which can disrupt DNA replication and transcription, leading to cell death.[13] Additionally, studies have shown that Quinizarin can target the anti-apoptotic protein Bcl-2 , further promoting apoptosis in cancer cells.[5]

Experimental Workflow Visualization

The following diagram illustrates a typical workflow for assessing the cytotoxicity of this compound and its analogs using an in vitro cell-based assay.

Cytotoxicity_Workflow start Start: Cell Culture seeding Cell Seeding in 96-well plate start->seeding treatment Treatment with this compound/Analogs seeding->treatment incubation Incubation (24-72h) treatment->incubation assay Cytotoxicity Assay (e.g., MTT) incubation->assay measurement Data Collection (Absorbance) assay->measurement analysis Data Analysis (IC50 Calculation) measurement->analysis end End: Cytotoxicity Profile analysis->end

References

Safety Operating Guide

A Comprehensive Guide to the Proper Disposal of Alizarin

Author: BenchChem Technical Support Team. Date: December 2025

For laboratory professionals, including researchers, scientists, and drug development experts, the proper handling and disposal of chemical waste are paramount to ensuring a safe and compliant work environment. This guide provides detailed, step-by-step procedures for the safe disposal of Alizarin, a common laboratory dye and pH indicator. Adherence to these protocols is essential to mitigate risks to personnel and the environment.

I. Understanding the Hazards of this compound

Before handling this compound waste, it is crucial to be aware of its associated hazards. According to safety data sheets (SDS), this compound (CAS No. 72-48-0) presents the following risks:

  • Serious Eye Damage: this compound can cause severe and potentially irreversible damage to the eyes.[1]

  • Skin Sensitization: It may cause an allergic skin reaction in some individuals.[1]

  • Aquatic Toxicity: this compound is very toxic to aquatic life with long-lasting effects.[1]

Therefore, all disposal procedures must be conducted with appropriate personal protective equipment (PPE) and environmental precautions.

II. Personal Protective Equipment (PPE)

When handling this compound waste, the following PPE is mandatory:

  • Eye Protection: Chemical safety goggles or a face shield.

  • Hand Protection: Chemical-resistant gloves (e.g., nitrile).

  • Body Protection: A lab coat or other protective clothing.

  • Respiratory Protection: In cases of significant dust generation, a NIOSH-approved respirator is recommended.

III. Step-by-Step Disposal Procedures

The proper disposal of this compound waste depends on the form of the waste: solid this compound powder, solutions containing this compound, or contaminated labware.

A. Disposal of Solid this compound Waste

  • Collection: Carefully sweep or scoop up solid this compound waste. Avoid generating dust. For fine powders, it may be beneficial to moisten the material slightly to prevent it from becoming airborne.[2][3][4]

  • Containerization: Place the collected solid waste into a clearly labeled, sealed container. The container must be suitable for hazardous waste and compatible with this compound.

  • Labeling: The waste container must be labeled as "Hazardous Waste" and include the name "this compound."

  • Storage: Store the sealed container in a designated hazardous waste accumulation area, away from incompatible materials such as strong oxidizing agents.[5]

  • Disposal: Arrange for pickup and disposal by a licensed hazardous waste disposal company. Follow all local, state, and federal regulations for hazardous waste disposal.[1][2]

B. Disposal of this compound Solutions

  • Do Not Pour Down the Drain: this compound solutions must not be disposed of down the sanitary sewer system due to their toxicity to aquatic life.[1][5][6]

  • Collection: Collect all aqueous and solvent-based this compound solutions in a designated, leak-proof, and clearly labeled hazardous waste container.

  • Segregation: If possible, segregate halogenated and non-halogenated solvent waste containing this compound into separate containers.

  • Labeling: Label the container with "Hazardous Waste," the name "this compound," and the approximate concentration and solvent composition.

  • Storage: Store the waste container in a secondary containment bin within a designated hazardous waste accumulation area.

  • Disposal: Arrange for disposal through your institution's environmental health and safety (EHS) office or a certified hazardous waste contractor.

C. Disposal of Contaminated Labware and Materials

  • Decontamination: Whenever possible, decontaminate reusable labware (e.g., glassware) by rinsing with an appropriate solvent. The rinsate should be collected and treated as hazardous waste.

  • Disposable Items: Disposable items such as gloves, paper towels, and pipette tips that are contaminated with this compound should be collected in a designated hazardous waste bag or container.

  • Labeling: The container for contaminated disposables must be clearly labeled as "Hazardous Waste" and indicate the presence of this compound contamination.

  • Disposal: Dispose of the container of contaminated items through your institution's hazardous waste program.

IV. Spill Management

In the event of an this compound spill, follow these procedures:

  • Evacuate and Secure: Evacuate non-essential personnel from the immediate area. Ensure the area is well-ventilated.

  • Don PPE: Put on the appropriate personal protective equipment as outlined in Section II.

  • Containment: For liquid spills, use an absorbent material (e.g., vermiculite, sand, or chemical absorbent pads) to contain the spill. For solid spills, carefully sweep or scoop the material, avoiding dust generation.[2][3]

  • Collection: Place all contaminated absorbent materials and spilled this compound into a labeled hazardous waste container.

  • Decontamination: Clean the spill area with soap and water or an appropriate solvent. Collect all cleaning materials and rinsate as hazardous waste.

  • Reporting: Report the spill to your institution's EHS office.

V. This compound Waste Disposal Workflow

The following diagram illustrates the decision-making process for the proper disposal of this compound waste.

Alizarin_Disposal_Workflow start Identify this compound Waste waste_type Determine Waste Form start->waste_type solid_waste Solid this compound Powder waste_type->solid_waste Solid liquid_waste This compound Solution waste_type->liquid_waste Liquid contaminated_items Contaminated Labware/PPE waste_type->contaminated_items Contaminated Items collect_solid Sweep/Scoop into a Labeled Hazardous Container solid_waste->collect_solid no_drain Do NOT Pour Down Drain liquid_waste->no_drain collect_items Place in a Labeled Hazardous Waste Bag/Container contaminated_items->collect_items storage Store in Designated Hazardous Waste Area collect_solid->storage collect_liquid Collect in a Labeled Hazardous Waste Container collect_liquid->storage collect_items->storage no_drain->collect_liquid disposal Dispose via Institutional EHS/ Licensed Waste Contractor storage->disposal

This compound Waste Disposal Decision Workflow

By adhering to these procedures, laboratory professionals can ensure the safe and environmentally responsible disposal of this compound waste, thereby fostering a culture of safety and regulatory compliance within their research environments. Always consult your institution's specific waste management policies and the manufacturer's safety data sheet for the most current and detailed information.

References

Safeguarding Your Research: A Guide to Handling Alizarin

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, ensuring safe laboratory practices is paramount. This guide provides immediate and essential safety protocols, operational procedures, and disposal plans for handling Alizarin. Adherence to these guidelines is critical for minimizing exposure risks and ensuring a safe research environment.

This compound and its salts (like this compound Red S) are common dyes used in laboratories, particularly for staining calcium deposits in tissues and cell cultures. While invaluable, they present hazards that require careful management. This compound is considered hazardous, potentially causing serious eye irritation or damage, skin irritation, and may be harmful if swallowed.[1][2][3] It is crucial to handle this chemical with the appropriate protective measures.

Personal Protective Equipment (PPE)

A comprehensive approach to personal protection is necessary to prevent skin and eye contact, inhalation, and ingestion.[4] The following table summarizes the required PPE for handling this compound.

PPE CategoryItemSpecifications and Recommendations
Eye and Face Protection Safety glasses with side shields or chemical splash gogglesRequired to prevent eye contact with dust or splashes.[2][3][5] A face shield should be worn when there is a significant splash hazard.[6][7]
Hand Protection Chemical-resistant glovesUse gloves tested and approved under government standards such as EN 374 (EU) or NIOSH (US).[5][8] Nitrile or neoprene gloves are suitable for many applications.[4] Always inspect gloves before use.[5]
Respiratory Protection NIOSH-approved respiratorRecommended when ventilation is inadequate or when generating dust or aerosols.[4][9] Use a particulate filter respirator (e.g., N95) for powders.[8]
Body Protection Laboratory coatA closed lab coat should be worn at all times to minimize skin exposure.[6][10] For larger quantities or significant splash risk, a chemical-resistant apron or coveralls are recommended.[4]
Foot Protection Closed-toe shoesShoes must be worn at all times in the laboratory; sandals or open-toed shoes are not permitted.[6]

Operational and Disposal Plans

Safe Handling and Storage

  • Ventilation: Always work in a well-ventilated area. Use a chemical fume hood or other local exhaust ventilation when handling this compound powder to avoid dust formation.[1][2][9]

  • Avoid Contact: Prevent contact with eyes, skin, and clothing.[1][11] Do not breathe dust.[2]

  • Hygiene: Wash hands thoroughly after handling and before breaks.[1][9] Do not eat, drink, or smoke in the work area.[3]

  • Storage: Store in a tightly closed container in a cool, dry place.[3] Keep away from incompatible materials such as strong oxidizing agents and strong bases.[3]

First Aid Measures

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek medical attention.[3][9]

  • Skin Contact: Remove contaminated clothing and wash skin immediately with soap and plenty of water. Get medical aid if irritation develops or persists.[2][9]

  • Inhalation: Remove from exposure to fresh air immediately. If not breathing, give artificial respiration. If breathing is difficult, give oxygen. Seek medical attention.[2][9]

  • Ingestion: Do not induce vomiting. If the victim is conscious and alert, give 2-4 cupfuls of milk or water. Call a poison control center or physician immediately.[9]

Spill and Disposal Procedures In the event of a spill, follow a clear, pre-determined plan to ensure safety and proper cleanup.

spill This compound Spill Occurs assess Assess Spill Size & Immediate Risk spill->assess evacuate Evacuate Area Alert Others assess->evacuate Major Spill ppe Don Appropriate PPE: - Respirator - Goggles/Face Shield - Gloves - Lab Coat assess->ppe Minor Spill evacuate->ppe contain Contain the Spill (Prevent Spread) ppe->contain cleanup Clean Up Spill: - Avoid raising dust - Use damp towel or vacuum - Sweep solid material contain->cleanup dispose Place Waste in a Sealed, Labeled Container cleanup->dispose decontaminate Decontaminate Area & Equipment dispose->decontaminate final_disposal Dispose of Waste per Institutional & Local Regulations decontaminate->final_disposal

Caption: Workflow for responding to an this compound spill.

Waste Disposal

  • All waste must be handled in accordance with local, state, and federal regulations.[11]

  • Collect waste material in suitable, closed, and labeled containers for disposal.[2][11]

  • Do not empty into drains.[2]

  • Consult your institution's environmental health and safety office for specific disposal guidance.

Experimental Protocol: this compound Red S Staining for Calcium Detection

This protocol outlines the steps for staining mineralized nodules in cell cultures or calcium deposits in tissue sections. The principle involves this compound Red S forming a chelate complex with calcium, resulting in a visible red precipitate.[10][12]

cluster_prep Preparation cluster_stain Staining cluster_analysis Analysis prep_solution 1. Prepare 2% ARS Solution in Distilled Water adjust_ph 2. Adjust pH to 4.1-4.3 with NH4OH prep_solution->adjust_ph prep_sample 3. Prepare & Fix Sample (e.g., 4% Paraformaldehyde) adjust_ph->prep_sample wash_sample 4. Wash Sample with PBS & Distilled Water prep_sample->wash_sample add_ars 5. Add ARS Solution to Cover Sample wash_sample->add_ars incubate 6. Incubate 20-30 min at Room Temperature add_ars->incubate wash_excess 7. Gently Wash 3-5x with Distilled Water incubate->wash_excess visualize 8. Visualize Under Bright-Field Microscope wash_excess->visualize quantify 9. (Optional) Quantify: - Extract with Acetic Acid - Measure Absorbance (405-550 nm) visualize->quantify

Caption: Experimental workflow for this compound Red S staining.

Detailed Methodology

1. Preparation of this compound Red S (ARS) Working Solution (2%)

  • Dissolve 2 grams of this compound Red S powder in 100 mL of distilled water.[13]

  • Using a pH meter, adjust the pH of the solution to between 4.1 and 4.3 using a dilute (0.1% - 10%) ammonium (B1175870) hydroxide (B78521) solution.[12][13] This pH is critical for the reaction.[10]

  • The solution should be made fresh. If stored, it should be kept at 4°C, protected from light, and used within one month.[13]

2. Sample Preparation and Fixation

  • For Cell Cultures:

    • Wash cells twice with Phosphate-Buffered Saline (PBS).[13]

    • Fix the cells with 4% paraformaldehyde (or 10% neutral buffered formalin) for 15-20 minutes at room temperature.[13][14]

    • Wash the samples gently with PBS and then distilled water to remove the fixative.[13]

  • For Tissue Sections:

    • Deparaffinize and hydrate (B1144303) tissue sections through a series of xylene and graded alcohol baths, finally bringing them to distilled water.[10][12]

3. Staining Procedure

  • Add enough ARS working solution to completely cover the sample.[13]

  • Incubate at room temperature for 20-30 minutes.[13] For tissue sections, staining time can range from 30 seconds to 5 minutes; monitor the reaction microscopically.[10][12]

  • Gently remove the staining solution and wash the sample 3 to 5 times with distilled water to remove unbound dye.[13] For tissue sections, you may blot the excess dye before washing.[10]

4. Visualization and Quantification

  • Visualize the stained calcium deposits, which will appear orange-red, under a bright-field microscope.[12][13]

  • For Quantification (Optional):

    • Add 10% acetic acid or 10% cetylpyridinium (B1207926) chloride to each stained sample (e.g., each well of a culture plate).[13]

    • Incubate for 15-30 minutes at room temperature with shaking to extract the bound stain.[13]

    • Transfer the resulting slurry to a microcentrifuge tube, pellet the debris by centrifugation, and measure the absorbance of the supernatant at 405-550 nm.[13]

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Alizarin
Reactant of Route 2
Reactant of Route 2
Alizarin

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。